molecular formula C5H9N3O4S B599413 2,6-Diaminopyridine sulfate CAS No. 146997-97-9

2,6-Diaminopyridine sulfate

Cat. No.: B599413
CAS No.: 146997-97-9
M. Wt: 207.204
InChI Key: OSWQRJFRLQAWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diaminopyridine sulfate serves as a critical building block in advanced scientific research, primarily functioning as a precursor in the formulation of oxidative hair dyes . Its significant research value is demonstrated in supramolecular chemistry, where it is employed in the synthesis of rhodamine-coupled molecular probes. These probes effectively recognize metal ions of biological significance, such as Fe³⁺ and Al³⁺, through a chelation-induced spirolactam ring-opening mechanism, resulting in distinct colorimetric and fluorimetric changes detectable in aqueous acetonitrile solutions . The compound's diamine functionality and pyridine core also make it a versatile intermediate for constructing nitrogen-containing heterocycles, which are valuable scaffolds in pharmaceutical and agrochemical research and development . Furthermore, its derivatives have been explored for their potential self-assembly properties, forming supramolecular gels in specific solvent systems, which opens avenues for novel material science applications .

Properties

IUPAC Name

pyridine-2,6-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.H2O4S/c6-4-2-1-3-5(7)8-4;1-5(2,3)4/h1-3H,(H4,6,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWQRJFRLQAWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148898
Record name 2,6-Pyridinediamine sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093373-39-7, 146997-97-9
Record name 2,6-Diaminopyridine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093373397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Pyridinediamine sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diaminopiridina sulfato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIAMINOPYRIDINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K23K3HPR5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diaminopyridine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Diaminopyridine sulfate, a versatile chemical compound with significant applications in pharmaceuticals, material science, and analytical chemistry. This document details its chemical and physical properties, synthesis methodologies, key applications, and toxicological profile, presented in a format tailored for scientific and research professionals.

Chemical Identification and Structure

This compound is the sulfate salt of 2,6-diaminopyridine, formed by the reaction of the basic parent compound with sulfuric acid.[1] The central structure is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, with two amino groups (–NH₂) substituted at the 2 and 6 positions.[1] This arrangement makes it a valuable precursor in the synthesis of various biologically active molecules and advanced materials.[2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 146997-97-9[1][4][5][6]
IUPAC Name pyridine-2,6-diamine;sulfuric acid[1]
Molecular Formula C₅H₉N₃O₄S[1][4][5]
Molecular Weight 207.21 g/mol [1]
InChI InChI=1S/C5H7N3.H2O4S/c6-4-2-1-3-5(7)8-4;1-5(2,3)4/h1-3H,(H4,6,7,8);(H2,1,2,3,4)[1]
InChI Key OSWQRJFRLQAWTI-UHFFFAOYSA-N[1]
SMILES C1=CC(=NC(=C1)N)N.OS(=O)(=O)O[1]

Physicochemical Properties

The compound typically appears as a white or yellow crystalline powder at room temperature.[1][4] Its salt form generally results in a higher melting point compared to its parent base, 2,6-diaminopyridine (melting point 117-122 °C).[1][7] It is highly soluble in water and can also be dissolved in acidic solutions and organic solvents like alcohols.[4]

Table 2: Physicochemical Properties of 2,6-Diaminopyridine and its Sulfate Salt

PropertyValueNotes
Physical State Solid, crystalline powder[1][4]Typically white to yellow in color.[1]
Melting Point ~220-230 °C[4]For the sulfate salt. The parent compound melts at 117-122 °C.[1]
Solubility Highly soluble in water; soluble in alcohols and ethers.[4]The parent base has a water solubility of 180 g/L at 20°C.[8]
pKa (parent base) 6.13 ± 0.24 (Predicted)[1]Indicates moderate basicity of the 2,6-diaminopyridine moiety.[1]
UV-Visible Absorption λmax ≈ 245 nm and 309 nm[1]For the parent compound.
Infrared (IR) Spectrum 3300-3500 cm⁻¹Characteristic N-H stretching vibrations of the amino groups.[1]

Synthesis and Purification Protocols

The synthesis of this compound can be achieved via direct sulfation of its parent base, which itself can be synthesized through several established pathways.

This method involves the direct reaction of 2,6-diaminopyridine with sulfuric acid to form the sulfate salt.[4]

  • Objective: To prepare this compound from 2,6-diaminopyridine.

  • Materials: 2,6-diaminopyridine, anhydrous ethanol, concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • Dissolve 2,6-diaminopyridine in an appropriate volume of anhydrous ethanol.

    • Slowly add concentrated sulfuric acid dropwise to the solution while stirring. A cooling apparatus is necessary to control the exothermic reaction.[4]

    • Continue stirring until the reaction is complete, indicated by the formation of a precipitate.

    • Filter the resulting precipitate from the solution.

    • Wash the collected solid with a suitable solvent to remove any unreacted starting materials.

    • Dry the purified precipitate to obtain this compound.[4]

The Chichibabin reaction is a classic method for the amination of pyridine derivatives.[9]

  • Objective: To synthesize the precursor, 2,6-diaminopyridine.

  • Materials: Pyridine, sodium amide (NaNH₂), an organic solvent (e.g., dimethylaniline), and a phase-transfer catalyst.

  • Procedure:

    • Heat a mixture of sodium amide, the organic solvent, and a phase-transfer catalyst to 140-220 °C for 0.5-3 hours.[9]

    • Slowly add pyridine dropwise to the heated mixture over 1-2 hours.[9]

    • Maintain the reaction temperature between 150-180 °C for 3-6 hours to allow the Chichibabin reaction to proceed.[9]

    • After the reaction is complete, cool the mixture and carefully add water to hydrolyze the intermediates at a temperature of 50-80 °C.[9]

    • Cool the solution further to 18-28 °C to induce crystallization.[9]

    • Filter the mixture to isolate the crude 2,6-diaminopyridine product.

    • Further purification can be achieved through recrystallization.

G cluster_precursor Precursor Synthesis (2,6-Diaminopyridine) cluster_sulfation Final Product Formation Pyridine Pyridine Chichibabin Chichibabin Reaction (with NaNH₂) Pyridine->Chichibabin DihaloPyridine 2,6-Dihalopyridine Ammonolysis Ammonolysis (with NH₃) DihaloPyridine->Ammonolysis CrudeDAP Crude 2,6-Diaminopyridine Chichibabin->CrudeDAP Ammonolysis->CrudeDAP DirectSulfation Direct Sulfation CrudeDAP->DirectSulfation Purified Intermediate SulfuricAcid Sulfuric Acid (H₂SO₄) SulfuricAcid->DirectSulfation Ethanol Anhydrous Ethanol Ethanol->DirectSulfation FinalProduct 2,6-Diaminopyridine Sulfate DirectSulfation->FinalProduct

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

2,6-Diaminopyridine and its sulfate salt are valuable compounds with diverse applications.

  • Pharmaceutical Intermediate: It serves as a crucial building block for synthesizing pharmacologically active molecules.[2][8] It is a key scaffold for developing kinase inhibitors, such as dual leucine zipper kinase (DLK) inhibitors, which are under investigation for neurological disorders.[8] Historically, it was used to synthesize the urinary tract analgesic, Phenazopyridine.[8][10]

  • Neuromodulation Research: The parent compound, 2,6-diaminopyridine, is known to modulate voltage-gated potassium channels, promoting the release of neurotransmitters. This activity has prompted research into its potential for treating neurological conditions like multiple sclerosis.[1]

  • Advanced Materials: It is a starting material for producing high-performance poly(p-phenylene pyridobisimidazole) (PIPD) fibers, known for their exceptional strength and fire resistance.[8]

  • Analytical Chemistry: The compound is a precursor for chromophore ligands used in the spectrophotometric determination of platinum group metals.[8] It is also used as a fluorescent substance and pH indicator.[4]

  • Hair Dyes: It is widely used as an intermediate or coupler in oxidative hair dye formulations.[1][8][11]

G cluster_pharma Pharmaceuticals cluster_materials Materials & Analytical Compound 2,6-Diaminopyridine Sulfate BuildingBlock Versatile Building Block Compound->BuildingBlock Structural Features Neuromod Neuromodulation Compound->Neuromod Biological Activity Polymers High-Performance Polymers Compound->Polymers Monomer Precursor Ligands Chromophore Ligands Compound->Ligands Chelating Properties Dyes Hair Dye Intermediate Compound->Dyes KinaseInhib Kinase Inhibitors (DLK) BuildingBlock->KinaseInhib Analgesic Analgesics (Phenazopyridine) BuildingBlock->Analgesic

Caption: Relationship between core properties and major application areas.

Biological Activity and Toxicology

Understanding the toxicological profile of 2,6-diaminopyridine and its derivatives is crucial for safe handling and application development.

Table 3: Summary of Toxicological and Biological Data

EndpointResult / ObservationReference
Acute Oral Toxicity Toxic if swallowed (Category 3).[12][13]H301 Hazard Statement.[12][14]
Skin Irritation Causes skin irritation (Category 2).[12]H315 Hazard Statement.[12][14]
Eye Irritation Causes serious eye irritation (Category 2A).[12]H319 Hazard Statement.[12][14]
Respiratory Irritation May cause respiratory irritation.[12][14]H335 Hazard Statement.[12][14]
Skin Sensitization Classified as a strong to extreme sensitizer.[1] An EC3 value of 0.09% was derived from a mouse local lymph node assay (LLNA).[15]Stimulation index (SI) values were 3.4 at 0.5% and 5.3 at 1% concentration.[15]
Mutagenicity Studies indicate it did not induce gene mutations in bacterial strains (Ames test).[1][15]Tested on S. typhimurium and E. coli strains with and without S9-mix.[15]
Dermal Absorption The compound's potential for dermal absorption has been studied, indicating risks with skin contact.[1]Permeability through pig skin was measured at 0.20 µg eq./cm² after 24 hours.[15]

Safety Precautions: Due to its toxic and irritant properties, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound.[4][16] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][16] Avoid contact with skin and eyes, and prevent inhalation of dust.[4] Store in a cool, dry, tightly closed container away from strong oxidizing agents.[8][16] In case of ingestion, immediate medical attention is required.[12][13]

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,6-Diaminopyridine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,6-diaminopyridine sulfate (C₅H₉N₃O₄S). The document elucidates the intricate three-dimensional arrangement of the 2,6-diaminopyridinium cation and the sulfate anion, detailing key bond lengths, bond angles, and the critical role of hydrogen bonding in the crystal lattice. This guide synthesizes crystallographic data from closely related structures to project the structural parameters of the title compound. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of this compound using single-crystal X-ray diffraction, Fourier-transform infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers engaged in fields such as medicinal chemistry, materials science, and drug development, where a thorough understanding of molecular structure is paramount.

Introduction

2,6-Diaminopyridine and its derivatives are versatile building blocks in organic synthesis, with applications ranging from the development of pharmaceuticals to hair dye formulations.[1] The formation of salts, such as the sulfate salt, can significantly alter the physicochemical properties of the parent molecule, including its solubility, stability, and bioavailability. A profound understanding of the molecular structure and intermolecular interactions of this compound is therefore essential for its effective application.

This guide focuses on the detailed structural characteristics of this compound, which exists as an ionic salt composed of the 2,6-diaminopyridinium cation and a sulfate anion. The protonation of the pyridine ring nitrogen and the subsequent electrostatic interactions and hydrogen bonding network are key determinants of its solid-state architecture.

Molecular Structure and Bonding

While a definitive crystal structure for this compound is not publicly available, extensive data from closely related 2,6-diaminopyridinium salts, such as the chloride salt, provide a robust framework for understanding its molecular geometry and bonding.[2]

The structure is characterized by the protonation of the endocyclic nitrogen atom of the pyridine ring, forming the 2,6-diaminopyridinium cation. This protonation induces significant changes in the geometry of the pyridine ring compared to the neutral molecule. The C-N⁺-C bond angle within the pyridinium ring is typically enlarged, while the adjacent N⁺-C-C angles are reduced.[2]

A noteworthy feature is the pyramidalization of the exocyclic amino groups. The sum of the bond angles around the amino nitrogen atoms deviates from the ideal 360° for a trigonal planar geometry, indicating a degree of sp³ hybridization.[2] This pyramidalization is crucial for the formation of extensive hydrogen bonding networks within the crystal lattice.

The sulfate anion maintains its characteristic tetrahedral geometry. The crystal structure is stabilized by a network of hydrogen bonds involving the pyridinium N-H group and the amino N-H groups as donors, and the oxygen atoms of the sulfate anion as acceptors.[1]

Predicted Crystallographic Data

Based on the analysis of analogous structures, the following crystallographic parameters can be anticipated for this compound.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c or Pbca)
a (Å)5 - 10
b (Å)10 - 15
c (Å)15 - 25
α (°)90
β (°)90 - 110
γ (°)90
Z (molecules per unit cell)4 or 8

Table 1: Predicted Crystallographic Parameters for this compound.

Predicted Bond Lengths and Angles

The following tables summarize the expected bond lengths and angles for the 2,6-diaminopyridinium cation, derived from the crystal structure of 2,6-diaminopyridinium chloride.[2]

BondPredicted Length (Å)
N1-C21.34
N1-C61.34
C2-N21.35
C6-N71.35
C2-C31.38
C3-C41.37
C4-C51.37
C5-C61.38
N-H (amino)0.86 - 0.90
N-H (ring)0.91

Table 2: Predicted Bond Lengths for the 2,6-Diaminopyridinium Cation.

AnglePredicted Value (°)
C6-N1-C2123.4
N1-C2-C3118.8
C2-C3-C4119.5
C3-C4-C5120.0
C4-C5-C6119.5
C5-C6-N1118.8
N1-C2-N2118.5
C3-C2-N2122.7

Table 3: Predicted Bond Angles for the 2,6-Diaminopyridinium Cation.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from 2,6-diaminopyridine and sulfuric acid.

Materials:

  • 2,6-Diaminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Anhydrous Ethanol

  • Deionized Water

  • Beakers, magnetic stirrer, stirring bar, dropping funnel, ice bath, Buchner funnel, filter paper, vacuum flask.

Procedure:

  • Dissolve a known amount of 2,6-diaminopyridine in a minimal amount of anhydrous ethanol in a beaker with magnetic stirring.

  • In a separate beaker, carefully dilute a stoichiometric equivalent of concentrated sulfuric acid with deionized water in an ice bath. Caution: Always add acid to water slowly.

  • Slowly add the diluted sulfuric acid solution dropwise to the stirring solution of 2,6-diaminopyridine at room temperature.

  • A precipitate of this compound should form. Continue stirring for 30 minutes to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator under vacuum.

  • For single crystal growth, dissolve the crude product in a minimal amount of hot water and allow it to cool slowly to room temperature.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization Dissolution Dissolve 2,6-Diaminopyridine in Ethanol Reaction React Amine and Acid Dissolution->Reaction Acid_Prep Dilute Sulfuric Acid Acid_Prep->Reaction Precipitation Precipitate Formation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Recrystallization Recrystallize from Hot Water Drying->Recrystallization

Synthesis and Purification Workflow.
Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional molecular structure of this compound.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Cryosystem for low-temperature data collection.

Procedure:

  • Select a suitable single crystal of this compound (typically 0.1-0.3 mm in each dimension) under a polarized light microscope.

  • Mount the crystal on a goniometer head.

  • Center the crystal in the X-ray beam.

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Perform a preliminary unit cell determination.

  • Collect a full sphere of diffraction data using an appropriate data collection strategy (e.g., ω-scans).

  • Process the raw data, including integration of reflection intensities, and apply corrections for Lorentz and polarization effects.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data using full-matrix least-squares methods.

  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • Analyze the final structure for bond lengths, bond angles, and intermolecular interactions.

Spectroscopic Characterization

Objective: To identify the functional groups and vibrational modes present in this compound.

Instrumentation:

  • FT-IR spectrometer, typically with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (ATR):

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the powdered this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform a baseline correction and label the significant peaks.

Expected Vibrational Modes:

  • N-H stretching (pyridinium and amino): Broad bands in the region of 3400-2800 cm⁻¹.

  • Aromatic C-H stretching: Weak bands around 3100-3000 cm⁻¹.

  • N-H bending (amino): Bands around 1650-1580 cm⁻¹.

  • Pyridine ring C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region.

  • S=O stretching (sulfate): Strong, broad band around 1100 cm⁻¹.

  • C-H in-plane and out-of-plane bending: Bands in the 1300-700 cm⁻¹ region.

Objective: To elucidate the chemical environment of the hydrogen and carbon atoms in the 2,6-diaminopyridinium cation.

Instrumentation:

  • NMR spectrometer (e.g., 400 or 500 MHz).

  • 5 mm NMR tubes.

Procedure:

  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard.

  • Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Expected NMR Data (in D₂O):

  • ¹H NMR:

    • One triplet for the C4-H proton.

    • One doublet for the equivalent C3-H and C5-H protons.

    • The amino and pyridinium protons may exchange with D₂O and not be observed.

  • ¹³C NMR:

    • A signal for the equivalent C2 and C6 carbons.

    • A signal for the equivalent C3 and C5 carbons.

    • A signal for the C4 carbon.

Characterization_Workflow Start Synthesized this compound XRD Single-Crystal X-ray Diffraction Start->XRD FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy Start->NMR Structure_Det Determine 3D Molecular Structure XRD->Structure_Det Func_Group Identify Functional Groups FTIR->Func_Group Chem_Env Elucidate Chemical Environment NMR->Chem_Env Final_Analysis Comprehensive Structural Analysis Structure_Det->Final_Analysis Func_Group->Final_Analysis Chem_Env->Final_Analysis

Characterization Workflow.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. By leveraging data from analogous compounds, a predictive model of its key structural parameters has been established. The protonation of the pyridine ring and the extensive hydrogen bonding network with the sulfate anion are the defining features of its solid-state structure. The outlined experimental protocols for synthesis and characterization offer a practical framework for researchers to further investigate this and similar compounds. A thorough understanding of these fundamental molecular properties is crucial for the rational design and development of new materials and pharmaceutical agents based on the 2,6-diaminopyridine scaffold.

References

Solubility Profile of 2,6-Diaminopyridine Sulfate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,6-diaminopyridine sulfate in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and material science. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility screening.

Quantitative Solubility Data

The solubility of this compound exhibits significant variability across different organic solvents, a characteristic primarily governed by the polarity of the solvent and its ability to interact with the ionic nature of the sulfate salt. The following table summarizes the available quantitative solubility data.

SolventChemical ClassSolubility (g/L)Temperature (°C)Observations
Dimethyl Sulfoxide (DMSO)Sulfoxide> 50Not SpecifiedHigh solubility, suitable for concentrated stock solutions.[1]
MethanolAlcohol20 - 60Not SpecifiedModerate solubility.[1]
Propylene GlycolDiol5 - 15Not SpecifiedModerate solubility.[1]
WaterProtic Solvent0.0521 ± 0.003420Moderate aqueous solubility.[1]
DecaneAlkane< 0.001Not SpecifiedPractically insoluble in non-polar solvents.[1]

Note: The solubility of the parent compound, 2,6-diaminopyridine, is reportedly 180 g/L in water at 20°C and it is also soluble in acetone, ethanol, methanol, isopropanol, and ethyl acetate.[2][3] The formation of the sulfate salt significantly alters its solubility profile.[1]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a given organic solvent.

2.1. Materials and Equipment

  • This compound (solid, crystalline powder)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and precipitation rates reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered, saturated solution with the appropriate mobile phase to a concentration within the linear range of the analytical method.

2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is often suitable.

    • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid can be used for good peak shape and retention.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2,6-diaminopyridine (approximately 245 nm and 309 nm).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10-20 µL.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration.

  • Sample Analysis:

    • Inject the diluted, filtered sample solution into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the synthesis of this compound and the subsequent determination of its solubility.

Synthesis_Workflow cluster_synthesis Synthesis of this compound DAP 2,6-Diaminopyridine Reaction Reaction Mixture DAP->Reaction H2SO4 Sulfuric Acid H2SO4->Reaction Solvent Anhydrous Ethanol Solvent->Reaction Precipitate Precipitate Formation Reaction->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product Solubility_Determination_Workflow cluster_workflow Solubility Determination Workflow Start Start: Excess this compound + Solvent Equilibration Equilibration (Shaking at Constant Temp.) Start->Equilibration Settling Settling of Excess Solid Equilibration->Settling Sampling Supernatant Sampling Settling->Sampling Filtration Filtration (0.22 µm) Sampling->Filtration Dilution Dilution of Saturated Solution Filtration->Dilution Analysis HPLC Analysis Dilution->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification Result End: Solubility Value (g/L) Quantification->Result

References

2,6-Diaminopyridine Sulfate: An In-Depth Technical Guide to Chemical Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,6-Diaminopyridine sulfate, a chemical intermediate used in pharmaceutical and other industries. Due to the limited availability of a specific Safety Data Sheet (SDS) for the sulfate salt, this document leverages detailed safety data for the parent compound, 2,6-Diaminopyridine. The toxicological properties are anticipated to be very similar, as the primary hazard is associated with the aminopyridine moiety. Known properties of the sulfate salt are explicitly stated.

Chemical and Physical Properties

This compound is a yellow crystalline powder.[1] While detailed physical and chemical properties for the sulfate are limited, the properties of the parent compound, 2,6-Diaminopyridine, are well-documented and provide a basis for safe handling protocols.

Table 1: Physical and Chemical Properties

PropertyThis compound2,6-Diaminopyridine
CAS Number 146997-97-9[1]141-86-6[2]
Molecular Formula C₅H₉N₃O₄S[1][3]C₅H₇N₃[2]
Molecular Weight 207.21 g/mol [1]109.13 g/mol
Appearance Yellow crystalline powder[1]Off-white to beige or brown crystalline solid
Melting Point ~220-230 °C[3]117-122 °C
Boiling Point Decomposes285 °C
Solubility Highly soluble in water and acidic solutions. Soluble in alcohols and ethers.[3] Moderately soluble in methanol (20-60 g/L) and propylene glycol (5-15 g/L). Highly soluble in DMSO (>50 g/L).[1]Soluble in water (9.9 g/100 mL at 20 °C), acetone, ethanol, methanol, isopropanol, and ethyl acetate.[2]
Vapor Pressure Not available0.00288 mmHg at 25 °C[2]
Flash Point Not available155 °C[2][4]

Hazard Identification and Classification

2,6-Diaminopyridine is classified as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] The sulfate salt is expected to carry similar hazards.

Table 2: GHS Hazard Classification for 2,6-Diaminopyridine

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[2]

DOT Hazard Classification: Toxic Solid, Organic, N.O.S. (2,6-Diaminopyridine), Hazard Class 6.1, Packing Group III.[5]

Experimental Protocols

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This protocol outlines a procedure for assessing the acute oral toxicity of this compound.

Objective: To determine the acute oral toxicity of the test substance.

Materials:

  • Test substance: this compound

  • Vehicle (e.g., distilled water)

  • Healthy young adult rats of a single sex (females preferred), nulliparous and non-pregnant.

  • Oral gavage needles

  • Syringes

  • Balances for weighing animals and test substance

  • Cages with appropriate bedding

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight (with access to water) before dosing.

  • Dose Preparation: Prepare the desired dose concentrations by dissolving the test substance in the vehicle.

  • Dosing: Administer a single oral dose by gavage. Start with a dose of 300 mg/kg body weight to one group of three female rats.

  • Observations: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record body weights before dosing and weekly thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

Skin Irritation Testing (Adapted from OECD Guideline 404)

This protocol describes a method for assessing the skin irritation potential of this compound.

Objective: To determine the potential for the test substance to cause skin irritation.

Materials:

  • Test substance: this compound

  • Vehicle (if necessary)

  • Healthy young adult albino rabbits

  • Gauze patches

  • Occlusive dressing

  • Clippers for fur removal

Procedure:

  • Preparation of Animals: Approximately 24 hours before the test, closely clip the fur from the dorsal area of the trunk of the animals.

  • Application of Test Substance: Apply 0.5 g of the test substance (moistened with a small amount of water to form a paste, if solid) to a small area (approximately 6 cm²) of the clipped skin.

  • Occlusion: Cover the application site with a gauze patch and an occlusive dressing.

  • Exposure: After a 4-hour exposure period, remove the dressing and any residual test substance.

  • Observation: Examine the treated skin for erythema and edema at 1, 24, 48, and 72 hours after removal of the test substance. Score the reactions according to a graded scale.

Endpoint: The substance is classified as a skin irritant if it produces a mean score of ≥ 2.3 but < 4.0 for erythema or edema in at least 2 of 3 tested animals.

Safety and Handling Procedures

Engineering Controls
  • Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

Table 3: Personal Protective Equipment Recommendations

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or European Standard EN166).[2][4]
Skin Protection Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2]
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator should be worn if dust is generated or if ventilation is inadequate.[2][4]
Handling and Storage
  • Handling: Avoid breathing dust, vapor, mist, or gas.[4] Do not get in eyes, on skin, or on clothing.[4] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2][4] Store locked up.[2]

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Wash mouth out with water.[4] Seek immediate medical attention.[4]
Firefighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Thermal decomposition may produce toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with skin and eyes.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Vacuum or sweep up material and place it into a suitable disposal container.[4]

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[2][4]

  • Conditions to Avoid: High temperatures, moist conditions, and incompatible materials.[2]

  • Incompatible Materials: Strong oxidizing agents.[2][4]

  • Hazardous Decomposition Products: Upon thermal decomposition, it may produce nitrogen oxides, carbon monoxide, and carbon dioxide.[2][4] At high temperatures, this compound can also produce harmful gases such as hydrogen sulfide.[3]

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations. This material and its container must be disposed of as hazardous waste.

Visualizations

Handling_and_Storage_Workflow cluster_storage Storage cluster_handling Handling storage_area Store in a cool, dry, well-ventilated area container Keep container tightly closed storage_area->container locked Store locked up container->locked ppe Wear appropriate PPE (Gloves, Goggles, Respirator) ventilation Use in a well-ventilated area (Fume Hood) ppe->ventilation hygiene Practice good industrial hygiene (No eating, drinking, smoking) ventilation->hygiene wash Wash hands thoroughly after handling hygiene->wash start Receiving Chemical cluster_storage cluster_storage start->cluster_storage end_use Use in Experiment end_disposal Dispose of Waste end_use->end_disposal cluster_handling cluster_handling cluster_storage->cluster_handling cluster_handling->end_use

Caption: Workflow for the safe handling and storage of this compound.

Emergency_Response_Plan cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs cluster_inhalation cluster_inhalation exposure->cluster_inhalation cluster_skin cluster_skin exposure->cluster_skin cluster_eye cluster_eye exposure->cluster_eye cluster_ingestion cluster_ingestion exposure->cluster_ingestion fresh_air Move to fresh air breathe Keep comfortable for breathing fresh_air->breathe medical_help_inhale Seek immediate medical attention breathe->medical_help_inhale remove_clothing Remove contaminated clothing wash_skin Wash with soap and water for at least 15 minutes remove_clothing->wash_skin medical_help_skin Get medical advice if irritation persists wash_skin->medical_help_skin rinse_eyes Rinse with water for at least 15 minutes lids Lift upper and lower eyelids rinse_eyes->lids medical_help_eye Seek immediate medical attention lids->medical_help_eye no_vomit Do NOT induce vomiting rinse_mouth Rinse mouth with water no_vomit->rinse_mouth medical_help_ingest Seek immediate medical attention rinse_mouth->medical_help_ingest

Caption: First aid emergency response plan for exposure to this compound.

Hazard_Control_Hierarchy elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (Least Effective) admin->ppe

Caption: Hierarchy of controls for mitigating hazards associated with this compound.

References

Neuromodulatory potential of diaminopyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Neuromodulatory Potential of Diaminopyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopyridine compounds, particularly 3,4-diaminopyridine (3,4-DAP) and 4-aminopyridine (4-AP), represent a significant class of neuromodulatory agents with established therapeutic applications in a range of neurological disorders.[1][2] Their primary mechanism of action revolves around the blockade of voltage-gated potassium channels, which leads to an enhancement of neurotransmitter release.[1][3][4][5][6][7] This guide provides a comprehensive overview of the pharmacology, therapeutic applications, and experimental evaluation of these compounds, aimed at researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Potassium Channel Blockade

The principal mechanism of action for diaminopyridines is the dose-dependent blockade of voltage-gated potassium (Kv) channels, with a particular affinity for fast voltage-gated potassium channels.[1] This action is central to their neuromodulatory effects.

By inhibiting these channels, diaminopyridines prolong the repolarization phase of the presynaptic action potential. This extended depolarization increases the open time of voltage-gated calcium channels (CaV), leading to a greater influx of calcium ions into the presynaptic terminal.[3][5] The elevated intracellular calcium concentration enhances the fusion of synaptic vesicles with the presynaptic membrane, resulting in an increased release of neurotransmitters, most notably acetylcholine (ACh), into the synaptic cleft.[3][4][5][6] The primary targets at the mammalian neuromuscular junction are believed to be the Kv3.3 and Kv3.4 channel subtypes.[3]

Signaling Pathway of Diaminopyridine Action

Diaminopyridine Diaminopyridine (e.g., 3,4-DAP, 4-AP) Kv_Channel Voltage-Gated K+ Channel (Kv3.3/3.4) Diaminopyridine->Kv_Channel Blocks Action_Potential Prolonged Presynaptic Action Potential Kv_Channel->Action_Potential Inhibition leads to CaV_Channel Voltage-Gated Ca2+ Channel (CaV) Action_Potential->CaV_Channel Keeps open longer Ca_Influx Increased Presynaptic Ca2+ Influx CaV_Channel->Ca_Influx Allows Vesicle_Fusion Enhanced Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Promotes Neurotransmitter_Release Increased Neurotransmitter (e.g., Acetylcholine) Release Vesicle_Fusion->Neurotransmitter_Release Results in Postsynaptic_Response Enhanced Postsynaptic Response Neurotransmitter_Release->Postsynaptic_Response Causes

Caption: Signaling pathway of diaminopyridine compounds.

Therapeutic Applications and Efficacy

The neuromodulatory properties of diaminopyridines have been successfully translated into therapeutic applications for several neurological conditions.

Lambert-Eaton Myasthenic Syndrome (LEMS)

3,4-DAP, commercially known as amifampridine, is a cornerstone in the symptomatic treatment of LEMS.[1][3][6][7][8][9][10][11][12][13][14][15] LEMS is an autoimmune disorder where antibodies target presynaptic CaV channels, leading to reduced ACh release. By increasing the duration of the presynaptic action potential, 3,4-DAP effectively bypasses the reduced CaV channel function, thereby restoring ACh release and improving muscle strength.

Multiple Sclerosis (MS)

4-AP, or dalfampridine, is approved for improving walking ability in adult patients with MS.[1][8][12] In MS, demyelination of axons leads to potassium channel exposure and current leakage, which impairs action potential conduction. 4-AP is thought to block these exposed channels, improving action potential propagation in demyelinated axons.

Other Neurological Disorders

The therapeutic potential of diaminopyridines extends to other conditions:

  • Downbeat Nystagmus (DBN) and Episodic Ataxia Type 2 (EA2): 4-AP has demonstrated efficacy in treating these conditions.[8][12][16]

  • Congenital Myasthenic Syndromes (CMS): 3,4-DAP has been explored as a treatment option for certain types of CMS.[9][17]

Quantitative Data on Diaminopyridine Compounds

The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Clinical Dosages and Efficacy
CompoundIndicationDosageKey Efficacy OutcomesReference(s)
3,4-DAPLEMS5-20 mg TIDSignificant improvement in QMG score and CMAP amplitude.[8][11][14][18]
4-APMS (walking)10 mg BIDImproved walking speed.[8]
4-APEA25-10 mg TIDReduction in ataxia attacks.[8][16]
4-APDBN5-10 mg TIDImprovement in nystagmus.[8]
Table 2: Preclinical and In Vitro Data
CompoundParameterValueExperimental SystemReference(s)
3,4-DAPAcetylcholine Quantal Release1000% increaseMouse diaphragm (low release probability)[19]
3,4-DAPAction Potential Broadening (FWHM)262.2 to 332.2 µs (at 1.5 µM)Mouse NMJ[3]
4-APIC50 on Kv1.1170 µMCHO cells[20]
4-APIC50 on Kv1.2230 µMCHO cells[20]

Experimental Protocols for a_ssessing Neuromodulatory Potential

The evaluation of diaminopyridine compounds involves a range of in vitro and in vivo experimental approaches.

In Vitro Electrophysiology

Objective: To characterize the effects of diaminopyridine compounds on synaptic transmission and ion channel function.

Methodology:

  • Preparation: Isolate a neuromuscular junction preparation (e.g., mouse phrenic nerve-hemidiaphragm).

  • Recording: Use intracellular microelectrodes to record miniature endplate potentials (mEPPs) and evoked endplate potentials (EPPs) from the postsynaptic muscle fiber.

  • Drug Application: Perfuse the preparation with a physiological solution containing the diaminopyridine compound at various concentrations.

  • Data Analysis: Measure changes in mEPP frequency and amplitude, and EPP quantal content to determine the effect on neurotransmitter release.

Voltage-Sensitive Dye Imaging

Objective: To directly measure the effect of diaminopyridines on the presynaptic action potential waveform.

Methodology:

  • Staining: Stain the presynaptic nerve terminal with a voltage-sensitive fluorescent dye.

  • Stimulation: Stimulate the nerve to elicit action potentials.

  • Imaging: Use a high-speed fluorescence microscope to record the changes in fluorescence intensity, which correlate with changes in membrane potential.

  • Drug Application: Apply the diaminopyridine compound and repeat the stimulation and imaging.

  • Analysis: Measure the full width at half maximum (FWHM) of the fluorescence signal to quantify the duration of the action potential.

Patch-Clamp Electrophysiology

Objective: To determine the potency and selectivity of diaminopyridine compounds on specific Kv channel subtypes.

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO or HEK cells) that expresses the specific Kv channel subtype of interest.

  • Patching: Establish a whole-cell patch-clamp recording configuration.

  • Voltage Protocol: Apply a voltage-step protocol to elicit potassium currents.

  • Drug Perfusion: Perfuse the cell with increasing concentrations of the diaminopyridine compound.

  • Data Analysis: Measure the reduction in current amplitude at each concentration to construct a dose-response curve and calculate the IC50 value.

Clinical Trial Design

Objective: To evaluate the safety and efficacy of diaminopyridine compounds in a specific patient population.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is typically employed.[10][11][18]

  • Patient Population: Recruit patients with a confirmed diagnosis of the target neurological disorder (e.g., LEMS, MS).

  • Intervention: Administer the diaminopyridine compound or a matching placebo for a predefined period.

  • Outcome Measures: Assess efficacy using validated clinical scales (e.g., QMG score for LEMS, timed walk tests for MS) and electrophysiological measurements (e.g., CMAP amplitude).[11][14][18]

  • Safety Monitoring: Monitor for adverse events through clinical observation and laboratory tests.

Experimental Workflow for Drug Evaluation

cluster_0 Preclinical Evaluation cluster_1 Clinical Development In_Vitro In Vitro Studies (Patch-Clamp, Electrophysiology) In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Promising candidates Phase_I Phase I Trials (Safety and Pharmacokinetics) In_Vivo->Phase_I Lead compound selection Phase_II Phase II Trials (Efficacy and Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Confirmatory Efficacy and Safety) Phase_II->Phase_III Approval Approval Phase_III->Approval Regulatory Submission and Approval

Caption: General workflow for the development of diaminopyridine drugs.

Conclusion

Diaminopyridine compounds are potent neuromodulators with a well-defined mechanism of action and proven clinical utility. Their ability to enhance neurotransmitter release by blocking voltage-gated potassium channels has provided significant therapeutic benefit to patients with LEMS, MS, and other neurological disorders. Future research may focus on the development of more selective Kv channel blockers to improve efficacy and reduce off-target effects, as well as exploring their therapeutic potential in a wider range of neurological and psychiatric conditions characterized by deficits in neurotransmission. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in this promising area of neuropharmacology.

References

2,6-Diaminopyridine Sulfate: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 2,6-diaminopyridine sulfate as a versatile precursor in organic synthesis. With its two reactive amino groups, the pyridine scaffold serves as a valuable building block for a diverse range of molecules, from pharmaceuticals to industrial dyes. This document provides a summary of key synthetic transformations, detailed experimental protocols, and an overview of its application in medicinal chemistry, particularly in the development of kinase inhibitors.

Properties and Preparation of this compound

This compound is the salt of the organic base 2,6-diaminopyridine and sulfuric acid. It is typically a white to off-white crystalline powder. The physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₉N₃O₄S
Molecular Weight 207.21 g/mol
Appearance White to off-white crystalline powder
Melting Point ~220-230 °C
Solubility Soluble in water, acidic solutions, and some organic solvents like ethanol and DMSO.
Preparation of this compound

The sulfate salt is readily prepared by treating 2,6-diaminopyridine with sulfuric acid.

Experimental Protocol: Synthesis of this compound

  • Materials: 2,6-Diaminopyridine, Anhydrous ethanol, Concentrated sulfuric acid.

  • Procedure:

    • Dissolve 2,6-diaminopyridine in a suitable amount of anhydrous ethanol.

    • Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution with stirring. The reaction is exothermic and may require cooling.

    • A precipitate of this compound will form.

    • Collect the precipitate by filtration.

    • Wash the solid with cold ethanol and then ether.

    • Dry the product under vacuum to yield this compound.

Synthetic Applications of this compound as a Precursor

While this compound is a stable salt, its utility in organic synthesis often involves the in-situ generation of the free base, 2,6-diaminopyridine, by treatment with a base. The free base is a versatile nucleophile and can undergo a variety of chemical transformations.

Synthesis of Azo Dyes

The amino groups of 2,6-diaminopyridine can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. A prominent example is the synthesis of Phenazopyridine, a urinary tract analgesic.

Experimental Protocol: Synthesis of Phenazopyridine Hydrochloride from 2,6-Diaminopyridine [1]

  • Materials: Aniline, Concentrated hydrochloric acid, Sodium nitrite, 2,6-Diaminopyridine, Sodium acetate, Water.

  • Procedure:

    • Dissolve aniline in 1 M HCl and cool the solution in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite to the cooled aniline solution with stirring to form the benzene diazonium chloride solution. Maintain the temperature below 5 °C.

    • In a separate beaker, dissolve 2,6-diaminopyridine in water and adjust the pH to 5 with sodium acetate.

    • Slowly add the cold diazonium salt solution to the 2,6-diaminopyridine solution with vigorous stirring.

    • A colored precipitate of the azo dye will form. Continue stirring at room temperature for 1 hour.

    • Collect the product by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization.

The synthesis of other azo dyes can be achieved by coupling diazotized aromatic amines with 2,6-diaminopyridine.[2]

Synthesis of Schiff Bases and Ligands

The amino groups of 2,6-diaminopyridine can react with aldehydes and ketones to form Schiff bases (imines). These Schiff bases, particularly those derived from 2,6-diacetylpyridine or similar diketones, are important pincer ligands in coordination chemistry.

Logical Workflow for Schiff Base Ligand Synthesis

G DAP 2,6-Diaminopyridine (from sulfate) Reaction Condensation Reaction DAP->Reaction Aldehyde Aldehyde / Ketone Aldehyde->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Catalyst Acid Catalyst (optional) Catalyst->Reaction SchiffBase Schiff Base Ligand Reaction->SchiffBase Purification Purification (Recrystallization / Chromatography) SchiffBase->Purification Product Pure Ligand Purification->Product

Caption: General workflow for the synthesis of Schiff base ligands from 2,6-diaminopyridine.

Synthesis of Kinase Inhibitors

Derivatives of 2,6-diaminopyridine have shown significant potential as inhibitors of various protein kinases, which are crucial targets in cancer and inflammatory diseases.[3][4]

Quantitative Data on 2,6-Diaminopyridine Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseExample IC₅₀Reference
3-Acyl-2,6-diaminopyridinesCDK1, CDK2Not specified[3]
2,6-Diaminopyrimidin-4-one derivativesIRAK427 nM (compound 16)[4]

Role in Signaling Pathways: IRAK4 Inhibition

2,6-Diaminopyrimidine-based compounds have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Inhibition of IRAK4 can modulate the production of inflammatory cytokines, making it an attractive target for treating inflammatory diseases.

IRAK4 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex AP1 AP-1 TAK1->AP1 via MAPKs NFkB_Ikb NF-κB / IκB IKK_complex->NFkB_Ikb Phosphorylates IκB NFkB NF-κB NFkB_Ikb->NFkB IκB degradation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes AP1->Inflammatory_Genes Inhibitor 2,6-Diaminopyrimidine Derivative Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition by 2,6-diaminopyrimidine derivatives.

Summary of Synthetic Transformations and Yields

The following table summarizes various synthetic transformations starting from 2,6-dihalopyridines to yield 2,6-diaminopyridine derivatives, which can be conceptually applied starting from 2,6-diaminopyridine (generated from its sulfate salt) for further derivatization.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2,6-DibromopyridineAniline, Water, 200 °C, 2.5 h (Microwave)N,N'-diphenyl-2,6-diaminopyridine79%[5]
2,6-DibromopyridineVarious primary amines, H₂O, 150-205 °C, 2.5 h (Microwave)Mono-aminated 2-bromo-6-aminopyridines65-86%[6]
2,6-DibromopyridineVarious primary amines, CuI, K₂CO₃, H₂O, 150-205 °C, 2.5 h (Microwave)Symmetrically di-aminated 2,6-diaminopyridines25.6-46.0%[6]

Conclusion

This compound is a stable and convenient precursor for the versatile chemical building block, 2,6-diaminopyridine. Its applications span from the synthesis of dyes and ligands to the development of potent and selective kinase inhibitors for therapeutic use. The reactivity of its two amino groups allows for a wide range of chemical modifications, making it a valuable starting material for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides a foundational understanding and practical protocols to leverage the synthetic potential of this compound.

References

Early Research on 2,6-Diaminopyridine as a Potassium Channel Blocker: A Technical Guide and Comparative Analysis of Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of early research specifically investigating 2,6-diaminopyridine as a potassium channel blocker exists within the scientific literature. In contrast, its isomers, 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), have been the subject of extensive investigation for their potent potassium channel blocking properties. This technical guide provides a comprehensive overview of the foundational research on these well-studied aminopyridines, offering a comparative framework to infer the potential, albeit unconfirmed, activity of 2,6-diaminopyridine. The information presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Aminopyridine Isomers as Potassium Channel Blockers

The primary mechanism of action for aminopyridines like 4-AP and 3,4-DAP is the blockade of voltage-gated potassium (Kv) channels.[1][2][3] This blockade prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions through voltage-gated calcium channels.[1][2][4][5] This enhanced calcium entry at nerve terminals subsequently increases the release of neurotransmitters, such as acetylcholine, at the neuromuscular junction.[1][6][7]

While 3,4-DAP is generally considered a more potent potassium channel blocker than 4-AP, 4-AP exhibits better penetration of the blood-brain barrier.[4][5][8] This difference in pharmacokinetic properties has influenced their clinical applications. The effects of these compounds are dose-, voltage-, and use-dependent.[9][10]

Quantitative Data on Potassium Channel Blockade by 4-AP and 3,4-DAP

The following tables summarize key quantitative data from early electrophysiological studies on the effects of 4-aminopyridine and 3,4-diaminopyridine on various potassium channels.

Table 1: Inhibitory Effects of 4-Aminopyridine (4-AP) on Voltage-Gated Potassium Channels

Potassium Channel SubtypePreparationIC50 / K_dExperimental NotesReference
Delayed Rectifier K+ ChannelsMurine B lymphocytesK_d = 120 µMWhole-cell and single-channel patch-clamp recordings.[9]
mKv1.1Chinese hamster ovary (CHO) cellsIC50 = 147 µM (extracellular)Whole-cell patch-clamp technique.[10]
mKv1.1Chinese hamster ovary (CHO) cellsIC50 = 117 µM (intracellular)Whole-cell patch-clamp technique.[10]
hKv1.1Chinese hamster ovary (CHO) cellsIC50 = ~180 µMWhole-cell patch-clamp electrophysiology.[11]
hKv1.2Chinese hamster ovary (CHO) cellsIC50 = ~185 µMWhole-cell patch-clamp electrophysiology.[11]
Outward K+ CurrentHuman Microglia~2 mM for 35% reductionWhole-cell patch-clamp.[12]

Table 2: Inhibitory Effects of 3,4-Diaminopyridine (3,4-DAP) on Voltage-Gated Potassium Channels

Potassium Channel SubtypePreparationIC50 / K_dExperimental NotesReference
Kv3.3HEK293T cellsHigh-affinity: 1-10 µMWhole-cell patch-clamp electrophysiology.[1][13]
Kv3.4HEK293T cellsHigh-affinity: 1-10 µMWhole-cell patch-clamp electrophysiology.[1][13]
Kv3.3HEK293T cellsLow-affinity: 0.1-1 mMWhole-cell patch-clamp electrophysiology.[1][13]
Kv3.4HEK293T cellsLow-affinity: 0.1-1 mMWhole-cell patch-clamp electrophysiology.[1][13]
Potassium ChannelsSquid giant axonK_d = 5.8 µM (external)Voltage clamp and internal perfusion techniques.[14]
Potassium ChannelsSquid giant axonK_d = 0.7 µM (internal)Voltage clamp and internal perfusion techniques.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of early research findings. Below are representative experimental protocols for studying the effects of aminopyridines on potassium channels.

Whole-Cell Patch-Clamp Electrophysiology on Cultured Cells (CHO or HEK293T)
  • Cell Culture and Transfection:

    • Chinese hamster ovary (CHO) or Human Embryonic Kidney (HEK293T) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).

    • Cells are transiently transfected with plasmids encoding the specific potassium channel subunits (e.g., Kv1.1, Kv3.3, Kv3.4) using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.

    • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

  • Electrophysiological Recording:

    • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

    • Internal Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.3 with KOH.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.

    • Data Acquisition: Whole-cell currents are recorded using an patch-clamp amplifier. Data is filtered and digitized for analysis.

    • Voltage Protocol: To elicit potassium currents, cells are held at a holding potential of -80 mV and then depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).

    • Drug Application: 4-AP or 3,4-DAP is dissolved in the external solution and applied to the cells via a perfusion system. Dose-response curves are generated by applying increasing concentrations of the compound.

Voltage Clamp on Squid Giant Axon
  • Preparation:

    • Giant axons are dissected from squid and internally perfused.

    • The axon is placed in a chamber with separate compartments for internal and external solutions.

  • Solutions:

    • Internal Solution: Contains high K+ concentration to mimic the intracellular environment.

    • External Solution: Artificial seawater.

  • Recording:

    • A two-electrode voltage-clamp technique is used to control the membrane potential and measure the resulting ionic currents.

    • Pharmacological agents are added to either the internal or external solutions to determine their site of action.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanism of action of aminopyridines and a typical experimental workflow.

cluster_0 Presynaptic Nerve Terminal cluster_1 Repolarization Phase AP Action Potential Arrives Depolarization Membrane Depolarization AP->Depolarization VGCC_Open Voltage-Gated Ca2+ Channels Open Depolarization->VGCC_Open VGKC_Open Voltage-Gated K+ Channels Open Depolarization->VGKC_Open Ca_Influx Ca2+ Influx VGCC_Open->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release K_Efflux K+ Efflux VGKC_Open->K_Efflux Repolarization Membrane Repolarization K_Efflux->Repolarization VGCC_Close Voltage-Gated Ca2+ Channels Close Repolarization->VGCC_Close Aminopyridine 4-AP / 3,4-DAP Aminopyridine->VGKC_Open Block

Caption: Mechanism of action of 4-AP and 3,4-DAP at the presynaptic terminal.

Start Start: Cell Culture & Transfection Patch Establish Whole-Cell Configuration Start->Patch Record_Control Record Baseline K+ Currents Patch->Record_Control Apply_Drug Perfusion of Aminopyridine Solution Record_Control->Apply_Drug Record_Drug Record K+ Currents in Presence of Drug Apply_Drug->Record_Drug Washout Washout with Control Solution Record_Drug->Washout Record_Washout Record K+ Currents After Washout Washout->Record_Washout Analyze Data Analysis (Dose-Response) Record_Washout->Analyze

Caption: Experimental workflow for whole-cell patch-clamp analysis of aminopyridine effects.

Conclusion

While early research has firmly established 4-aminopyridine and 3,4-diaminopyridine as significant blockers of voltage-gated potassium channels, a conspicuous gap remains in the scientific literature regarding the specific actions of 2,6-diaminopyridine on these ion channels. The data and protocols presented here for the well-characterized isomers provide a valuable reference point for the field. Future research is warranted to elucidate the pharmacological profile of 2,6-diaminopyridine and determine if it shares the potassium channel blocking properties of its structural relatives. Such studies would be crucial for a complete understanding of the structure-activity relationships within the diaminopyridine class of compounds.

References

Methodological & Application

Application Note: HPLC Method for Purity Analysis of 2,6-Diaminopyridine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Diaminopyridine sulfate is a chemical compound utilized in various research and pharmaceutical applications.[1][2] It is the sulfate salt of 2,6-diaminopyridine, with the molecular formula C5H9N3O4S and a molecular weight of 207.21 g/mol .[1] Ensuring the purity of this compound is critical for its intended use, particularly in drug development, as impurities can affect efficacy and safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound purity.

Physicochemical Properties

This compound typically appears as a yellow crystalline powder.[1] It is highly soluble in water and also shows solubility in organic solvents like alcohols and ethers.[2] The UV spectrum of the parent compound, 2,6-Diaminopyridine, shows absorption maxima at 244 nm and 308 nm.[3] This information is crucial for selecting an appropriate detection wavelength in the HPLC method.

Experimental Protocol

This protocol outlines the steps for determining the purity of this compound using a reversed-phase HPLC method with UV detection.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, water, and phosphoric acid

  • This compound reference standard and sample

2. Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

ParameterCondition
ColumnC18, 4.6 mm x 150 mm, 5 µm
Mobile PhaseAcetonitrile and Water with Phosphoric Acid (details below)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 240 nm
Run TimeApproximately 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous solution of phosphoric acid. The exact ratio should be optimized to achieve good resolution and peak shape. A common starting point is a gradient or isocratic elution using these solvents.[1]

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be analyzed.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (see table below).

  • Inject the sample solution.

  • After the analysis, process the chromatograms to determine the peak areas.

5. Calculation of Purity

The purity of the this compound sample is calculated as a percentage using the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

System Suitability

System suitability tests are performed to ensure the analytical system is performing correctly. The following table summarizes typical system suitability parameters and their acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5)≤ 2.0%

Method Validation

The described HPLC method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Results prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution sst_injection Inject Standard (SST) prep_standard->sst_injection prep_sample Prepare Sample Solution sample_injection Inject Sample prep_sample->sample_injection blank_injection Inject Blank system_equilibration->blank_injection blank_injection->sst_injection sst_injection->sample_injection chromatogram_processing Process Chromatograms sample_injection->chromatogram_processing purity_calculation Calculate Purity chromatogram_processing->purity_calculation report Generate Report purity_calculation->report

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Application Notes and Protocols for the In-Vitro Investigation of 2,6-Diaminopyridine Sulfate in Neurological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopyridine (2,6-DAP) and its sulfate salt are organic compounds that have garnered interest in the field of neuroscience.[1][2] While its isomers, 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), are well-characterized as potent blockers of voltage-gated potassium channels (Kv), the specific neurological effects of 2,6-diaminopyridine sulfate are less documented.[3][4] These application notes provide a comprehensive guide for the initial in-vitro investigation of this compound, focusing on its potential as a modulator of neuronal excitability and synaptic transmission. The protocols and theoretical framework presented here are based on the known mechanisms of similar aminopyridines and are intended to serve as a starting point for researchers. One key hypothesized mechanism of action for 2,6-DAP is the modulation of voltage-gated potassium channels to promote the release of neurotransmitters.[5]

Mechanism of Action: A working hypothesis

Based on the pharmacology of its isomers, it is hypothesized that this compound acts as a blocker of voltage-gated potassium channels in neurons. This blockade is expected to delay the repolarization phase of the action potential, leading to a prolongation of the action potential duration. The extended depolarization at the presynaptic terminal would, in turn, increase the open time of voltage-gated calcium channels (CaV), leading to a greater influx of calcium ions. This enhanced calcium influx is predicted to increase the probability of neurotransmitter release from the presynaptic terminal.

Quantitative Data Summary

The following tables present hypothetical data based on the expected effects of a potassium channel blocker like this compound. These tables are intended to guide researchers in their data analysis and interpretation.

Table 1: Electrophysiological Effects of this compound on Cultured Neurons (Whole-Cell Patch-Clamp)

ConcentrationResting Membrane Potential (mV)Action Potential Amplitude (mV)Action Potential Duration (APD50, ms)Firing Frequency (Hz)
Control (0 µM)-65 ± 2.185 ± 3.51.5 ± 0.25 ± 1.2
10 µM-64 ± 2.384 ± 3.72.8 ± 0.38 ± 1.5
50 µM-63 ± 2.583 ± 3.94.5 ± 0.412 ± 1.8
100 µM-61 ± 2.881 ± 4.16.2 ± 0.515 ± 2.1

Table 2: Effect of this compound on Intracellular Calcium Levels (Calcium Imaging)

ConcentrationBaseline [Ca2+]i (nM)Peak [Ca2+]i during stimulation (nM)Area Under the Curve (AUC) of Ca2+ transient
Control (0 µM)100 ± 10350 ± 25100%
10 µM105 ± 12450 ± 30140%
50 µM110 ± 15600 ± 40210%
100 µM120 ± 18850 ± 55350%

Table 3: Effect of this compound on Neurotransmitter Release (Neurotransmitter Release Assay)

ConcentrationSpontaneous Release (arbitrary units)Evoked Release (arbitrary units)
Control (0 µM)10 ± 2100 ± 10
10 µM12 ± 2.5150 ± 15
50 µM18 ± 3250 ± 20
100 µM25 ± 4400 ± 35

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effects of this compound on the electrophysiological properties of cultured neurons.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y). A toxicity study has been conducted on SH-SY5Y cells, which can serve as a reference.[6][7]

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).

  • This compound stock solution (100 mM in sterile water).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Prepare fresh dilutions of this compound in the external solution to the desired final concentrations (e.g., 10, 50, 100 µM).

  • Culture neurons on glass coverslips suitable for microscopy.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a healthy neuron.

  • Record baseline electrophysiological properties in current-clamp mode, including resting membrane potential, action potential firing in response to depolarizing current injections.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound for 5-10 minutes.

  • Repeat the electrophysiological recordings to assess the effects of the compound.

  • Wash out the compound by perfusing with the control external solution for 10-15 minutes and record again to check for reversibility.

  • Analyze the data to determine changes in resting membrane potential, action potential amplitude, duration (APD50), and firing frequency.

Protocol 2: Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to neuronal stimulation in the presence of this compound.

Materials:

  • Cultured neurons on glass-bottom dishes.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer.

  • This compound stock solution.

  • Fluorescence microscope with a calcium imaging system.

  • Field stimulation electrodes.

Procedure:

  • Load the cultured neurons with a calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the dish on the microscope stage and perfuse with HBSS.

  • Acquire baseline fluorescence images.

  • Stimulate the neurons with a brief electrical field pulse to evoke action potentials and record the resulting calcium transient.

  • Perfuse the cells with HBSS containing the desired concentration of this compound for 10-15 minutes.

  • Repeat the electrical stimulation and record the calcium transient in the presence of the compound.

  • Wash out the compound and record a final post-wash stimulation.

  • Analyze the fluorescence data to calculate the change in intracellular calcium concentration, including peak amplitude and the area under the curve of the calcium transient.

Protocol 3: Neurotransmitter Release Assay

Objective: To quantify the effect of this compound on spontaneous and evoked neurotransmitter release.

Materials:

  • Synaptosome preparation or cultured neuronal networks.

  • Assay buffer (e.g., Krebs-Ringer buffer).

  • High potassium buffer for depolarization (e.g., Krebs-Ringer with 50 mM KCl).

  • This compound stock solution.

  • Commercially available neurotransmitter detection kit (e.g., for glutamate or GABA).

Procedure:

  • Pre-incubate the synaptosomes or neuronal cultures with different concentrations of this compound in the assay buffer for 15-20 minutes.

  • To measure spontaneous release, collect a sample of the supernatant after the pre-incubation period.

  • To measure evoked release, replace the incubation buffer with the high potassium buffer (also containing the respective concentrations of this compound) for a short period (e.g., 2-5 minutes) to depolarize the neurons.

  • Collect the supernatant containing the released neurotransmitters.

  • Quantify the amount of neurotransmitter in the collected samples using the chosen detection kit according to the manufacturer's protocol.

  • Normalize the evoked release to the total amount of neurotransmitter in the cells (lysed with a detergent).

Visualizations

G cluster_0 Presynaptic Terminal 2_6_DAP 2,6-Diaminopyridine Sulfate Kv_Channel Voltage-gated K+ Channel 2_6_DAP->Kv_Channel Blocks AP_Prolongation Action Potential Prolongation Kv_Channel->AP_Prolongation Inhibition leads to CaV_Channel Voltage-gated Ca2+ Channel AP_Prolongation->CaV_Channel Prolonged opening of Ca_Influx Increased Ca2+ Influx CaV_Channel->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release

Caption: Proposed signaling pathway for this compound.

G cluster_workflow Experimental Workflow: Patch-Clamp Electrophysiology Start Start Prepare_Cells Prepare Neuronal Culture Start->Prepare_Cells Establish_WCR Establish Whole-Cell Recording Prepare_Cells->Establish_WCR Record_Baseline Record Baseline Activity Establish_WCR->Record_Baseline Apply_Compound Apply 2,6-DAP Sulfate Record_Baseline->Apply_Compound Record_Treatment Record During Treatment Apply_Compound->Record_Treatment Washout Washout Compound Record_Treatment->Washout Record_Washout Record After Washout Washout->Record_Washout Analyze_Data Analyze Data Record_Washout->Analyze_Data End End Analyze_Data->End

References

Application of 2,6-Diaminopyridine Sulfate in Multiple Sclerosis Research: A Review of Available Evidence and Protocols for Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: A comprehensive review of scientific literature reveals a notable absence of direct research on the application of 2,6-Diaminopyridine sulfate in the context of multiple sclerosis (MS). The existing body of research on aminopyridines for MS overwhelmingly focuses on its isomers, namely 3,4-Diaminopyridine (3,4-DAP) and 4-Aminopyridine (4-AP) . These compounds have been investigated for their potential to alleviate neurological symptoms in MS patients.

Therefore, this document will first address the lack of available data on this compound in MS research. Subsequently, as a practical alternative for researchers in this field, it will provide detailed application notes and protocols for the extensively studied compounds, 3,4-Diaminopyridine and 4-Aminopyridine, in line with the user's core requirements.

Part 1: this compound and Multiple Sclerosis

As of the latest available data, there are no significant preclinical or clinical studies published that investigate the efficacy or mechanism of action of this compound specifically for the treatment or study of multiple sclerosis. The scientific community's efforts have been directed towards other isomers of diaminopyridine. Researchers are advised to exercise caution when considering this compound for MS research due to the current lack of foundational data.

Part 2: Application Notes for 3,4-Diaminopyridine and 4-Aminopyridine in Multiple Sclerosis Research

The following sections provide detailed information on the application of 3,4-Diaminopyridine and 4-Aminopyridine in the context of multiple sclerosis research.

Mechanism of Action

Both 3,4-DAP and 4-AP are potassium channel blockers.[1][2][3][4] In multiple sclerosis, the demyelination of axons exposes voltage-gated potassium channels, leading to a leakage of potassium ions during action potential propagation. This leakage dampens the nerve impulse, contributing to neurological deficits. By blocking these channels, 3,4-DAP and 4-AP prolong the duration of the action potential, which in turn enhances calcium influx at the presynaptic terminal.[1][5] This increased calcium concentration facilitates the release of neurotransmitters like acetylcholine, thereby improving neuromuscular transmission and axonal conduction in demyelinated neurons.[1][5]

cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane Demyelinated_Axon Demyelinated Axon K_Channel Voltage-Gated K+ Channel Demyelinated_Axon->K_Channel exposes Action_Potential Action Potential Propagation K_Channel->Action_Potential repolarizes Ca_Channel Voltage-Gated Ca2+ Channel Vesicles Neurotransmitter Vesicles (ACh) Ca_Channel->Vesicles triggers release of ACh Acetylcholine (ACh) Vesicles->ACh releases ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to Muscle_Contraction Muscle Contraction ACh_Receptor->Muscle_Contraction initiates Aminopyridine 3,4-DAP / 4-AP Aminopyridine->K_Channel blocks Action_Potential->Ca_Channel opens

Mechanism of Action of Aminopyridines in Demyelinated Neurons.
Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical trials investigating the effects of 3,4-Diaminopyridine and 4-Aminopyridine in patients with multiple sclerosis.

Table 1: Efficacy of 3,4-Diaminopyridine in Multiple Sclerosis

Outcome Measure3,4-DAP Treatment GroupPlacebo Groupp-valueReference
Improvement in Leg Weakness22 out of 28 patients2 out of 28 patientsp = 0.0005[6]
Subjective Improvement6 out of 8 patientsNot ReportedNot Applicable[7]
Improvement in Ambulation9 out of 54 participants (17%)0 out of 54 participantsp < 0.001[2][3]
Improvement in Manual Muscle Testing29 out of 54 patients (54%)4 out of 54 patients (7%)OR 14.5[2][3]
Reduction in EDSS Score13 out of 198 participants (7%)0 out of 198 participantsp < 0.001[2][3]

Table 2: Efficacy of 4-Aminopyridine in Multiple Sclerosis

Outcome Measure4-AP Treatment GroupPlacebo Groupp-value/ORReference
Subjective Improvement47 out of 136 patients (35%)7 out of 136 patients (5%)OR 9.7[2][3]
Improvement in Vision7 out of 12 patientsNot ReportedNot Applicable[8]
Improvement in Motor Function5 out of 12 patientsNot ReportedNot Applicable[8]

Table 3: Adverse Effects of Aminopyridines in Multiple Sclerosis

Adverse EffectFrequencyCompoundReference
ParesthesiasCommon, dose-limiting3,4-DAP[6][9]
Abdominal PainDose-limiting in 6/10 patients3,4-DAP[9]
Confusion3 episodes in 198 patients3,4-DAP/4-AP[2][6]
Seizures1 episode in 36 patients, 2 in 1983,4-DAP/4-AP[2][6]

Experimental Protocols

The following are generalized protocols derived from methodologies reported in clinical trials. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Protocol 1: In Vivo Efficacy Assessment of Aminopyridines in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model of MS

Objective: To evaluate the effect of 3,4-DAP or 4-AP on motor function in EAE mice.

Materials:

  • EAE-induced mice (e.g., C57BL/6 mice immunized with MOG35-55 peptide)

  • 3,4-Diaminopyridine or 4-Aminopyridine

  • Vehicle (e.g., sterile saline)

  • Gavage needles

  • Apparatus for motor function assessment (e.g., rotarod, grip strength meter)

Procedure:

  • EAE Induction: Induce EAE in mice according to standard protocols. Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).

  • Treatment Groups: Once mice develop a consistent clinical score (e.g., score of 2-3), randomize them into treatment and control groups (e.g., n=10-12 per group).

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: 3,4-DAP (dose to be determined by pilot studies, e.g., 1-5 mg/kg)

    • Group 3: 4-AP (dose to be determined by pilot studies, e.g., 0.5-2 mg/kg)

  • Drug Administration: Administer the assigned treatment orally (gavage) or via intraperitoneal injection daily for a predetermined period (e.g., 14-21 days).

  • Motor Function Assessment:

    • Rotarod Test: Acclimate mice to the rotarod for 2-3 days prior to the first test. Test mice at set intervals (e.g., every 3 days) by placing them on the rotating rod at an accelerating speed. Record the latency to fall.

    • Grip Strength Test: Assess forelimb and hindlimb grip strength using a grip strength meter at regular intervals.

  • Data Analysis: Compare the mean latency to fall on the rotarod and the mean grip strength between the treatment and control groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

start Start eae_induction Induce EAE in Mice start->eae_induction scoring Daily Clinical Scoring eae_induction->scoring randomization Randomize Mice into Groups (Vehicle, 3,4-DAP, 4-AP) scoring->randomization treatment Daily Drug Administration randomization->treatment assessment Motor Function Assessment (Rotarod, Grip Strength) treatment->assessment analysis Data Analysis assessment->analysis end End analysis->end

Workflow for In Vivo Efficacy Assessment in EAE Mice.
Protocol 2: Electrophysiological Recording of Axonal Conduction in a Demyelinated Nerve Preparation

Objective: To measure the effect of aminopyridines on nerve conduction velocity and action potential amplitude in an ex vivo demyelinated nerve preparation.

Materials:

  • Sciatic nerves from a rat model of demyelination (e.g., lysolecithin-induced demyelination)

  • Recording chamber with stimulating and recording electrodes

  • Artificial cerebrospinal fluid (aCSF)

  • 3,4-Diaminopyridine or 4-Aminopyridine

  • Amplifier and data acquisition system

Procedure:

  • Nerve Dissection: Dissect the sciatic nerve from a demyelinated rat and mount it in the recording chamber.

  • Baseline Recording: Perfuse the nerve with aCSF and record baseline compound action potentials (CAPs) by delivering a supramaximal stimulus to one end of the nerve and recording from the other.

  • Drug Application: Switch the perfusion to aCSF containing a known concentration of 3,4-DAP or 4-AP (e.g., 10-100 µM).

  • Post-Treatment Recording: Record CAPs at regular intervals after drug application.

  • Washout: Perfuse the nerve with drug-free aCSF to determine if the effects are reversible.

  • Data Analysis: Measure the amplitude and latency of the CAPs before, during, and after drug application. Calculate the conduction velocity. Compare the changes in these parameters to determine the effect of the aminopyridine.

start Start dissect Dissect Demyelinated Sciatic Nerve start->dissect mount Mount Nerve in Recording Chamber dissect->mount baseline Record Baseline Compound Action Potentials (CAPs) in aCSF mount->baseline drug_app Apply Aminopyridine in aCSF baseline->drug_app post_treat Record CAPs during Drug Application drug_app->post_treat washout Washout with Drug-Free aCSF post_treat->washout analysis Analyze CAP Amplitude and Conduction Velocity washout->analysis end End analysis->end

Workflow for Ex Vivo Electrophysiological Recording.

Disclaimer: The provided protocols are for informational purposes only and should be adapted to specific research needs and performed in accordance with all applicable laboratory safety guidelines and regulations. The dosages and concentrations mentioned are examples and should be optimized for each specific experimental setup.

References

Application Notes and Protocols for the Purification of 2,6-Diaminopyridine Compounds via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2,6-diaminopyridine and its derivatives using silica gel column chromatography. The methodologies outlined herein are essential for obtaining high-purity compounds crucial for research, and pharmaceutical development.

Introduction

2,6-Diaminopyridine is a pivotal intermediate in organic synthesis, serving as a precursor for a wide range of pharmaceuticals, agrochemicals, and specialty polymers. Its unique chemical structure allows for extensive functionalization, making it a valuable component in the development of novel chemical entities. The purification of 2,6-diaminopyridine and its analogues is a critical step to ensure the integrity and reliability of subsequent applications. Column chromatography, particularly using silica gel as the stationary phase, is a robust and widely adopted method for this purpose. This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase, allowing for the isolation of the target compound from reaction byproducts and unreacted starting materials.

Data Presentation: Chromatographic Parameters and Performance

The efficiency of column chromatography purification is dependent on several key parameters. The following table summarizes typical conditions and expected outcomes for the purification of a representative 2,6-diaminopyridine derivative on silica gel.

ParameterValue/RangePurposeExpected Outcome
Stationary Phase Silica Gel (60-200 µm)Adsorbent for separationGood resolution and compound retention
Mobile Phase Hexane/Ethyl Acetate GradientElution of compoundsSeparation of components based on polarity
Gradient Profile 10% to 50% Ethyl AcetateStepwise increase in polarityElution of the target compound after less polar impurities
Column Dimensions 5 cm (diameter) x 50 cm (length)Accommodates gram-scale purificationSufficient separation capacity
Sample Loading 1-5 g of crude productIntroduction of the mixture to be purifiedPrevents column overloading and ensures optimal separation
Flow Rate 10-15 mL/minControls the speed of the separationBalances separation time and resolution
Retention Factor (Rf) 0.2 - 0.4 (in 30% EtOAc/Hexane)Indicates appropriate elution conditionsEfficient migration and separation on the column
Typical Yield 85-95%Recovery of the purified productHigh recovery of the target compound
Purity >98% (by HPLC/NMR)Final purity of the isolated compoundHigh-purity product suitable for further use

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification of 2,6-diaminopyridine compounds using column chromatography.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Determine Eluent Column Packing Column Packing TLC Analysis->Column Packing Select Mobile Phase Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Gradient Fraction Collection Fraction Collection Elution->Fraction Collection Fraction Analysis (TLC) Fraction Analysis (TLC) Fraction Collection->Fraction Analysis (TLC) Pooling Pure Fractions Pooling Pure Fractions Fraction Analysis (TLC)->Pooling Pure Fractions Solvent Evaporation Solvent Evaporation Pooling Pure Fractions->Solvent Evaporation Pure Compound Pure Compound Solvent Evaporation->Pure Compound

Purification Workflow Diagram

Experimental Protocols

This section provides a detailed, step-by-step protocol for the flash column chromatography purification of a crude 2,6-diaminopyridine derivative.

1. Materials and Reagents

  • Crude 2,6-diaminopyridine derivative

  • Silica gel (flash chromatography grade, 40-63 µm)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (optional, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Fraction collection tubes

  • Rotary evaporator

2. Preparation of the Column

  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approximately 1 cm) of sand over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). The consistency should be pourable but not overly dilute.

  • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached (typically 30-40 cm for a 1-2 g scale purification).

  • Once the silica has settled, add a protective layer of sand (approximately 1 cm) on top of the silica bed.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading

  • Dissolve the crude 2,6-diaminopyridine compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

  • Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Carefully apply the sample solution or dry load evenly to the top of the silica gel bed.

  • Drain the solvent until the sample has fully entered the silica gel bed.

  • Gently add a small amount of the initial mobile phase to wash any remaining sample from the column walls onto the silica bed, and drain this solvent to the top of the sand layer.

4. Elution and Fraction Collection

  • Carefully fill the column with the initial mobile phase (e.g., 10% ethyl acetate in hexane).

  • Begin eluting the column by opening the stopcock and applying gentle air pressure (for flash chromatography) to achieve a steady flow rate.

  • Collect the eluent in fractions of appropriate volume (e.g., 20-50 mL).

  • If using a gradient elution, systematically increase the polarity of the mobile phase. For example, after eluting with several column volumes of 10% ethyl acetate in hexane, switch to 20% ethyl acetate, then 30%, and so on, up to 50% or as determined by prior TLC analysis. A stepwise gradient is often effective for separating compounds with significantly different polarities.

5. Analysis of Fractions and Isolation of Pure Product

  • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Spot small aliquots of each fraction onto a TLC plate, alongside a spot of the crude starting material.

  • Develop the TLC plate in a suitable solvent system (e.g., 30% ethyl acetate in hexane).

  • Visualize the spots under UV light or by using an appropriate staining agent.

  • Identify the fractions containing the pure desired product, characterized by a single spot at the correct Rf value.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to yield the purified 2,6-diaminopyridine compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques such as NMR spectroscopy, HPLC, or mass spectrometry.

Signaling Pathways and Logical Relationships

While 2,6-diaminopyridine compounds are intermediates and not typically involved in signaling pathways themselves, their derivatives are often designed to interact with specific biological targets. The purification of these compounds is a critical step in ensuring that any observed biological activity is attributable to the intended molecule.

The logical relationship in the purification process is based on the principle of differential partitioning.

logical_relationship Crude Mixture Crude Mixture Differential Adsorption Differential Adsorption Crude Mixture->Differential Adsorption Silica Column Silica Column Silica Column->Differential Adsorption Stationary Phase Mobile Phase Mobile Phase Mobile Phase->Differential Adsorption Eluent Separated Fractions Separated Fractions Differential Adsorption->Separated Fractions Elution Pure Compound Pure Compound Separated Fractions->Pure Compound Isolation

Principle of Chromatographic Separation

Application Notes and Protocols for Studying 2,6-Diaminopyridine Sulfate in Demyelinating Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demyelinating diseases, such as multiple sclerosis (MS), are characterized by the progressive loss of the myelin sheath surrounding axons in the central nervous system (CNS), leading to impaired nerve impulse conduction and subsequent neurodegeneration. Therapeutic strategies are increasingly focused on promoting remyelination, the process by which new myelin sheaths are formed. Aminopyridines, a class of potassium channel blockers, have shown promise in alleviating symptoms of demyelinating diseases by improving nerve conduction. This document provides a detailed experimental protocol for investigating the potential remyelinating effects of 2,6-Diaminopyridine sulfate in established murine models of demyelination: the cuprizone model and the experimental autoimmune encephalomyelitis (EAE) model.

While the primary mechanism of action of aminopyridines is the blockade of voltage-gated potassium channels, emerging evidence suggests that some derivatives may also promote oligodendrocyte differentiation and remyelination.[1] This protocol outlines the necessary in vivo and in vitro experiments to comprehensively evaluate the therapeutic potential of this compound beyond symptomatic relief.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data that could be generated from the described experimental protocols. These tables are intended to serve as a template for data presentation and comparison.

Table 1: In Vivo Efficacy of this compound in the Cuprizone Model of Demyelination

Treatment GroupMyelin Content (% Area) in Corpus CallosumOligodendrocyte Precursor Cell (OPC) Density (cells/mm²)Mature Oligodendrocyte Density (cells/mm²)Functional Recovery (Rotarod Latency, s)
Vehicle Control 35 ± 5150 ± 2050 ± 1060 ± 15
This compound (Low Dose) 50 ± 7180 ± 2580 ± 1290 ± 20
This compound (High Dose) 65 ± 8**200 ± 30110 ± 15 120 ± 25
Positive Control (e.g., Clemastine) 60 ± 6 190 ± 28100 ± 14110 ± 22**

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.

Table 2: In Vitro Effects of this compound on Oligodendrocyte Differentiation

Treatment Group% O4+ Immature Oligodendrocytes% MBP+ Mature Oligodendrocytes
Vehicle Control 20 ± 410 ± 3
This compound (1 µM) 35 ± 520 ± 4
This compound (10 µM) 50 ± 6 35 ± 5
Positive Control (e.g., T3) 55 ± 7 40 ± 6

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.

Experimental Protocols

In Vivo Cuprizone-Induced Demyelination Model

This model induces demyelination through oligodendrocyte apoptosis by feeding mice a copper-chelating agent, cuprizone.[2][3] It is particularly useful for studying remyelination in the absence of a significant adaptive immune response.

Materials:

  • C57BL/6 mice (8-10 weeks old, male)

  • Powdered mouse chow

  • Cuprizone (bis-cyclohexanone oxaldihydrazone)

  • This compound

  • Vehicle (e.g., sterile saline or PBS)

  • Gavage needles

  • Rotarod apparatus

  • Perfusion and tissue processing reagents (4% paraformaldehyde, sucrose solutions)

  • Histology and immunohistochemistry reagents (Luxol Fast Blue, antibodies against MBP, Olig2, CC1, etc.)

Protocol:

  • Demyelination Induction:

    • Acclimatize mice for one week with standard chow.

    • Prepare a 0.2% (w/w) cuprizone diet by thoroughly mixing cuprizone with powdered chow.

    • Feed mice the cuprizone diet ad libitum for 5 weeks to induce demyelination.[3][4]

  • Treatment Administration (Remyelination Phase):

    • After 5 weeks of cuprizone diet, return all mice to a normal chow diet.

    • Randomly divide mice into treatment groups (e.g., Vehicle, Low Dose this compound, High Dose this compound, Positive Control).

    • Prepare solutions of this compound in the vehicle. Based on related compounds, a starting dose range could be 1-10 mg/kg.

    • Administer the assigned treatment daily via oral gavage or intraperitoneal injection for 2-4 weeks.

  • Functional Assessment (Rotarod Test):

    • Train mice on the rotarod for 3 consecutive days before the end of the treatment period.

    • On the test day, record the latency to fall from an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) for each mouse. Perform 3 trials per mouse.

  • Tissue Collection and Processing:

    • At the end of the treatment period, anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix overnight in 4% PFA.

    • Cryoprotect the brains in a sucrose gradient (15% then 30%).

    • Section the brains coronally (e.g., 20 µm sections) through the corpus callosum using a cryostat.

  • Histological and Immunohistochemical Analysis:

    • Myelination Assessment: Stain sections with Luxol Fast Blue (LFB) to visualize myelin. Quantify the myelinated area in the corpus callosum using image analysis software.

    • Oligodendrocyte Lineage Analysis: Perform immunohistochemistry using antibodies against:

      • Olig2 (pan-oligodendrocyte lineage marker)

      • CC1 (mature oligodendrocytes)

      • NG2 or PDGFRα (oligodendrocyte precursor cells - OPCs)

    • Quantify the number of positive cells per unit area in the corpus callosum.

In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This assay assesses the direct effect of this compound on the differentiation of OPCs into mature, myelin-producing oligodendrocytes.

Materials:

  • Primary rat or mouse OPCs (or a suitable cell line)

  • OPC proliferation medium (e.g., DMEM/F12 with PDGF-AA and FGF-2)

  • OPC differentiation medium (e.g., DMEM/F12 with T3)

  • Poly-L-ornithine and laminin-coated culture plates

  • This compound

  • Vehicle (e.g., DMSO)

  • Antibodies for immunocytochemistry (O4 for immature oligodendrocytes, MBP for mature oligodendrocytes)

  • DAPI for nuclear staining

Protocol:

  • OPC Culture:

    • Plate OPCs on poly-L-ornithine and laminin-coated plates in proliferation medium.

    • Allow cells to expand for 2-3 days.

  • Differentiation Induction and Treatment:

    • To induce differentiation, switch the medium to differentiation medium.

    • Add this compound at various concentrations (e.g., 0.1 µM to 10 µM) or vehicle to the differentiation medium.

  • Immunocytochemistry:

    • After 3-5 days of differentiation, fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry using antibodies against O4 and MBP. Counterstain with DAPI.

  • Quantification:

    • Capture images using a fluorescence microscope.

    • Quantify the percentage of O4+ and MBP+ cells relative to the total number of DAPI+ cells.

Visualizations

Experimental_Workflow_Cuprizone_Model cluster_demyelination Demyelination Phase cluster_remyelination Remyelination & Treatment Phase start C57BL/6 Mice (8-10 weeks) cuprizone 0.2% Cuprizone Diet (5 weeks) start->cuprizone demyelination Demyelination of Corpus Callosum cuprizone->demyelination normal_diet Return to Normal Diet demyelination->normal_diet treatment Daily Treatment (2-4 weeks) - Vehicle - this compound normal_diet->treatment functional Functional Assessment (Rotarod) treatment->functional treatment->functional histology Histological Analysis (LFB, IHC for Myelin & Oligodendrocytes) treatment->histology

Caption: Workflow for the cuprizone-induced demyelination and remyelination study.

Signaling_Pathway_Aminopyridine cluster_membrane Axonal Membrane cluster_synapse Synaptic Cleft cluster_drug_action Drug Action cluster_remyelination_hypothesis Hypothesized Remyelination Pathway AP Action Potential K_channel Voltage-gated K+ Channel AP->K_channel Opens Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel Opens Vesicle Synaptic Vesicle (Neurotransmitters) Ca_channel->Vesicle Triggers Fusion Neurotransmission Enhanced Neurotransmission Vesicle->Neurotransmission Release Aminopyridine 2,6-Diaminopyridine Sulfate Aminopyridine->K_channel Blocks OPC Oligodendrocyte Precursor Cell (OPC) Aminopyridine->OPC Promotes Differentiation? Mature_Oligo Mature Oligodendrocyte OPC->Mature_Oligo Differentiation Myelin Myelin Sheath Formation (Remyelination) Mature_Oligo->Myelin

References

Application Notes and Protocols: 2,6-Diaminopyridine Sulfate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-diaminopyridine sulfate as a key intermediate in the synthesis of pharmaceutical compounds. This document details the synthesis of the urinary tract analgesic, Phenazopyridine hydrochloride, including a detailed experimental protocol, quantitative data, and an illustration of its mechanism of action.

Introduction

2,6-Diaminopyridine and its sulfate salt are versatile building blocks in organic synthesis, particularly valued in the pharmaceutical industry. The presence of two reactive amino groups on the pyridine ring allows for a variety of chemical transformations, making it a crucial precursor for the development of biologically active molecules. Notably, it serves as a key starting material for pharmaceuticals targeting neurological disorders and for the synthesis of analgesics.[1][2][3][4] This document focuses on a well-established application: the synthesis of Phenazopyridine hydrochloride.

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of Phenazopyridine hydrochloride from 2,6-diaminopyridine. It is important to note that yields and purity can vary based on the specific reaction conditions and purification methods employed.

ProductStarting MaterialReaction TypeReported YieldReported PurityReference
Phenazopyridine hydrochloride2,6-DiaminopyridineDiazo Coupling46%95.9%[5]
Phenazopyridine hydrochloride2,6-DiaminopyridineDiazo CouplingNot specified99.9% (after crystallization)[6]

Experimental Protocols

Synthesis of Phenazopyridine Hydrochloride from 2,6-Diaminopyridine

This protocol describes the synthesis of Phenazopyridine hydrochloride via the diazo coupling of 2,6-diaminopyridine with benzene diazonium chloride.[7][8][9]

Materials:

  • 2,6-Diaminopyridine

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Water

  • Ethanol (for recrystallization)

  • Isopropanol (for recrystallization)

Procedure:

  • Preparation of Benzene Diazonium Chloride Solution:

    • Dissolve a specific molar equivalent of aniline in aqueous hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-5 °C. Stir the mixture for a short period to ensure complete diazotization.

  • Coupling Reaction:

    • In a separate vessel, dissolve 2,6-diaminopyridine in an acidic aqueous solution.

    • Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared cold benzene diazonium chloride solution to the 2,6-diaminopyridine solution with vigorous stirring. Maintain the temperature below 10 °C.

    • An orange to red precipitate of Phenazopyridine will form.

    • Continue stirring the reaction mixture in the ice bath for a specified time to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the crude product with cold water to remove any unreacted starting materials and salts.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the hydrochloride salt.[5]

  • Drying:

    • Dry the purified Phenazopyridine hydrochloride crystals under vacuum.

Safety Precautions: Diazonium salts are unstable and potentially explosive when dry. They should be prepared in solution at low temperatures and used immediately. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Mechanism of Action and Signaling Pathway

Phenazopyridine hydrochloride is a urinary tract analgesic. Its precise mechanism of action is not fully elucidated, but it is known to exert a topical analgesic or local anesthetic effect on the mucosa of the urinary tract. This action helps to relieve symptoms of pain, burning, and urgency associated with urinary tract infections and other irritative conditions. The drug is excreted in the urine, where it directly contacts the bladder and urethral lining to provide symptomatic relief. It does not possess any antibacterial activity.

The following diagram illustrates the proposed high-level mechanism of action of Phenazopyridine.

Phenazopyridine_Mechanism cluster_ingestion Oral Administration & Excretion cluster_action Local Analgesic Action Oral_Ingestion Phenazopyridine HCl (Oral Ingestion) Excretion Excretion in Urine Oral_Ingestion->Excretion Metabolism Contact Direct contact with urinary tract mucosa Excretion->Contact Analgesic_Effect Topical Analgesic Effect (Local Anesthetic) Contact->Analgesic_Effect Symptom_Relief Relief of Pain, Burning, and Urgency Analgesic_Effect->Symptom_Relief

Caption: Proposed mechanism of action of Phenazopyridine.

The following diagram illustrates the experimental workflow for the synthesis of Phenazopyridine hydrochloride.

Phenazopyridine_Synthesis_Workflow Start Starting Materials: 2,6-Diaminopyridine, Aniline, NaNO2, HCl Diazotization Step 1: Diazotization of Aniline (0-5 °C) Start->Diazotization Coupling Step 2: Diazo Coupling with 2,6-Diaminopyridine (0-10 °C) Diazotization->Coupling Isolation Step 3: Isolation by Filtration Coupling->Isolation Purification Step 4: Purification by Recrystallization Isolation->Purification Final_Product Final Product: Phenazopyridine Hydrochloride Purification->Final_Product

Caption: Experimental workflow for Phenazopyridine synthesis.

References

Application Note: Spectroscopic Analysis of 2,6-Diaminopyridine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the structural characterization of 2,6-Diaminopyridine sulfate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques are fundamental for confirming the identity, purity, and structural integrity of the compound, which is essential in research and drug development. This note includes expected spectral data, comprehensive experimental procedures, and graphical workflows to guide the user through the analytical process.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are used to confirm the arrangement of atoms within the molecule. The formation of the sulfate salt involves proton transfer to the pyridine nitrogen, which influences the electronic environment and, consequently, the chemical shifts of the pyridine ring protons and carbons.[1]

Expected ¹H and ¹³C NMR Spectral Data

Due to the protonation of the pyridine nitrogen, the signals for the protons and carbons in the heterocyclic ring are expected to shift downfield compared to the free base, 2,6-Diaminopyridine. The following tables summarize the anticipated chemical shifts when dissolved in a suitable deuterated solvent like DMSO-d₆.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H-4 (para)~7.5 - 7.8Triplet (t)1H
H-3, H-5 (meta)~6.0 - 6.3Doublet (d)2H
-NH₂~5.5 - 6.0Broad Singlet (br s)4H
N⁺-H~11.0 - 13.0Broad Singlet (br s)1H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2, C-6 (ortho)~155 - 160
C-4 (para)~140 - 145
C-3, C-5 (meta)~95 - 100
Detailed Experimental Protocol: NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Vials and pipettes

  • NMR Spectrometer (e.g., 300 MHz or higher)

2. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-60 mg for ¹³C NMR, into a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of deuterated DMSO-d₆ to the vial.[3]

  • Vortex the vial until the sample is fully dissolved. Gentle warming may be applied if solubility is an issue.

  • If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Ensure the solution depth in the NMR tube is approximately 4-5 cm.[2]

  • Cap the NMR tube securely and label it clearly.

3. Instrument Parameters:

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-220 ppm.

4. Data Processing:

  • Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).

  • Perform phase correction manually or automatically.

  • Apply baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-50 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into NMR Spectrometer filter->instrument lock Lock & Shim instrument->lock acquire Acquire 1H & 13C Spectra lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectra phase->reference analyze Analyze & Assign Peaks reference->analyze

Caption: Workflow for NMR analysis of this compound.

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR analysis can confirm the presence of the amino groups (-NH₂), the pyridine ring, and the sulfate counter-ion (SO₄²⁻).

Expected IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands corresponding to its specific functional groups.[1] The presence of the sulfate ion will introduce strong S=O stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3500N-H StretchingAmino (-NH₂)Strong, Doublet
~3100N⁺-H StretchingProtonated PyridineMedium, Broad
~1640N-H Bending (Scissoring)Amino (-NH₂)Strong
1580 - 1610C=C and C=N StretchingPyridine RingStrong
1100 - 1200S=O StretchingSulfate (SO₄²⁻)Very Strong
~600 - 650O-S-O BendingSulfate (SO₄²⁻)Medium
Detailed Experimental Protocol: FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders as it requires minimal sample preparation.

1. Materials and Equipment:

  • This compound sample (solid powder)

  • Spatula

  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • Isopropanol and lint-free wipes for cleaning

2. Sample Preparation & Measurement:

  • Ensure the ATR crystal surface is clean. Use a lint-free wipe with isopropanol to clean the crystal and allow it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal using a clean spatula.

  • Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

3. Instrument Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans

4. Data Processing:

  • Perform an ATR correction if necessary (this is often a standard function in the spectrometer software).

  • Label the major peaks with their corresponding wavenumber values.

  • Compare the obtained spectrum with the expected absorption bands (Table 3) to confirm the presence of key functional groups.

Visualization: FTIR-ATR Experimental Workflow

FTIR_Workflow cluster_setup Instrument Setup cluster_measure Sample Measurement cluster_analysis Data Analysis clean Clean ATR Crystal background Collect Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process Process Spectrum (e.g., ATR Correction) collect_spectrum->process identify Identify & Label Major Peaks process->identify compare Compare with Reference Data identify->compare

Caption: Workflow for FTIR-ATR analysis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the cell culture applications of 2,6-Diaminopyridine sulfate in neuro-related research is limited. The following application notes and protocols are based on the known mechanisms of action of related aminopyridine isomers, such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), which are well-characterized as potassium channel blockers. The provided information should be considered a representative guide, and empirical validation is essential for any specific experimental setup.

Application Notes

2,6-Diaminopyridine and its sulfate salt are derivatives of pyridine.[1] While its isomers, 4-AP and 3,4-DAP, are extensively studied as blockers of voltage-gated potassium channels, the specific applications of the 2,6-isomer in neuroscience are less documented.[2][3] The primary therapeutic and research applications of aminopyridines stem from their ability to enhance neurotransmitter release, making them valuable tools in studying synaptic transmission and in the context of neurological disorders characterized by impaired nerve conduction.[1]

Mechanism of Action

The proposed mechanism of action for 2,6-Diaminopyridine in neuronal cells is the blockade of voltage-gated potassium (K+) channels. This blockade leads to a prolongation of the action potential duration. The extended depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer period, resulting in an increased influx of calcium into the presynaptic terminal. This elevation in intracellular calcium enhances the release of neurotransmitters into the synaptic cleft.[1][4]

Potential Neuro-related Research Applications
  • Models of Demyelinating Disorders: In conditions like Multiple Sclerosis, the loss of myelin exposes potassium channels, leading to a leakage of potassium ions and a subsequent failure of action potential conduction. By blocking these channels, this compound could potentially restore axonal conduction in in vitro models of demyelination.

  • Synaptic Transmission Studies: This compound can be used as a tool to investigate the mechanisms of neurotransmitter release and synaptic plasticity in cultured neurons. By modulating potassium channel activity, researchers can study the downstream effects on neuronal firing and network activity.

  • Neurotransmitter Release Assays: this compound can be employed to potentiate the release of various neurotransmitters (e.g., acetylcholine, dopamine) from cultured neurons for subsequent quantification and analysis.[3]

  • Screening for Neuroprotective Agents: In cell culture models of neurodegenerative diseases, where synaptic dysfunction is a key feature, this compound could be used to assess whether test compounds can mitigate synaptic deficits.

Data Presentation

The following table summarizes quantitative data for the related, well-studied aminopyridine, 3,4-diaminopyridine (3,4-DAP), which can serve as a starting point for determining the effective concentrations of this compound.

ParameterValueContextReference
Effective Concentration (3,4-DAP) 1.5 µM - 100 µMBroadened action potential waveform in a dose-dependent manner.[2]
IC50 (3,4-DAP) High-affinity: 1-10 µMLow-affinity: 0.1-1 mMPartial antagonist effect on Kv3.3 and Kv3.4 channels.[2]
Effect on Neurotransmitter Release (3,4-DAP) 1.5 µM & 100 µMAugmented transmitter release in a dose-dependent manner.[2]
Effect on Twitch Force (3,4-DAP) Not specifiedIncreased twitch force by 105% in rat muscle.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, deionized water or DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 100 mM).

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the powder and dissolve it in the appropriate volume of sterile water or DMSO.

    • Vortex until the compound is fully dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Neurotoxicity Assessment in SH-SY5Y Cells

This protocol is designed to determine the non-toxic concentration range of this compound on a neuronal cell line.

  • Cell Culture:

    • Culture SH-SY5Y neuroblastoma cells in a complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 1 mM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated wells as a negative control.

    • Incubate the plate for 24-48 hours.

    • Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the concentration range that does not induce significant cell death.

Protocol 3: Assessment of Neurite Outgrowth in Primary Cortical Neurons

This protocol evaluates the effect of this compound on neuronal morphology.

  • Primary Neuron Culture:

    • Isolate primary cortical neurons from embryonic rodents (e.g., E18 rats or E16 mice) following established protocols.

    • Plate the dissociated neurons on poly-L-lysine or poly-D-lysine coated coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).

  • Experimental Procedure:

    • After 24-48 hours in culture to allow for initial neurite extension, treat the neurons with non-toxic concentrations of this compound (determined from Protocol 2).

    • Include an untreated control group.

    • Incubate the cultures for an additional 48-72 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry for a neuronal marker such as β-III tubulin or MAP2.

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft AP Action Potential Arrives K_channel Voltage-gated K+ Channel AP->K_channel Opens Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes Membrane Vesicles Synaptic Vesicles with Neurotransmitters Ca_channel->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Exocytosis NT Neurotransmitters Release->NT DAP 2,6-Diaminopyridine Sulfate DAP->K_channel Blocks G cluster_assays Downstream Assays start Start: Culture Neuronal Cells (e.g., SH-SY5Y or Primary Neurons) prep_stock Prepare this compound Stock Solution start->prep_stock determine_conc Determine Non-Toxic Concentration Range (e.g., MTT Assay) prep_stock->determine_conc treat_cells Treat Neuronal Cultures with Selected Concentrations determine_conc->treat_cells incubate Incubate for Defined Period (e.g., 24-72 hours) treat_cells->incubate assay_morphology Immunocytochemistry for Neuronal Morphology incubate->assay_morphology assay_release Neurotransmitter Release Assay (e.g., HPLC, ELISA) incubate->assay_release assay_activity Electrophysiology (e.g., MEA, Patch-Clamp) incubate->assay_activity analyze Data Analysis and Interpretation assay_morphology->analyze assay_release->analyze assay_activity->analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Diaminopyridine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,6-diaminopyridine sulfate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,6-diaminopyridine and its subsequent conversion to this compound.

Issue 1: Low Yield of 2,6-Diaminopyridine

  • Question: My reaction is resulting in a low yield of 2,6-diaminopyridine. What are the potential causes and how can I improve it?

  • Answer: Low yields in 2,6-diaminopyridine synthesis can stem from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction:

      • Chichibabin Reaction: This reaction is often heterogeneous (solid-liquid-liquid) and requires sufficient time and temperature to proceed to completion. Ensure the reaction time is adequate (typically 3-6 hours) and the temperature is maintained within the optimal range of 150-180°C.[1] Insufficient temperature can lead to incomplete conversion.[2]

      • From 2,6-Dihalopyridines: The reaction of 2,6-dihalopyridines with ammonia or primary amines can be slow. Consider increasing the reaction time or temperature (typically 180-220°C for reaction with liquefied ammonia).[1] The use of a copper catalyst can also facilitate this substitution.

    • Side Reactions:

      • Chichibabin Reaction: High temperatures can promote the formation of polymeric byproducts.[2] It is crucial to maintain the temperature within the recommended range. The addition of a phase-transfer catalyst may help to shorten the reaction time and potentially reduce side reactions by allowing for lower reaction temperatures.[1]

      • Formation of Mono-aminated Product: In the reaction of 2,6-dihalopyridines, incomplete reaction can lead to the formation of 2-halo-6-aminopyridine as a major byproduct. Ensure a sufficient excess of the aminating agent is used and that the reaction goes to completion.

    • Suboptimal Reagent Ratios:

      • Chichibabin Reaction: The molar ratio of sodium amide to pyridine is critical. A common ratio is 2.5-3.0 moles of sodium amide to 1.0 mole of pyridine.[1]

    • Hydrolysis Step: After the Chichibabin reaction, the intermediate is hydrolyzed. The temperature of this step should be controlled (typically 50-80°C) to avoid degradation of the product.[1]

Issue 2: Difficulty in Purifying 2,6-Diaminopyridine

  • Question: I am struggling to obtain pure 2,6-diaminopyridine after the reaction. What are the common impurities and effective purification methods?

  • Answer: The primary impurities will depend on the synthetic route. Common impurities include unreacted starting materials, mono-substituted intermediates (in the case of dihalopyridine starting material), and polymeric byproducts (especially in the Chichibabin reaction).

    • Recrystallization: This is a standard and effective method for purifying crude 2,6-diaminopyridine.[2]

      • Solvent Selection: Benzene has been reported as a suitable solvent for recrystallization, yielding high-purity white platelets.[2] The crude product is dissolved in hot benzene, treated with activated charcoal to remove colored impurities, and then allowed to cool for crystallization.[2]

    • Chromatography: For challenging separations, column chromatography can be employed. The choice of stationary and mobile phases will depend on the specific impurities present.

    • Distillation: Bulb-to-bulb distillation can be effective for purifying some 2,6-diaminopyridine derivatives.

Issue 3: Low Yield or Impurities in the Sulfation Step

  • Question: The conversion of 2,6-diaminopyridine to its sulfate salt is inefficient or results in an impure product. What should I check?

  • Answer: The formation of this compound is typically a straightforward acid-base reaction. However, issues can still arise.

    • Exothermic Reaction: The reaction between 2,6-diaminopyridine and concentrated sulfuric acid is highly exothermic.[3] It is crucial to add the sulfuric acid slowly and with efficient cooling to prevent degradation of the product.[3]

    • Solvent: The reaction is often carried out in a suitable solvent like anhydrous ethanol.[3] The 2,6-diaminopyridine is dissolved in the solvent before the slow addition of sulfuric acid.[3]

    • Precipitation and Isolation: The sulfate salt will precipitate out of the solution. Ensure complete precipitation before filtering. The precipitate should be washed with a suitable solvent to remove any unreacted starting material or residual acid, and then dried thoroughly.[3]

    • Purity of Starting Material: The purity of the starting 2,6-diaminopyridine will directly impact the purity of the final sulfate salt. Ensure the free base is of high purity before proceeding with the sulfation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 2,6-diaminopyridine?

A1: The primary methods for synthesizing 2,6-diaminopyridine include:

  • The Chichibabin Reaction: This involves the reaction of pyridine with sodium amide.[1][2]

  • From 2,6-Dihalopyridines: This route involves the ammonolysis or amination of 2,6-dihalopyridines, such as 2,6-dichloropyridine or 2,6-dibromopyridine.[1][4]

  • From 3-Hydroxy Pentane-1,5-dinitrile: This method involves the cyclization of 3-hydroxy pentane-1,5-dinitrile with an ammonium donor.[2]

Q2: How is 2,6-diaminopyridine converted to this compound?

A2: 2,6-diaminopyridine is converted to its sulfate salt by reacting it with sulfuric acid.[3] Typically, the 2,6-diaminopyridine is dissolved in a solvent like anhydrous ethanol, and concentrated sulfuric acid is added slowly with cooling.[3] The resulting this compound precipitates and can be isolated by filtration.[3]

Q3: What are the optimal reaction conditions for the Chichibabin synthesis of 2,6-diaminopyridine?

A3: Optimal conditions for the Chichibabin reaction to synthesize 2,6-diaminopyridine generally involve:

  • Temperature: 150-180°C.[1]

  • Reaction Time: 3-6 hours.[1]

  • Reagents: Pyridine and sodium amide, often with the addition of a phase-transfer catalyst to improve reaction rate and yield.[1]

  • Hydrolysis Temperature: 50-80°C.[1]

Q4: What are some common side products in the synthesis of 2,6-diaminopyridine?

A4: Depending on the synthetic route, common side products can include:

  • Polymeric byproducts: Especially at higher temperatures in the Chichibabin reaction.[2]

  • Mono-substituted pyridines: For example, 2-amino-6-halopyridine when starting from a 2,6-dihalopyridine.

  • Oxidation products: If the reaction is exposed to air at high temperatures.

Q5: What are the key safety precautions when synthesizing this compound?

A5: Key safety precautions include:

  • Handling Sodium Amide: Sodium amide is highly reactive and pyrophoric. It must be handled under an inert atmosphere.

  • Exothermic Reactions: The Chichibabin reaction and the sulfation step are exothermic and require careful temperature control.[3]

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive.

  • Toxicity: 2,6-diaminopyridine is toxic if swallowed and can cause skin and eye irritation.[5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[3][5]

Data Presentation

Table 1: Summary of Reaction Parameters for 2,6-Diaminopyridine Synthesis

Synthetic RouteKey ReactantsTemperature (°C)Reaction Time (hours)Reported Yield (%)Reference
Chichibabin ReactionPyridine, Sodium Amide150 - 1803 - 6~50 (can be improved with catalyst)[1]
From 2,6-Dibromopyridine2,6-Dibromopyridine, Liquefied Ammonia180 - 220Not specifiedUp to 59.3[1]
From 3-Hydroxy Pentane-1,5-dinitrile3-Hydroxy Pentane-1,5-dinitrile, Ammonia140 - 160Not specifiedUp to 95 (for the cyclization/hydrolysis step)[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diaminopyridine via Chichibabin Reaction (Illustrative)

This is a generalized protocol and should be adapted and optimized based on laboratory safety procedures and specific experimental goals.

  • Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet/outlet. Ensure the system is completely dry and purged with nitrogen.

  • Reagents: In the reaction vessel, place the appropriate organic solvent and phase-transfer catalyst (if used). Add sodium amide under a nitrogen atmosphere.

  • Heating: Heat the mixture to the reaction temperature of 150-180°C with vigorous stirring.

  • Pyridine Addition: Slowly add pyridine dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction: Maintain the reaction at 150-180°C for 3-6 hours.

  • Cooling: After the reaction is complete, cool the mixture.

  • Hydrolysis: Carefully add water to hydrolyze the reaction mixture, maintaining the temperature between 50-80°C.

  • Workup: After cooling to room temperature, the product can be isolated by crystallization and filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like benzene.

Protocol 2: Synthesis of this compound

  • Dissolution: Dissolve the purified 2,6-diaminopyridine in anhydrous ethanol in a flask equipped with a magnetic stirrer and placed in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise to the stirred solution. Monitor the temperature to ensure it does not rise excessively.

  • Precipitation: The this compound will precipitate as a white solid. Continue stirring in the ice bath for a period to ensure complete precipitation.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials or excess acid.

  • Drying: Dry the product thoroughly under vacuum to obtain pure this compound.

Mandatory Visualization

Experimental_Workflow cluster_synthesis 2,6-Diaminopyridine Synthesis cluster_purification Purification cluster_sulfation Sulfation start Select Synthesis Route (e.g., Chichibabin) reactants Combine Reactants (e.g., Pyridine, NaNH2) start->reactants reaction Controlled Reaction (Temp: 150-180°C, Time: 3-6h) reactants->reaction hydrolysis Hydrolysis reaction->hydrolysis isolation Crude Product Isolation hydrolysis->isolation recrystallization Recrystallization (e.g., from Benzene) isolation->recrystallization filtration_pure Filtration & Drying recrystallization->filtration_pure pure_dap Pure 2,6-Diaminopyridine filtration_pure->pure_dap dissolve Dissolve in Ethanol pure_dap->dissolve add_acid Slowly Add H2SO4 (with cooling) dissolve->add_acid precipitate Precipitation add_acid->precipitate filtration_sulfate Filtration & Drying precipitate->filtration_sulfate final_product This compound filtration_sulfate->final_product

Caption: General experimental workflow for the synthesis and sulfation of 2,6-diaminopyridine.

Troubleshooting_Low_Yield start Low Yield of 2,6-Diaminopyridine check_temp Is Reaction Temperature Optimal (e.g., 150-180°C)? start->check_temp check_time Is Reaction Time Sufficient (e.g., 3-6h)? check_temp->check_time Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_ratio Are Reagent Ratios Correct? check_time->check_ratio Yes increase_time Increase Reaction Time check_time->increase_time No check_hydrolysis Was Hydrolysis Temperature Controlled? check_ratio->check_hydrolysis Yes adjust_ratio Adjust Reagent Ratios check_ratio->adjust_ratio No control_hydrolysis Control Hydrolysis Temp check_hydrolysis->control_hydrolysis No solution Yield Improved check_hydrolysis->solution Yes adjust_temp->check_time increase_time->check_ratio adjust_ratio->check_hydrolysis control_hydrolysis->solution

Caption: Troubleshooting decision tree for addressing low yield in 2,6-diaminopyridine synthesis.

Parameter_Relationships yield_purity Yield & Purity temp Reaction Temperature temp->yield_purity Affects rate & side reactions time Reaction Time time->yield_purity Affects completion ratio Reagent Ratio ratio->yield_purity Affects stoichiometry catalyst Catalyst catalyst->yield_purity Improves rate

Caption: Logical diagram showing the relationship of key parameters to product yield and purity.

References

Common side reactions in the Chichibabin synthesis of diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Chichibabin synthesis for producing diaminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the Chichibabin synthesis of diaminopyridines?

A1: The main side reactions include dimerization of the pyridine substrate, over-amination leading to the desired diaminopyridine but also potentially consuming the mono-amino intermediate prematurely, and the formation of constitutional isomers, such as 4-aminopyridine derivatives.[1][2] The extent of these side reactions is highly dependent on the reaction conditions and the substrate.

Q2: How does the reaction temperature affect the formation of side products?

A2: Traditional Chichibabin reactions are often conducted at high temperatures (100–130°C in solvents like xylene or toluene) to drive the reaction forward, especially for unactivated pyridines.[1] However, elevated temperatures can also promote side reactions like dimerization and decomposition of the reagents and products. For temperature-sensitive substrates, milder conditions, such as using potassium amide in liquid ammonia at lower temperatures, have been developed.[1]

Q3: Can the purity of the sodium amide reagent impact the reaction outcome?

A3: Yes, the purity and condition of the sodium amide are critical. While counterintuitive, it has been observed that very pure sodium amide may lead to a sluggish or failed reaction. This is thought to be due to the catalytic effect of certain impurities. Therefore, the source and handling of sodium amide can significantly influence the yield and side product profile.

Q4: Are there alternative, milder methods to the classical Chichibabin reaction for synthesizing aminopyridines?

A4: Yes, modern variations of the Chichibabin reaction have been developed to circumvent the harsh conditions of the traditional method. One notable example involves the use of a sodium hydride-iodide composite (NaH-iodide) which can mediate the amination under significantly milder conditions, offering an efficient route to a range of 2-aminopyridines and their derivatives.

Troubleshooting Guide

Problem 1: Low yield of the desired diaminopyridine with significant recovery of starting material.

Possible Cause Troubleshooting Step
Insufficient reaction temperature or time Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC. Extend the reaction time, taking aliquots periodically to determine the optimal duration. For the synthesis of 2,6-diaminopyridine, reaction times of 3-6 hours at 150-180°C have been reported to be effective.
Poor quality of sodium amide Use a freshly opened container of sodium amide or prepare it fresh. The presence of sodium oxide can inhibit the reaction.
Inappropriate solvent Ensure the solvent is anhydrous and inert under the reaction conditions. Aprotic solvents like xylene, toluene, or mineral oil are commonly used. The solvent's ability to solvate the intermediate σ-adduct can influence the reaction rate.[2]
Electron-donating groups on the pyridine ring Electron-donating substituents can deactivate the ring towards nucleophilic attack, inhibiting the reaction.[2] If possible, consider using a pyridine derivative with less electron-donating character or explore alternative synthetic routes.

Problem 2: Predominant formation of a dimeric byproduct.

Possible Cause Troubleshooting Step
Atmospheric pressure conditions Dimerization is a known side reaction that can be significant under atmospheric pressure.[2]
High reaction temperature Lowering the reaction temperature may disfavor the dimerization pathway relative to the desired amination.

Quantitative Data on Dimerization Side Reaction

The following table summarizes the effect of pressure on the product distribution in the Chichibabin reaction of 4-tert-butylpyridine, illustrating a common strategy to mitigate dimerization.

SubstrateConditionAminated Product YieldDimer Product Yield
4-tert-butylpyridineXylene, NaNH₂, Atmospheric Pressure11% (2-amino-4-tert-butylpyridine)89% (4,4'-di-tert-butyl-2,2'-bipyridine)[2]
4-tert-butylpyridineXylene, NaNH₂, 350 psi N₂ Pressure74% (2-amino-4-tert-butylpyridine)26% (4,4'-di-tert-butyl-2,2'-bipyridine)[2]

Problem 3: Formation of a mixture of mono- and di-aminated products, with difficulty in driving the reaction to completion for the di-substituted product.

Possible Cause Troubleshooting Step
Stoichiometry of sodium amide To favor the formation of the diaminopyridine, an excess of sodium amide is typically required. For the synthesis of 2,6-diaminopyridine, a molar ratio of sodium amide to pyridine of 2.0–4.0:1.0 is recommended.
Reaction time and temperature The introduction of the second amino group may require more forcing conditions than the first. After the initial formation of the mono-aminopyridine, consider increasing the temperature or extending the reaction time to facilitate the second amination.
Premature work-up Ensure the reaction has gone to completion before quenching. Monitor the reaction progress closely to determine the point of maximum diaminopyridine formation.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diaminopyridine via the Chichibabin Reaction

This protocol is adapted from a patented procedure for the industrial production of 2,6-diaminopyridine.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Organic solvent (e.g., C₈-C₁₂ aromatic hydrocarbons like xylene)

  • Phase-transfer catalyst (e.g., C₆-C₉ aromatic amine)

  • Water

Procedure:

  • In a suitable reactor, charge the sodium amide, organic solvent, and phase-transfer catalyst. The molar ratio of sodium amide to pyridine should be between 2.0:1.0 and 4.0:1.0.

  • Heat the mixture to 140–220°C with stirring under an inert atmosphere (e.g., nitrogen).

  • Slowly add pyridine to the reaction mixture over a period of 1–2 hours.

  • Maintain the reaction temperature at 150–180°C and continue stirring for 3–6 hours. The progress of the Chichibabin reaction can be monitored by the evolution of hydrogen gas.

  • After the reaction is complete, cool the mixture to 50–100°C.

  • Carefully add water to quench the reaction and hydrolyze the intermediate sodium salt. The hydrolysis is typically carried out at 50–80°C.

  • Cool the mixture to 18–28°C to induce crystallization of the 2,6-diaminopyridine.

  • Filter the solid product, wash with a suitable solvent, and dry.

Visualizations

Chichibabin_Mechanism cluster_elimination Hydride Elimination Pyridine Pyridine Sigma_Complex σ-Adduct (Meisenheimer Complex) Pyridine->Sigma_Complex + NaNH₂ NaNH2 NaNH₂ Sodium_Salt Sodium Salt of 2-Aminopyridine Sigma_Complex->Sodium_Salt - H⁻ H2 H₂ (gas) Sigma_Complex->H2 forms Product 2-Aminopyridine Sodium_Salt->Product + H₂O H2O H₂O (workup)

Caption: Mechanism of the Chichibabin reaction.

Side_Reactions Pyridine Pyridine Starting Material Desired_Monoamine 2-Aminopyridine (Desired Intermediate) Pyridine->Desired_Monoamine Chichibabin Reaction Dimer Dimerization Product (e.g., Bipyridine) Pyridine->Dimer Side Reaction (High Temp, Low Pressure) Isomer 4-Aminopyridine (Isomeric Side Product) Pyridine->Isomer Side Reaction Desired_Diamine 2,6-Diaminopyridine (Desired Product) Desired_Monoamine->Desired_Diamine Further Amination (Over-amination)

Caption: Common side reaction pathways.

Troubleshooting_Workflow Start Low Diaminopyridine Yield Check_SM Starting Material Recovered? Start->Check_SM Increase_Temp_Time Increase Temperature/Time Check Reagent Quality Check_SM->Increase_Temp_Time Yes Check_Byproducts Major Byproducts Observed? Check_SM->Check_Byproducts No End Improved Yield Increase_Temp_Time->End Dimer_Identified Dimerization is the Issue Check_Byproducts->Dimer_Identified Dimer Monoamine_Identified Incomplete Diamination Check_Byproducts->Monoamine_Identified Monoamine Other_Byproducts Other Byproducts Check_Byproducts->Other_Byproducts Other Increase_Pressure Increase N₂ Pressure Lower Temperature Dimer_Identified->Increase_Pressure Increase_Pressure->End Increase_NaNH2 Increase NaNH₂ Stoichiometry Extend Reaction Time Monoamine_Identified->Increase_NaNH2 Increase_NaNH2->End Optimize_Conditions Systematically Optimize Conditions (Solvent, Temp, Stoichiometry) Other_Byproducts->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for low yields.

References

Improving the solubility of 2,6-Diaminopyridine sulfate for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Diaminopyridine Sulfate

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for improving the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is the sulfate salt of 2,6-diaminopyridine, with the molecular formula C₅H₉N₃O₄S and a molecular weight of approximately 207.21 g/mol .[1] It typically appears as a yellow crystalline powder.[1] While some sources may describe it as a white crystalline powder, the yellow coloration is commonly cited.[1][2] The parent compound, 2,6-diaminopyridine, is moderately basic, with a predicted pKa of around 6.13 ± 0.24.[1] This basicity is a key factor in its pH-dependent solubility.

Q2: What is the general solubility profile of this compound?

The solubility of this compound varies significantly depending on the solvent.[1] It has moderate-to-low solubility in aqueous media at room temperature, but exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[1] It is practically insoluble in non-polar solvents.[1]

Q3: Why does this compound have limited solubility in neutral aqueous buffers?

The limited aqueous solubility at neutral pH can be attributed to its molecular structure. While the sulfate salt form is designed to improve water solubility compared to the free base, the overall compound can still exhibit hydrophobic characteristics that limit its interaction with water. Aqueous solutions of the parent compound are typically basic, with pH values greater than 7.[1]

Q4: What is the recommended solvent for preparing a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound due to its high solvating power for the compound.[1][3] A stock solution in DMSO can then be diluted into your aqueous assay buffer. However, it is critical to be mindful of the final DMSO concentration in your assay, which should typically be kept below 0.5% to avoid solvent-induced artifacts or toxicity.[3]

Q5: My this compound powder won't dissolve in DMSO. What should I do?

If you encounter difficulty dissolving the compound in DMSO, the intended concentration may be too high.[3] Try gentle warming of the solution (e.g., to 37°C) and sonication in a water bath to facilitate dissolution.[3][4] Using newly opened, anhydrous DMSO is also recommended, as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of some compounds.[5]

Troubleshooting Guide: Precipitation Issues

Precipitation is a common challenge when diluting a DMSO stock solution into an aqueous buffer for a biological assay. This is often referred to as the compound "crashing out" of solution.[3] The following table outlines common scenarios and solutions.

Observation Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon adding the DMSO stock to the assay buffer. 1. Concentration Exceeds Solubility Limit: The final concentration of the compound in the buffer is higher than its solubility limit.[6] 2. Solvent Shock: The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to precipitate.[6]1. Reduce Final Concentration: Lower the final working concentration of the compound in your assay. 2. Optimize Dilution: Add the DMSO stock to your pre-warmed buffer dropwise while gently vortexing or swirling to ensure rapid mixing and minimize localized high concentrations.[7] 3. Use an Intermediate Dilution Step: Perform a serial dilution of the stock solution in the culture medium itself.[7]
The solution is initially clear but becomes cloudy or forms a precipitate after incubation. 1. Temperature Effects: The compound's solubility may be lower at the incubation temperature (e.g., 37°C) over time.[6] 2. pH Shift: Cellular metabolism can alter the pH of the culture medium, which can affect the compound's solubility.[6] 3. Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[6]1. Equilibrate Temperature: Pre-warm the media to the experimental temperature before adding the compound.[7] 2. Buffer the Medium: Ensure your medium is well-buffered (e.g., with HEPES) to resist pH changes.[7] 3. Conduct a Time-Course Solubility Test: Determine the maximum stable concentration of the compound in your specific medium over the full duration of your experiment.
Visible particles or a thin film are observed at the bottom or surface of the culture vessel. 1. Poor Dissolution: The compound may not have been fully dissolved in the initial stock solution. 2. Evaporation: Evaporation from the culture vessel can increase the compound's concentration beyond its solubility limit.[7]1. Ensure Complete Stock Dissolution: Visually inspect your DMSO stock to confirm it is a clear solution with no particulates before use. Use sonication if necessary.[3] 2. Maintain Humidity: Ensure proper humidification in your incubator and use appropriate sealed cultureware to prevent evaporation.[8][9]

Quantitative Data: Solubility in Various Solvents

The solubility of this compound has been characterized in several common laboratory solvents. Understanding these parameters is crucial for designing effective formulation and experimental strategies.[1]

Solvent Solubility Notes
Water (20°C) ~52.1 ± 3.4 mg/LModerate-to-low solubility in aqueous media. Higher temperatures generally lead to increased solubility.[1]
Dimethyl Sulfoxide (DMSO) > 50 g/LHigh solubility, making it an excellent solvent for preparing concentrated stock solutions.[1]
Methanol 20 - 60 g/LModerately soluble.[1]
Propylene Glycol 5 - 15 g/LModerately soluble.[1]
Decane < 1 mg/LPractically insoluble, reflecting the compound's ionic character and preference for polar solvents.[1]

Note: There are conflicting reports in the literature regarding the exact aqueous solubility of pyridine derivatives.[1][2] The values presented here are for the sulfate salt. The free base, 2,6-diaminopyridine, has a significantly higher reported water solubility.[10][11][12] Researchers should empirically determine the solubility limit in their specific assay buffer.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution of this compound.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mM).

  • Dissolve: Vortex the tube vigorously for 1-2 minutes.

  • Apply Heat/Sonication (If Necessary): If solid particles remain, warm the solution in a 37°C water bath for 5-10 minutes and/or sonicate in a water bath until the solution is clear.[3]

  • Visual Inspection: Carefully inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[3][5] Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Method for Improving Solubility with pH Adjustment

Given the basic nature of the pyridine moiety, adjusting the pH of the buffer can significantly enhance the solubility of this compound by protonating the nitrogen atoms.[1][3]

  • Prepare Assay Buffer: Prepare your standard aqueous assay buffer without the final pH adjustment.

  • Create pH Variants: Divide the buffer into several aliquots. Using a sterile solution of 0.1M HCl, carefully adjust the pH of these aliquots downwards to create a range of acidic buffers (e.g., pH 6.5, 6.0, 5.5).

  • Prepare Compound Dilutions: Prepare a fresh, intermediate dilution of your this compound DMSO stock in each of the pH-adjusted buffers.

  • Observe Solubility: Vortex each solution briefly and visually inspect for any signs of precipitation (cloudiness or visible particles). Incubate at the intended assay temperature and observe again after a relevant time period (e.g., 1 hour).

  • Select Optimal pH: Choose the highest pH at which the compound remains fully dissolved at the desired final concentration.

  • Validate Assay Compatibility: Crucially, confirm that the selected acidic pH does not negatively impact your biological assay (e.g., cell viability, enzyme activity). Run appropriate controls with the pH-adjusted buffer alone.

Visual Workflow and Diagrams

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for diagnosing and solving solubility problems with this compound during assay development.

G cluster_0 cluster_1 Start Start: Dissolving This compound PrepStock Prepare concentrated stock in 100% DMSO Start->PrepStock CheckStock Is stock solution clear? PrepStock->CheckStock Sonication Warm (37°C) and/or sonicate the stock solution CheckStock->Sonication No DiluteAssay Dilute stock into aqueous assay buffer CheckStock->DiluteAssay Yes Sonication->PrepStock CheckDilution Is solution clear after dilution? DiluteAssay->CheckDilution Proceed Proceed with Assay CheckDilution->Proceed Yes Troubleshoot Solubility Enhancement Required CheckDilution->Troubleshoot No LowerConc Lower the final working concentration Troubleshoot->LowerConc CheckAgain1 Is solution clear? LowerConc->CheckAgain1 CheckAgain1->Proceed Yes AdjustpH Adjust buffer to a lower (acidic) pH CheckAgain1->AdjustpH No CheckAgain2 Is solution clear? AdjustpH->CheckAgain2 CheckAgain2->Proceed Yes, after validating assay compatibility AddCosolvent Add a co-solvent (e.g., 1-2% Ethanol, PEG400) to the buffer CheckAgain2->AddCosolvent No CheckAgain3 Is solution clear? AddCosolvent->CheckAgain3 CheckAgain3->Proceed Yes, after validating assay compatibility Reassess Re-evaluate experiment; consider alternative salt form CheckAgain3->Reassess No

Caption: Decision tree for troubleshooting solubility issues.

References

Stability of 2,6-Diaminopyridine sulfate in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,6-Diaminopyridine Sulfate in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is relatively stable in aqueous solutions under standard laboratory conditions.[1] However, its stability can be influenced by factors such as pH, temperature, and exposure to light over extended periods. For optimal stability, it is recommended to use freshly prepared solutions. One study on the related compound, 2,6-diaminopyridine, found that its aqueous solutions were stable for up to 8 days when stored at room temperature.[2]

Q2: How should I prepare an aqueous stock solution of this compound?

A2: this compound is highly soluble in water.[1] To prepare a stock solution, dissolve the desired amount of the compound in high-purity water (e.g., deionized or distilled) with gentle agitation. Given its solubility in acidic solutions, adjusting the pH to a slightly acidic range may aid dissolution if needed.[1]

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: Aqueous solutions should be stored in tightly sealed containers at room temperature, protected from light.[3] For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation. To prevent inactivation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: In aqueous solutions, this compound dissociates into the 2,6-diaminopyridinium cation and the sulfate anion.[3] The pH of the solution will influence the protonation state of the diaminopyridine moiety. While specific data on the sulfate salt is limited, related aminopyridine compounds can be susceptible to hydrolysis under strongly acidic or basic conditions. It is anticipated that extreme pH levels could accelerate degradation.

Q5: What are the potential degradation products of this compound?

A5: At high temperatures, this compound can decompose to produce harmful gases like nitrogen oxides and hydrogen sulfide.[1] In aqueous solutions, potential degradation pathways under stress conditions (e.g., strong acid/base, oxidation) could involve modifications to the amino groups or the pyridine ring. Forced degradation studies would be necessary to fully characterize these products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms in the aqueous solution upon storage. - The concentration may exceed the solubility limit at the storage temperature. - pH of the solution has shifted, affecting solubility.- Gently warm the solution to attempt redissolution. - Prepare a more dilute solution. - Check and adjust the pH of the solution if necessary.
The solution has changed color (e.g., yellowing). - Potential degradation of the compound due to oxidation or light exposure.- Discard the solution and prepare a fresh one. - Store solutions in amber vials or protect them from light. - Consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing.
Inconsistent experimental results using the same stock solution. - The stock solution may have degraded over time. - Inconsistent thawing procedures for frozen aliquots.- Prepare a fresh stock solution. - Ensure aliquots are thawed consistently and used promptly. Avoid repeated freeze-thaw cycles.
Unexpected peaks appear in analytical chromatography (e.g., HPLC). - Presence of degradation products.- Perform a forced degradation study to identify potential degradation products. - Use a stability-indicating analytical method for your experiments.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound

Objective: To prepare a 10 mg/mL aqueous stock solution.

Materials:

  • This compound powder

  • High-purity water (e.g., deionized, distilled, or HPLC-grade)

  • Calibrated analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 100 mg of this compound powder.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7-8 mL of high-purity water to the flask.

  • Place a magnetic stir bar in the flask and stir the mixture on a magnetic stirrer until the solid is completely dissolved.

  • Once dissolved, remove the stir bar and add high-purity water to the 10 mL mark.

  • Cap the flask and invert it several times to ensure a homogeneous solution.

  • For storage, filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.

Protocol 2: Forced Degradation Study for Aqueous Solutions

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • 1 mg/mL aqueous solution of this compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

  • pH meter

  • Water bath or incubator

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the 1 mg/mL drug solution and 0.1 M HCl. Keep at room temperature and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix equal volumes of the 1 mg/mL drug solution and 0.1 M NaOH. Keep at room temperature and analyze by HPLC at the same time points.

  • Oxidative Degradation: Mix equal volumes of the 1 mg/mL drug solution and 3% H₂O₂. Keep at room temperature, protected from light, and analyze by HPLC.

  • Thermal Degradation: Place an aliquot of the 1 mg/mL drug solution in a water bath or incubator set to a high temperature (e.g., 60 °C). Analyze by HPLC at various time points.

  • Photostability: Expose an aliquot of the 1 mg/mL drug solution to light in a photostability chamber according to ICH guidelines. Keep a control sample in the dark. Analyze both samples by HPLC.

  • Analysis: For each condition, monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in Water weigh->dissolve acid Acid Hydrolysis dissolve->acid base Base Hydrolysis dissolve->base oxidation Oxidation dissolve->oxidation thermal Thermal Stress dissolve->thermal photo Photostability dissolve->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Workflow for assessing the stability of this compound.

Stability_Factors center Aqueous Solution Stability pH pH center->pH Temp Temperature center->Temp Light Light Exposure center->Light Conc Concentration center->Conc Ox Oxidizing Agents center->Ox

Caption: Key factors influencing the stability of aqueous solutions.

References

Preventing degradation of 2,6-Diaminopyridine sulfate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2,6-Diaminopyridine sulfate to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1] It is crucial to protect the compound from moisture, light, and high temperatures to minimize degradation.

Q2: What are the primary degradation pathways for this compound?

While specific degradation pathways for the sulfate salt are not extensively documented, related aminopyridine compounds are susceptible to:

  • Oxidation: The amino groups on the pyridine ring are prone to oxidation, which can lead to the formation of N-oxides or nitro-derivatives, especially in the presence of oxidizing agents.[2]

  • Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions may lead to hydrolysis.

  • Thermal Degradation: Exposure to high temperatures can cause decomposition.[3] Aromatic amines, in general, can undergo thermal degradation, which may be accelerated in the presence of other reactants.[4][5][6]

  • Photodegradation: Exposure to UV or visible light may induce degradation of aminopyridines.[7]

Q3: How can I detect degradation of my this compound sample?

Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak in the chromatogram suggests degradation.

Q4: Is the sulfate salt of 2,6-Diaminopyridine more stable than the free base?

Generally, salt forms of active pharmaceutical ingredients are more stable than their free base counterparts. A study on the related compound 3,4-diaminopyridine showed that the salt form was more stable under oxidative stress compared to the molecular form.[2] This is because the lone pair of electrons on the pyridine nitrogen, which is susceptible to oxidation, is engaged in the salt formation.[2]

Troubleshooting Guide

This guide addresses common issues that may indicate degradation of this compound during your experiments.

Issue 1: Unexpected peaks in HPLC chromatogram.

  • Possible Cause: Degradation of the compound has likely occurred.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (room temperature, dry, protected from light).

    • Review Experimental Conditions: Assess if the compound was exposed to harsh conditions during the experiment (e.g., strong acids/bases, oxidizing agents, high temperatures, prolonged light exposure).

    • Perform Forced Degradation Study: Intentionally degrade a small sample of the material (see Experimental Protocols section) to see if the unexpected peaks match the degradation products generated. This can help confirm the identity of the impurities.

Issue 2: Decreased purity of the sample over time.

  • Possible Cause: The current storage conditions are not optimal, leading to gradual degradation.

  • Troubleshooting Steps:

    • Re-evaluate Storage: Move the compound to a more controlled environment, such as a desiccator at room temperature, and ensure it is protected from light.

    • Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Aliquot Samples: To prevent repeated exposure of the bulk material to the atmosphere, consider aliquoting the compound into smaller, single-use vials.

Issue 3: Inconsistent experimental results.

  • Possible Cause: Degradation of this compound could be leading to lower effective concentrations of the active compound and the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use whenever possible.

    • Protect Solutions from Light: Use amber vials or wrap containers in aluminum foil to protect solutions from light.

    • Analyze Purity: Before critical experiments, verify the purity of the stock solution using a validated HPLC method.

Data on Degradation of Related Aminopyridines

While specific quantitative data for this compound is limited, the following table summarizes forced degradation data for the related compound 3,4-diaminopyridine, which can provide insights into potential degradation behavior.

Stress ConditionReagent/ConditionDurationDegradation Products ObservedReference
Oxidative 5% or 15% Hydrogen Peroxide8, 24, 72, and 216 hours4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide (for the molecular form); primarily 4-amino, 3-nitropyridine (in lesser amounts for the salt form)[2]
Thermal 80°C76 hoursUnspecified degradation products[8]
Basic Not specifiedNot specifiedUnspecified degradation products[8]
Acidic Not specifiedNot specifiedNo significant degradation[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation profile of this compound. This study is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a temperature at least 10°C above the accelerated storage temperature (e.g., 70°C).[9]

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photodegradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11]

    • At specified time points, analyze the samples by HPLC. A sample protected from light should be analyzed as a control.

Protocol 2: Stability-Indicating HPLC Method (Example)

The following is an example of an HPLC method that can be adapted and validated for the analysis of this compound and its degradation products. Method parameters will need to be optimized for your specific instrumentation and requirements.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., containing sodium octanesulfonate and ammonium acetate, with pH adjusted to the acidic range with trifluoroacetic acid) and acetonitrile.[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound)

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[12][13]

Visualizations

logical_relationship Troubleshooting Logic for Suspected Degradation start Observation: Unexpected results or visual changes in the sample check_storage Step 1: Verify Storage Conditions - Temperature - Humidity - Light Exposure start->check_storage check_handling Step 2: Review Experimental Protocol - pH - Temperature - Oxidizing/Reducing Agents check_storage->check_handling analytical_check Step 3: Analytical Confirmation - Run HPLC/UPLC analysis - Compare with a reference standard check_handling->analytical_check degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed New peaks or decreased purity no_degradation No Degradation Detected analytical_check->no_degradation Purity matches reference implement_capa Step 4: Implement Corrective Actions - Optimize storage and handling protocols - Use fresh samples/reagents degradation_confirmed->implement_capa investigate_other Investigate Other Experimental Factors no_degradation->investigate_other

Caption: Troubleshooting workflow for suspected degradation.

degradation_pathways Potential Degradation Pathways of 2,6-Diaminopyridine cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent 2,6-Diaminopyridine C₅H₇N₃ n_oxide N-Oxide Derivatives parent->n_oxide [O] nitro Nitro Derivatives parent->nitro [O] hydroxypyridine Hydroxy-diaminopyridine parent->hydroxypyridine H₂O (acid/base) ring_opening Ring-opened Products parent->ring_opening polymers Polymeric Species parent->polymers

Caption: Potential degradation pathways for 2,6-Diaminopyridine.

References

How to increase the purity of synthesized 2,6-Diaminopyridine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Diaminopyridine Sulfate Purification

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

The most common and effective method for purifying this compound is recrystallization.[1] This technique relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures. Another technique that can be used is sublimation, which has been shown to yield a different polymorph of the parent compound, 2,6-Diaminopyridine.

Q2: My recrystallized product is still colored. How can I remove colored impurities?

The presence of color in your product indicates persistent impurities. To address this, you can modify the recrystallization process by adding activated charcoal to the hot solution.[1] Activated charcoal has a high surface area and can adsorb colored impurities and trace metal contaminants. After a short boiling period with charcoal, it can be removed by hot filtration.

Q3: I am observing "oiling out" instead of crystallization. What should I do?

"Oiling out," where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To troubleshoot this, you can:

  • Add a small amount of additional hot solvent to decrease saturation.

  • Lower the crystallization temperature slowly.

  • Use a different solvent system with a lower boiling point.

Q4: My final product yield after recrystallization is very low. How can I improve it?

Low yield can result from several factors. Consider the following to improve your recovery:

  • Solvent Choice: Ensure you are using a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.

  • Cooling Process: Allow the solution to cool slowly. Gradual cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to the formation of fine crystals that are difficult to filter.

  • Filtration: Minimize the loss of product during filtration by using an appropriate filter paper pore size and washing the collected crystals with a small amount of ice-cold solvent.

Q5: How can I assess the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining the purity of this compound.[1] A typical detection wavelength is 240 nm, which can achieve detection limits for impurities in the range of 0.01-0.1%.[1] Purity is generally expected to be at a minimum of 99.0%.[2] Additionally, measuring the melting point can be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity. The melting point for the recrystallized parent compound, 2,6-diaminopyridine, is reported to be between 120-121°C, while the sulfate salt has a higher melting point of about 220-230°C.[1][3]

Data Presentation

Table 1: Solubility of 2,6-Diaminopyridine and its Sulfate Salt in Various Solvents

CompoundSolventSolubilityTemperature (°C)
This compound Water~52.1 ± 3.4 mg/L20
Methanol20 - 60 g/LNot Specified
Dimethyl sulfoxide (DMSO)> 50 g/LNot Specified
Propylene glycol5 - 15 g/LNot Specified
Decane< 1 mg/LNot Specified
2,6-Diaminopyridine Water~2.2 g/LRoom Temperature
BenzeneSoluble (hot)Not Specified
AcetoneSolubleNot Specified
TolueneSolubleNot Specified

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be based on the solubility data presented in Table 1.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, methanol, or a mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1] Swirl the flask and gently boil the solution for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal and other solid impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Mandatory Visualization

G cluster_start Start: Crude this compound cluster_process Purification Process cluster_troubleshooting Troubleshooting cluster_end End: Purity Analysis start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve colored_product Problem: Colored Product dissolve->colored_product charcoal Add Activated Charcoal (if colored) hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool oiling_out Problem: Oiling Out cool->oiling_out isolate Isolate Crystals (Vacuum Filtration) low_yield Problem: Low Yield isolate->low_yield dry Dry Crystals end Pure this compound dry->end oiling_out->isolate No solution_oiling Add more solvent Lower temperature slowly oiling_out->solution_oiling Yes low_yield->dry No solution_yield Optimize solvent Ensure slow cooling low_yield->solution_yield Yes colored_product->charcoal Yes colored_product->hot_filter No solution_oiling->cool solution_yield->start Re-evaluate Process solution_color Use activated charcoal Re-recrystallize hplc Assess Purity (HPLC) end->hplc

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Scale-Up of 2,6-Diaminopyridine Sulfate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2,6-Diaminopyridine sulfate production. Below you will find troubleshooting guides and frequently asked questions to address common issues in synthesis, purification, and handling.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of this compound synthesis and provides potential causes and solutions.

IssuePotential CausesRecommended Solutions
Low Product Yield - Incomplete reaction due to insufficient reaction time or temperature.[1] - Poor mixing leading to localized reagent concentrations.[2] - Catalyst deactivation or poisoning.[3] - Side reactions due to high temperatures.[1]- Optimize reaction time and temperature based on pilot plant data.[4] - Ensure efficient agitation appropriate for the reactor volume.[2] - Use fresh or properly activated catalyst and ensure starting materials are free of impurities.[3] - Implement controlled, slow addition of reagents to manage exothermic reactions.[2][3]
Impurity Formation - Presence of unreacted starting materials. - Formation of byproducts from side reactions (e.g., over-amination, polymerization). - Degradation of the product under harsh reaction conditions.[2]- Adjust stoichiometry and reaction conditions to drive the reaction to completion. - Optimize temperature and pressure to minimize side reactions.[4] - Consider alternative synthesis routes with higher selectivity.[5][6]
Difficulty in Purification - Inefficient removal of colored byproducts.[2] - Co-crystallization of impurities with the final product. - Product instability during purification.- Utilize recrystallization, potentially with different solvent systems like ethanol or benzene solutions.[2][7] - Employ column chromatography for challenging separations.[7] - Consider acid-base extraction to separate the basic product from non-basic impurities.[2]
Product Discoloration - Oxidation of the amino groups. - Presence of colored impurities from the synthesis.[2]- Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Implement appropriate purification steps like recrystallization or treatment with activated carbon.[2]
Poor Solubility during Sulfation - Incorrect solvent choice for the sulfation step.[8] - Precipitation of the starting material before reaction.- Use a suitable solvent such as anhydrous ethanol for the reaction of 2,6-diaminopyridine with sulfuric acid.[8] - Ensure complete dissolution of the 2,6-diaminopyridine before the slow addition of sulfuric acid.[8]

Frequently Asked Questions (FAQs)

1. What are the most common industrial synthesis methods for 2,6-Diaminopyridine, the precursor to the sulfate salt?

The most prevalent industrial methods include:

  • Ammoniation of 2,6-dichloropyridine: This method uses a copper-based catalyst system at elevated temperatures (around 150°C) and pressures (680 to 450 psi).[7]

  • Chichibabin Reaction: This classic method involves the reaction of pyridine with sodium amide.[1][7] However, yields can be moderate, and the reaction can be hazardous.[1][6]

  • From 3-hydroxy pentane-1,5-dinitrile: This newer method involves reacting the dinitrile with an ammonium donor.[7][9]

2. How is 2,6-Diaminopyridine converted to its sulfate salt?

This compound is typically prepared by reacting 2,6-diaminopyridine with sulfuric acid.[8] A common laboratory method involves dissolving 2,6-diaminopyridine in anhydrous ethanol, followed by the slow addition of concentrated sulfuric acid, which generates significant heat and requires cooling.[8] The resulting precipitate is then filtered, washed, and dried.[8]

3. What are the key safety precautions when handling 2,6-Diaminopyridine and its sulfate salt?

  • Handling: Use in a well-ventilated area or a chemical fume hood.[10] Avoid breathing dust, vapor, mist, or gas.[10] Do not get it in the eyes, on the skin, or on clothing.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin exposure.[10]

  • Hazards: 2,6-Diaminopyridine is toxic if swallowed and causes skin and eye irritation.[11][12] The sulfate salt is irritating to the eyes, skin, and respiratory tract.[8] At high temperatures, it can decompose to produce harmful gases like nitrogen oxides and hydrogen sulfide.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[10]

4. What are the critical parameters to consider when scaling up the production of this compound?

Key considerations for scale-up include:

  • Heat Transfer: Reactions for pyridine synthesis are often exothermic. The smaller surface-area-to-volume ratio in larger reactors can lead to inefficient heat dissipation and potential thermal runaway.[2][3][13]

  • Mixing: Inefficient mixing can result in localized concentrations of reactants, leading to side reactions and reduced yields.[2]

  • Rate of Reagent Addition: The rate of adding reagents becomes more critical at a larger scale to control reaction exotherms and minimize byproduct formation.[2]

  • Work-up and Purification: Procedures may need to be adapted for larger volumes. For example, extractions might require longer settling times, and recrystallization protocols may need to be re-optimized.[2]

Quantitative Data

Table 1: Reaction Parameters for 2,6-Diaminopyridine Synthesis

Synthesis MethodKey ReagentsCatalyst/ConditionsTemperaturePressureReaction TimeTypical YieldReference
Ammoniation of 2,6-dichloropyridine2,6-dichloropyridine, AmmoniaCopper iodide, Ammonium acetate150°C4.69 to 3.10 MPa (680 to 450 psi)~8 hoursNot specified[7]
Chichibabin ReactionPyridine, Sodium amidePhase-transfer catalyst150-180°CNot specified3-6 hours~50% (general for pyridine derivatives)[1]
From 3-hydroxy pentane-1,5-dinitrile3-hydroxy pentane-1,5-dinitrile, Ammonium donorNot specified140-160°CNot specifiedNot specifiedUp to 95%[9]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diaminopyridine via Ammoniation of 2,6-Dichloropyridine (Industrial Method)

  • Reactor Setup: Charge a high-pressure reactor with 2,6-dichloropyridine, a copper-based catalyst (e.g., copper iodide), and an ammonium donor (e.g., ammonium acetate).

  • Reaction Conditions: Seal the reactor and pressurize with ammonia gas to the desired pressure (e.g., 4.69 to 3.10 MPa).[7]

  • Heating and Agitation: Heat the mixture to approximately 150°C while ensuring efficient agitation.[7]

  • Reaction Monitoring: Maintain these conditions for the duration of the reaction (approximately 8 hours).[7] Monitor the reaction progress by suitable analytical techniques (e.g., HPLC, GC).

  • Work-up: After completion, cool the reactor, vent the excess ammonia, and process the reaction mixture to isolate the crude 2,6-diaminopyridine.

  • Purification: Purify the crude product, for example, by recrystallization from a suitable solvent.[7]

Protocol 2: Preparation of this compound

  • Dissolution: In a suitable reaction vessel equipped with a cooling system, dissolve 2,6-diaminopyridine in an appropriate amount of anhydrous ethanol.[8]

  • Acid Addition: Slowly add concentrated sulfuric acid to the solution dropwise while maintaining vigorous stirring and cooling to manage the exothermic reaction.[8]

  • Precipitation: Continue stirring until the precipitation of this compound is complete.

  • Isolation: Filter the resulting precipitate.

  • Washing and Drying: Wash the filtered solid with a suitable solvent (e.g., cold ethanol) and dry it under vacuum to obtain the final product.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2,6-Diaminopyridine cluster_sulfation Sulfation cluster_purification Purification & Isolation start Start: Reagents & Solvents reaction Reaction (e.g., Ammoniation or Chichibabin) start->reaction workup Reaction Work-up reaction->workup crude_product Crude 2,6-Diaminopyridine workup->crude_product dissolution Dissolution in Ethanol crude_product->dissolution acid_addition Slow Addition of H2SO4 dissolution->acid_addition precipitation Precipitation acid_addition->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying final_product Final Product: This compound drying->final_product

Caption: Experimental workflow for the production of this compound.

troubleshooting_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Product Yield Detected check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_reagents Analyze Starting Material Purity start->check_reagents check_mixing Evaluate Agitation Efficiency start->check_mixing check_catalyst Assess Catalyst Activity start->check_catalyst optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents improve_mixing Improve Reactor Agitation check_mixing->improve_mixing replace_catalyst Use Fresh/New Catalyst check_catalyst->replace_catalyst end Yield Improved optimize_conditions->end purify_reagents->end improve_mixing->end replace_catalyst->end

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Minimizing Impurities in the Sulfation of 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sulfation of 2,6-diaminopyridine. Our focus is on minimizing impurities to ensure the highest quality of the final product, 2,6-diamino-3-pyridinesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the sulfation of 2,6-diaminopyridine?

The primary product is 2,6-diamino-3-pyridinesulfonic acid. The two amino groups are strong activating groups and direct the incoming electrophile (the sulfonyl group) to the ortho and para positions. In the case of 2,6-diaminopyridine, the 3- and 5-positions are ortho to one amino group and meta to the other, while the 4-position is para to both. Steric hindrance and the combined directing effects favor sulfonation at the 3-position.

Q2: What are the most common impurities I might encounter?

Common impurities can include unreacted 2,6-diaminopyridine, polysulfonated byproducts (such as 2,6-diaminopyridine-3,5-disulfonic acid), and products of N-sulfonation where the sulfonic acid group attaches to one of the amino nitrogens.[1] Degradation products may also form under harsh reaction conditions.[1]

Q3: How can I monitor the progress of the reaction?

The progress of the sulfonation reaction can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1] These methods allow for the separation and identification of the starting material, the desired product, and various impurities, helping to determine the optimal reaction time.

Q4: What are the recommended purification methods for 2,6-diamino-3-pyridinesulfonic acid?

Recrystallization is a common and effective method for purifying the final product.[2] Due to the polar nature of the sulfonic acid and amino groups, water is often a suitable solvent for recrystallization.[2] Adjusting the pH of the aqueous solution can also aid in purification by selectively precipitating the product. Column chromatography can also be employed for more challenging separations.[1]

Q5: How do reaction conditions affect the purity of the final product?

Reaction temperature, the concentration of the sulfonating agent, and reaction time are critical parameters. Higher temperatures and a large excess of the sulfonating agent can increase the rate of reaction but also lead to the formation of polysulfonated byproducts and degradation products.[1] Careful optimization of these conditions is crucial for minimizing impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sulfation of 2,6-diaminopyridine.

Issue 1: Low Yield of 2,6-diamino-3-pyridinesulfonic acid
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction time. Monitor the reaction progress by HPLC or TLC to ensure it has gone to completion.[1] - Ensure the reaction temperature is optimal. A temperature that is too low will result in a slow reaction rate.
Suboptimal Reaction Temperature - Carefully control the reaction temperature. While higher temperatures can increase the rate, they can also lead to product degradation.[1]
Insufficient Sulfonating Agent - Use a sufficient excess of the sulfonating agent (e.g., fuming sulfuric acid or chlorosulfonic acid) to drive the reaction to completion.
Product Loss During Workup - Optimize the workup procedure. Due to the product's polarity, significant losses can occur during extraction and washing steps. - When neutralizing the reaction mixture, do so carefully to avoid excessive heat generation which can degrade the product.
Product Loss During Purification - Optimize the recrystallization process. Use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.[2] - If using column chromatography, select an appropriate stationary and mobile phase to ensure good separation and recovery.
Issue 2: High Levels of Impurities in the Final Product
Impurity Type Possible Cause Suggested Solution
Unreacted 2,6-Diaminopyridine - Incomplete reaction.- Increase reaction time or temperature as guided by reaction monitoring. - Optimize purification. Recrystallization from water can be effective. Adjusting the pH of the solution may also help in separating the basic starting material from the acidic product.[2]
Polysulfonated Byproducts - High reaction temperature. - Large excess of sulfonating agent.- Lower the reaction temperature.[1] - Reduce the molar ratio of the sulfonating agent to 2,6-diaminopyridine.[1] - Carefully control the addition rate of the sulfonating agent.
N-Sulfonation Products - Reaction conditions favoring attack on the amino group.- The stability of N-sulfonated products can vary. Hydrolysis back to the free amine may be possible under specific pH conditions during workup.[2] - Recrystallization can also be effective in removing these impurities.[2]
Degradation Products - Excessively high reaction temperatures. - Harsh acidic conditions.- Maintain strict temperature control throughout the reaction.[1] - Consider using a milder sulfonating agent or a solvent to moderate the reaction conditions.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield and purity of 2,6-diamino-3-pyridinesulfonic acid. This data is based on general principles of aromatic sulfonation and should be used as a guide for optimization.

Table 1: Effect of Temperature on Yield and Impurity Profile

Reaction Temperature (°C)Yield (%)Unreacted Starting Material (%)Polysulfonated Byproducts (%)
806525<1
10085103
1209058
14080<215

Table 2: Effect of Molar Ratio of Sulfonating Agent on Yield and Impurity Profile

Molar Ratio (Sulfonating Agent : 2,6-Diaminopyridine)Yield (%)Unreacted Starting Material (%)Polysulfonated Byproducts (%)
1.5 : 170202
2.0 : 18885
2.5 : 192310
3.0 : 185<118

Experimental Protocols

Key Experiment: Sulfation of 2,6-Diaminopyridine

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.

Materials:

  • 2,6-Diaminopyridine

  • Fuming Sulfuric Acid (20% SO₃) or Chlorosulfonic Acid

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2,6-diaminopyridine.

  • Cool the flask in an ice bath.

  • Slowly add the sulfonating agent (e.g., fuming sulfuric acid) dropwise via the dropping funnel, ensuring the internal temperature does not exceed the desired setpoint (e.g., 20-30°C).

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 100-120°C) and maintain for a set period (e.g., 4-6 hours). Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The crude product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration.

  • Purify the crude product by recrystallization from hot water. Dissolve the solid in a minimal amount of hot water, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Visualizations

experimental_workflow start Start: 2,6-Diaminopyridine sulfonation Sulfonation (Fuming H2SO4 or ClSO3H) start->sulfonation monitoring Reaction Monitoring (TLC/HPLC) sulfonation->monitoring workup Workup (Quenching & Neutralization) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification analysis Product Analysis (HPLC, NMR, MS) purification->analysis end Final Product: 2,6-Diamino-3-pyridinesulfonic acid analysis->end

Caption: Experimental workflow for the sulfation of 2,6-diaminopyridine.

troubleshooting_logic start Problem Identified low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities incomplete_rxn Incomplete Reaction? (Check TLC/HPLC) low_yield->incomplete_rxn loss_workup Loss during Workup/Purification? low_yield->loss_workup unreacted_sm Unreacted Starting Material? high_impurities->unreacted_sm polysulfonation Polysulfonation? high_impurities->polysulfonation other_impurities Other Impurities? high_impurities->other_impurities increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp Yes optimize_conditions Optimize Workup/Recrystallization loss_workup->optimize_conditions Yes optimize_purification Optimize Purification unreacted_sm->optimize_purification Yes adjust_ratio_temp Adjust Molar Ratio/Temp polysulfonation->adjust_ratio_temp Yes characterize_analyze Characterize & Analyze other_impurities->characterize_analyze Yes

Caption: Troubleshooting decision tree for sulfation of 2,6-diaminopyridine.

References

Validation & Comparative

Preclinical Efficacy of Aminopyridines and Standard-of-Care Therapies in Animal Models of Multiple Sclerosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While preclinical data on 2,6-Diaminopyridine sulfate in animal models of Multiple Sclerosis (MS) is not available in published literature, extensive research has been conducted on other aminopyridines, notably 4-Aminopyridine (Dalfampridine), and various disease-modifying therapies. This guide provides a comparative overview of the preclinical validation of 4-Aminopyridine alongside two established MS treatments, Glatiramer Acetate and Fingolimod, in the context of the Experimental Autoimmune Encephalomyelitis (EAE) animal model, the most widely used model for MS.

Comparative Efficacy in EAE Models

The following tables summarize the quantitative data on the performance of 4-Aminopyridine, Glatiramer Acetate, and Fingolimod in EAE models, focusing on key preclinical endpoints.

Compound Animal Model Dosage Key Efficacy Findings Reference
4-Aminopyridine MOG₃₅₋₅₅-induced EAE in C57Bl/6 miceNot specifiedImproved mobility as assessed by foot print and rotarod analysis. Did not alter disease incidence, disease course, demyelination, or neuronal damage.[1]
Glatiramer Acetate MOG-induced EAE in C57BL/6 miceNot specifiedSignificantly reduced mean clinical EAE score, demyelination (from 40.99% to 8.62%), and inflammatory cell infiltration (from 47.09% to 12.95%).[2][3]
Fingolimod (FTY720) MOG-induced EAE in C57BL/6 mice0.3 mg/kgProphylactic treatment significantly reduced clinical score (EAE vehicle: 2.7 vs. Prophylactic: 0.25). Therapeutic treatment also reduced clinical score (1.4). Reduced plasma neurofilament light chain (NfL) levels and brain IL-1β and TNFα.[4][5]

Experimental Protocols

The data presented in this guide are primarily derived from studies utilizing the Experimental Autoimmune Encephalomyelitis (EAE) model in mice.

EAE Induction:

  • Animal Strain: C57BL/6 female mice, typically 8-13 weeks old, are commonly used.[6][7]

  • Immunization: EAE is induced by subcutaneous immunization with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA).[1][8]

  • Adjuvant: Pertussis toxin is administered intraperitoneally on the day of immunization and again 24-48 hours later to enhance the autoimmune response.[6][8]

Treatment Administration:

  • Prophylactic: Treatment is initiated before or at the time of EAE induction.[4][5]

  • Therapeutic: Treatment begins after the onset of clinical symptoms.[4][5]

Outcome Measures:

  • Clinical Scoring: Disease severity is monitored daily using a standardized 0-5 scoring system, where 0 represents a healthy mouse and 5 indicates a moribund state or death. Scores are based on the presentation of tail limpness, and limb weakness and paralysis.[7][9]

  • Histopathology: At the end of the study, brain and spinal cord tissues are collected for histological analysis to assess the extent of demyelination (e.g., using Luxol Fast Blue staining) and inflammatory cell infiltration (e.g., using Hematoxylin and Eosin staining).[2][10]

  • Immunological Analysis: The levels of pro-inflammatory and anti-inflammatory cytokines in the central nervous system (CNS) and peripheral lymphoid organs are measured using techniques like ELISA or quantitative PCR.[1]

  • Biomarkers: Plasma levels of neurofilament light chain (NfL), a marker of axonal damage, can be quantified.[4][5]

Mechanism of Action and Signaling Pathways

4-Aminopyridine

4-Aminopyridine is a potassium channel blocker. In demyelinated axons, the exposure of voltage-gated potassium channels leads to current leakage and impaired action potential conduction. 4-Aminopyridine blocks these exposed channels, which helps to restore axonal conduction and improve neurological function.[11][12]

4_Aminopyridine_Mechanism Mechanism of Action of 4-Aminopyridine Demyelination Demyelination of Axon K_Channel_Exposure Exposure of Voltage-Gated Potassium Channels Demyelination->K_Channel_Exposure Current_Leakage Potassium Ion Efflux (Current Leakage) K_Channel_Exposure->Current_Leakage Blockade Blockade of Potassium Channels K_Channel_Exposure->Blockade Conduction_Block Action Potential Conduction Failure Current_Leakage->Conduction_Block Four_AP 4-Aminopyridine Four_AP->Blockade Restoration Restoration of Action Potential Conduction Blockade->Restoration Improvement Improved Neurological Function Restoration->Improvement

Mechanism of 4-Aminopyridine
Glatiramer Acetate

Glatiramer Acetate is a mixture of synthetic polypeptides composed of four amino acids. Its mechanism of action is immunomodulatory. It is thought to act as a decoy for the immune system, diverting an autoimmune response against myelin. It promotes the development of anti-inflammatory T helper 2 (Th2) cells and regulatory T cells, which suppress the inflammatory response in the CNS.[2][13][14]

Glatiramer_Acetate_Pathway Signaling Pathway of Glatiramer Acetate cluster_periphery Periphery cluster_cns Central Nervous System (CNS) GA Glatiramer Acetate APC Antigen Presenting Cell (APC) GA->APC Binds to MHC Class II Th0 Naive T Cell (Th0) APC->Th0 Antigen Presentation Th2 Anti-inflammatory Th2 Cell Th0->Th2 Differentiation Treg Regulatory T Cell (Treg) Th0->Treg Differentiation Th2_CNS Th2 Cell Th2->Th2_CNS Crosses BBB Treg_CNS Treg Cell Treg->Treg_CNS Crosses BBB Microglia Activated Microglia/ Macrophages Th2_CNS->Microglia Release of Anti-inflammatory Cytokines (IL-4, IL-10) Inflammation Neuroinflammation Th2_CNS->Inflammation Suppresses Treg_CNS->Microglia Suppression Treg_CNS->Inflammation Suppresses Microglia->Inflammation Promotes

Immunomodulatory action of Glatiramer Acetate
Fingolimod

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. It is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate. Fingolimod-phosphate binds to S1P receptors on lymphocytes, leading to their internalization and degradation. This traps lymphocytes in the lymph nodes, preventing their infiltration into the CNS and thereby reducing inflammation and demyelination.[8][13]

Fingolimod_Pathway Signaling Pathway of Fingolimod cluster_blood Blood/Lymph cluster_cns Central Nervous System (CNS) Fingolimod Fingolimod (Prodrug) Fingolimod_P Fingolimod-Phosphate (Active) Fingolimod->Fingolimod_P Phosphorylation S1PR S1P Receptor Fingolimod_P->S1PR Binds to Lymphocyte Lymphocyte Lymphocyte->S1PR Expresses Internalization S1PR Internalization & Degradation S1PR->Internalization Leads to Retention Lymphocyte Retention in Lymph Nodes Internalization->Retention Reduced_Infiltration Reduced Lymphocyte Infiltration Retention->Reduced_Infiltration Prevents Egress Reduced_Inflammation Reduced Neuroinflammation & Demyelination Reduced_Infiltration->Reduced_Inflammation

Mechanism of Fingolimod

References

Comparative Efficacy of 2,6-Diaminopyridine Sulfate vs. 3,4-Diaminopyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in clinical research and established therapeutic application exists between 3,4-Diaminopyridine and 2,6-Diaminopyridine sulfate. While 3,4-Diaminopyridine is a well-documented potassium channel blocker with proven efficacy in treating certain neuromuscular disorders, this compound remains primarily a compound for research and industrial use with limited and preclinical data on its therapeutic potential. To date, no direct comparative clinical studies evaluating the efficacy of these two molecules have been identified.

This guide provides a detailed comparison based on the available scientific literature, aimed at researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

3,4-Diaminopyridine (Amifampridine) is a potent voltage-gated potassium (Kv) channel blocker.[1][2] Its primary mechanism of action involves prolonging the depolarization of the presynaptic nerve terminal. This extended depolarization increases the open time of voltage-gated calcium channels, leading to a greater influx of calcium ions. The elevated intracellular calcium enhances the release of the neurotransmitter acetylcholine from the nerve terminal into the neuromuscular junction, thereby improving neuromuscular transmission.[3] This mechanism of action has made it an effective treatment for Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder characterized by impaired acetylcholine release.[4]

This compound , in contrast, has a much less defined therapeutic profile. While it is structurally an isomer of 3,4-Diaminopyridine, its biological effects and potential mechanisms of therapeutic action are not well-established in clinical settings. Some preclinical research suggests it may have neuroprotective properties, but these have not been translated into clinical applications.[5] Its primary documented uses are as a chemical intermediate in the synthesis of other compounds, including dyes and pharmaceuticals, and in materials science.

Comparative Data Presentation

Due to the lack of direct comparative studies, the following table summarizes the available data for each compound individually to highlight the differences in their research and development status.

Feature3,4-Diaminopyridine (Amifampridine)This compound
Primary Indication Symptomatic treatment of Lambert-Eaton Myasthenic Syndrome (LEMS).[4]No established clinical indication.
Mechanism of Action Blocks voltage-gated potassium channels, prolonging nerve terminal depolarization and enhancing acetylcholine release.[1][2]Not well-characterized for therapeutic purposes. Preclinical studies suggest potential neuroprotective effects through various pathways.[5]
Clinical Efficacy Demonstrated significant improvement in muscle strength and electrophysiological parameters in multiple clinical trials for LEMS.[4][6]No clinical trial data available to support therapeutic efficacy.
Key Efficacy Endpoints Improvement in Quantitative Myasthenia Gravis (QMG) score, Triple Timed Up-and-Go (3TUG) times, and Compound Muscle Action Potential (CMAP) amplitude.[4][6]Not applicable.
Safety Profile Generally well-tolerated. Common side effects include paresthesias (tingling sensations). Seizures are a rare but serious risk, particularly at higher doses.[4]Primarily toxicological data available, indicating potential for skin sensitization. Limited data on systemic safety in a therapeutic context.

Experimental Protocols

Detailed methodologies for key experiments involving 3,4-Diaminopyridine are available from numerous clinical trials. Below are summaries of common protocols used to evaluate its efficacy.

Randomized, Double-Blind, Placebo-Controlled Withdrawal Study in LEMS
  • Objective: To assess the efficacy of 3,4-DAP in maintaining muscle strength in patients with LEMS.[6]

  • Study Design: Patients on a stable regimen of 3,4-DAP are randomized to either continue their treatment or switch to a placebo in a double-blind manner.[6]

  • Primary Efficacy Endpoint: A greater than 30% deterioration in the Triple Timed Up-and-Go (3TUG) time during the tapered withdrawal period.[6] The 3TUG test measures the time it takes for a patient to stand up from a chair, walk 3 meters, turn around, walk back to the chair, and sit down, repeated three times.

  • Secondary Endpoint: Self-assessment of LEMS-related weakness using a validated scale.[6]

Quantitative Myasthenia Gravis (QMG) Score Assessment
  • Objective: To quantify muscle weakness and disease severity in patients with neuromuscular junction disorders.[7]

  • Protocol: The QMG is a 13-item physician-administered scoring system that assesses various muscle groups, including ocular, facial, bulbar, gross motor, axial, and respiratory functions.[7][8] Each item is graded on a scale of 0 (no weakness) to 3 (severe weakness), with a total possible score of 39.[7] Specific tasks include measuring the duration of outstretched arms and legs, vital capacity, and handgrip strength.[8]

Repetitive Nerve Stimulation (RNS)
  • Objective: To assess the integrity of neuromuscular transmission.[9]

  • Protocol: A peripheral nerve is stimulated repeatedly with a series of electrical pulses, typically at frequencies of 2-5 Hz. The compound muscle action potential (CMAP) is recorded from a muscle innervated by that nerve. In LEMS, a characteristic finding is a small initial CMAP that shows a decremental response at low-frequency stimulation and a significant incremental response (facilitation) after a brief period of exercise or high-frequency stimulation.[9][10] An increment of over 100% is highly suggestive of LEMS.[10]

For This compound , there are no established clinical experimental protocols for efficacy assessment. Preclinical studies on its neuroprotective effects have utilized in vitro cell culture models and in vivo animal models of neurological damage, assessing endpoints such as cell viability, inflammatory markers, and specific signaling pathway components.[5]

Visualizations

Signaling Pathway of 3,4-Diaminopyridine

3_4_DAP_Mechanism cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber AP Action Potential K_channel Voltage-Gated Potassium Channel (Kv) AP->K_channel Opens Ca_channel Voltage-Gated Calcium Channel (CaV) AP->Ca_channel Opens K_channel->AP Repolarizes Ca_influx Ca²⁺ Influx ACh_vesicle Acetylcholine Vesicles Ca_influx->ACh_vesicle Triggers Fusion ACh_release Acetylcholine Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh DAP 3,4-Diaminopyridine DAP->K_channel Blocks AChR Acetylcholine Receptor (AChR) ACh->AChR Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Activates

Caption: Mechanism of action of 3,4-Diaminopyridine at the neuromuscular junction.

Experimental Workflow for a 3,4-DAP Clinical Trial

DAP_Clinical_Trial_Workflow start Patient Recruitment (LEMS Diagnosis) screening Screening & Baseline Assessment (QMG, 3TUG, RNS) start->screening randomization Randomization screening->randomization group_A Group A: Continuous 3,4-DAP randomization->group_A group_B Group B: Tapered to Placebo randomization->group_B treatment_period Double-Blind Treatment Period group_A->treatment_period group_B->treatment_period endpoint_assessment Endpoint Assessment (QMG, 3TUG, W-SAS) treatment_period->endpoint_assessment analysis Data Analysis (Comparison of Outcomes) endpoint_assessment->analysis

Caption: Workflow of a randomized, placebo-controlled withdrawal trial for 3,4-DAP.

Conclusion

The comparative analysis of this compound and 3,4-Diaminopyridine reveals a stark contrast in their development as therapeutic agents. 3,4-Diaminopyridine has a well-defined mechanism of action and its efficacy for the treatment of LEMS is supported by robust clinical data. In contrast, this compound's therapeutic potential is largely unexplored, with current research being in the preclinical stages for neuroprotective effects. For researchers and drug development professionals, 3,4-Diaminopyridine serves as a benchmark for potassium channel blockers in neuromuscular disorders, while this compound represents a molecule with a currently unproven clinical profile that may warrant further investigation to elucidate any potential therapeutic value. Future studies are necessary to determine if this compound holds any promise for treating neurological or other disorders and how its efficacy and safety would compare to established treatments like 3,4-Diaminopyridine.

References

A Comparative Analysis of Diaminopyridine Isomers as Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potassium channel blocking activity of diaminopyridine isomers, focusing on the available experimental data for 3,4-diaminopyridine (3,4-DAP), 4-aminopyridine (4-AP), and 3-aminopyridine (3-AP). This document summarizes quantitative data, details experimental methodologies, and presents visual diagrams to facilitate understanding of their structure-activity relationships.

Executive Summary

Quantitative Comparison of Potassium Channel Blocking Activity

The following table summarizes the available quantitative data on the inhibitory effects of diaminopyridine isomers on various voltage-gated potassium channels. The data is primarily presented as IC50 values (the concentration at which 50% of the channel activity is inhibited) and apparent dissociation constants (Kd).

CompoundPotassium Channel SubtypeTest SystemPotency (IC50 / Kd)Reference
3,4-Diaminopyridine (3,4-DAP) Squid Axon K+ ChannelsSquid Giant AxonKd: 5.8 µM (external), 0.7 µM (internal)[1][2]
Kv3.3HEK293T CellsHigh-affinity: ~1-10 µM (partial block)[3][4]
Kv3.4HEK293T CellsHigh-affinity: ~1-10 µM (partial block)[3][4]
4-Aminopyridine (4-AP) Kv1.1Mammalian Sol-8 CellsIC50: 89 µM
Kv3 Channels-IC50: 80 µM[3]
General K+ ChannelsCockroach Giant Axon-[5]
3-Aminopyridine (3-AP) Kv1.1Mammalian Sol-8 CellsIC50: 2.2 mM
2,3-Diaminopyridine Not AvailableNot AvailableNot Available
2,6-Diaminopyridine Not AvailableNot AvailableNot Available

Note: The potency of these compounds can be influenced by factors such as the specific potassium channel subtype, the expression system used, and the experimental conditions (e.g., membrane potential, pH).

Mechanism of Action: Blocking the Pore

The primary mechanism by which diaminopyridines block potassium channels is through the physical occlusion of the ion conduction pore. The protonated form of the diaminopyridine molecule is thought to enter the channel from the intracellular side when the channel is in its open state. Once inside, it binds to a site within the pore, sterically hindering the flow of potassium ions. This "open-channel block" model explains the voltage- and use-dependent nature of the block observed in many studies.

Mechanism of Open-Channel Block by Diaminopyridines cluster_0 Cell Membrane Channel_Closed K+ Channel (Closed) Voltage-gated sensor in resting state Channel_Open K+ Channel (Open) Depolarization opens the channel gate Channel_Closed->Channel_Open Activation Channel_Open->Channel_Closed Deactivation/Inactivation Channel_Blocked K+ Channel (Blocked) Diaminopyridine binds inside the pore Channel_Open->Channel_Blocked Binding K_out K+ Channel_Open->K_out K+ Efflux Channel_Blocked->Channel_Open Unbinding Depolarization Depolarization Depolarization->Channel_Closed:head Repolarization Repolarization DAP_in Diaminopyridine (DAP) DAP_in->Channel_Open:head Enters open channel DAP_out DAP

Mechanism of Potassium Channel Blockade

Experimental Protocols

The primary technique used to characterize the potassium channel blocking activity of diaminopyridines is the whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion currents flowing through the channels of a single cell.

Whole-Cell Patch-Clamp Protocol Outline:
  • Cell Preparation:

    • Cells expressing the target potassium channel (e.g., HEK293 cells transfected with a specific Kv channel subtype) are cultured on glass coverslips.

    • A single coverslip is transferred to a recording chamber on the stage of an inverted microscope.

    • The chamber is continuously perfused with an external physiological saline solution.

  • Pipette Preparation and Sealing:

    • Glass micropipettes with a tip diameter of ~1 µm are fabricated using a micropipette puller.

    • The pipette is filled with an internal solution that mimics the intracellular ionic composition.

    • The pipette is carefully maneuvered to touch the surface of a target cell.

    • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane through gentle suction.

  • Whole-Cell Configuration:

    • A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recording:

    • The membrane potential of the cell is clamped at a holding potential (e.g., -80 mV) where the target channels are typically closed.

    • Depolarizing voltage steps are applied to activate the potassium channels, and the resulting outward potassium currents are recorded.

  • Drug Application and Data Analysis:

    • A baseline recording of the potassium currents is obtained.

    • The diaminopyridine isomer of interest is then added to the external solution and perfused over the cell.

    • The effect of the compound on the potassium current is recorded.

    • To determine the IC50, a range of concentrations of the compound are applied, and the percentage of current inhibition is plotted against the concentration.

Experimental Workflow for Assessing K+ Channel Blocking Activity Cell_Culture Cell Culture (e.g., HEK293 expressing Kv channels) Patch_Clamp_Setup Whole-Cell Patch-Clamp Setup Cell_Culture->Patch_Clamp_Setup Establish_Seal Establish Gigaohm Seal Patch_Clamp_Setup->Establish_Seal Whole_Cell_Config Achieve Whole-Cell Configuration Establish_Seal->Whole_Cell_Config Record_Baseline Record Baseline K+ Currents Whole_Cell_Config->Record_Baseline Apply_Compound Apply Diaminopyridine Isomer Record_Baseline->Apply_Compound Record_Blocked Record Blocked K+ Currents Apply_Compound->Record_Blocked Data_Analysis Data Analysis (IC50 determination) Record_Blocked->Data_Analysis

Electrophysiological Testing Workflow

Structure-Activity Relationship

The available data suggests a structure-activity relationship among the studied diaminopyridine isomers:

  • Position of the Amino Groups: The position of the amino groups on the pyridine ring is critical for activity. The high potency of 3,4-DAP compared to 3-AP and 4-AP suggests that the presence of two adjacent amino groups in the 3 and 4 positions enhances blocking activity.

  • Lipophilicity and pKa: The ability of the compound to cross the cell membrane to reach its intracellular binding site is influenced by its lipophilicity and pKa. While not extensively detailed for all isomers in the context of potassium channel block, these physicochemical properties are known to play a crucial role in the overall pharmacological profile of aminopyridines.

Conclusion

Based on the available experimental data, 3,4-diaminopyridine is the most potent potassium channel blocker among the studied diaminopyridine isomers, followed by 4-aminopyridine, with 3-aminopyridine being significantly less potent. The enhanced potency of 3,4-DAP underscores its clinical utility in conditions where an increase in neurotransmitter release is desired. The lack of data for 2,3- and 2,6-diaminopyridine highlights an area for future research to complete the comparative landscape of this class of compounds. The whole-cell patch-clamp technique remains the gold standard for elucidating the detailed biophysical and pharmacological properties of potassium channel blockers.

References

A Comparative Guide to Purity Validation of 2,6-Diaminopyridine Sulfate: NMR Spectroscopy vs. Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the validation of 2,6-diaminopyridine sulfate purity. Detailed experimental protocols for quantitative NMR (qNMR) are presented, alongside a discussion of potential impurities and supporting data for objective comparison.

Introduction

This compound is a chemical compound utilized in various applications, including as an intermediate in the synthesis of pharmaceuticals and as a component in hair dye formulations.[1][2] Ensuring the purity of this compound is critical for its intended applications, particularly in the pharmaceutical industry, where impurities can affect product efficacy and safety. While several analytical methods can be employed for purity assessment, quantitative NMR (qNMR) spectroscopy offers a distinct advantage as a primary ratio method of measurement. This guide will delve into the validation of this compound purity using NMR and compare it with alternative methods like High-Performance Liquid Chromatography (HPLC).

Quantitative Purity Determination by ¹H-NMR Spectroscopy

Quantitative ¹H-NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte itself. The method relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By using a certified internal standard with a known purity, the purity of the analyte can be accurately calculated.

1. Materials and Reagents:

  • This compound (analyte)

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated Solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes (5 mm)

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (D₂O is a good choice for the sulfate salt).

  • Vortex the solution until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Sequence: A standard 90° pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A d1 of 30 seconds is generally sufficient to ensure full relaxation.

  • Number of Scans: 8 or 16 scans to achieve an adequate signal-to-noise ratio.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Integrate the well-resolved signals of both the this compound and the internal standard. For 2,6-diaminopyridine in D₂O, the aromatic protons will be observable. The protons at the 3 and 5 positions will appear as a doublet, and the proton at the 4 position will appear as a triplet. For the maleic acid internal standard, the two olefinic protons will give a singlet.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

G Workflow for this compound Purity Validation by NMR A Sample Preparation B Weighing of Analyte and Internal Standard A->B C Dissolution in Deuterated Solvent B->C D Transfer to NMR Tube C->D E NMR Data Acquisition D->E Sample ready for analysis F Set Spectrometer Parameters (d1, scans, etc.) E->F G Acquire FID F->G H Data Processing and Analysis G->H Raw data I Fourier Transform, Phasing, and Baseline Correction H->I J Integration of Analyte and Standard Signals I->J K Purity Calculation J->K L Final Purity Report K->L Calculated result

Caption: Workflow for the validation of this compound purity using NMR.

Identification of Potential Impurities

The synthesis of 2,6-diaminopyridine often involves the Chichibabin reaction, where pyridine reacts with sodium amide.[3] Potential impurities could arise from side reactions or incomplete reactions. These may include:

  • Pyridine: Unreacted starting material.

  • 4-Aminopyridine and other isomers: Formed as byproducts of the amination reaction.

  • Polymeric byproducts: Can form at higher reaction temperatures.[3]

By ¹H-NMR, these impurities would present distinct signals that do not correspond to the this compound spectrum, allowing for their identification and quantification.

Comparison with Alternative Methods: HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination.[3][4] A comparison between qNMR and HPLC is summarized below:

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on signal integration.Comparative method requiring a reference standard.
Reference Standard Requires a certified internal standard of a different compound.Requires a certified reference standard of the analyte.
Selectivity High, based on unique chemical shifts of nuclei.High, based on differential partitioning between phases.
Accuracy & Precision High, with low uncertainty.High, dependent on the purity of the reference standard.
Sample Throughput Moderate, with longer acquisition times for high precision.High, suitable for automated analysis of many samples.
Solvent Consumption Low (typically < 1 mL per sample).High (requires continuous mobile phase flow).
Sample Recovery Non-destructive, sample can be recovered.Destructive, sample is typically not recovered.
Structural Information Provides structural confirmation of the analyte and impurities.Provides retention time, but no direct structural information.

Conclusion

NMR spectroscopy, particularly quantitative ¹H-NMR, stands out as a robust and accurate method for the purity validation of this compound. Its ability to provide both qualitative (structural) and quantitative information without the need for a specific analyte reference standard makes it a powerful tool in quality control and drug development. While HPLC offers higher throughput for routine analysis, qNMR provides a higher level of confidence as a primary analytical method. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the availability of reference standards.

References

Diaminopyridine Derivatives in Neurological Disorders: A Cross-Study Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of diaminopyridine derivatives in the treatment of neurological disorders, supported by experimental data from key clinical trials.

This guide delves into the efficacy, safety, and mechanisms of action of two prominent diaminopyridine derivatives, 4-aminopyridine (4-AP, dalfampridine) and 3,4-diaminopyridine (3,4-DAP, amifampridine), in the context of Multiple Sclerosis (MS) and Lambert-Eaton Myasthenic Syndrome (LEMS), respectively. By presenting a cross-study analysis of quantitative data, detailed experimental protocols, and visualized signaling pathways, this document aims to facilitate a comprehensive understanding of these therapeutic agents.

Comparative Efficacy and Safety Analysis

The therapeutic effects of diaminopyridine derivatives have been demonstrated in several randomized controlled trials. The following tables summarize the key efficacy and safety findings from pivotal studies on 4-aminopyridine in Multiple Sclerosis and 3,4-diaminopyridine in Lambert-Eaton Myasthenic Syndrome.

4-Aminopyridine (Dalfampridine) in Multiple Sclerosis

Table 1: Efficacy of 4-Aminopyridine in Multiple Sclerosis

Clinical TrialPrimary EndpointTreatment Group (4-AP)Placebo Groupp-value
Goodman et al. (Sustained-Release)Responder Rate (% with faster walking speed)34.8%8.3%< 0.0001[1]
van Diemen et al.Change in Expanded Disability Status Scale (EDSS)-0.28 point improvementNo significant change0.001[2]
Unnamed Phase III Trials (Systematic Review)Increase in Walking Speed~25% increase in ~40% of patientsNot specifiedNot specified[3]
Stefoski et al.Clinically Important Motor and Visual Improvements76% of patients33% of patientsNot specified[4]

Table 2: Common Adverse Events of 4-Aminopyridine in Multiple Sclerosis

Adverse EventFrequency in 4-AP GroupNotes
ParesthesiasFrequently reported[2]Often mild to moderate.
DizzinessFrequently reported[2]Often mild to moderate.
Light-headednessFrequently reported[2]Often mild to moderate.
Nausea/VomitingReported[3]Generally mild to moderate.
Falls/Balance DisordersReported[3]-
InsomniaReported[3]-
Urinary Tract InfectionsReported[3]-
AstheniaReported[3]-
SeizureRare, but seriousAssociated with higher doses.[5]
Confusional StateRare, but seriousAssociated with higher doses.[5]
3,4-Diaminopyridine (Amifampridine) in Lambert-Eaton Myasthenic Syndrome

Table 3: Efficacy of 3,4-Diaminopyridine in Lambert-Eaton Myasthenic Syndrome

Clinical Trial / Meta-analysisPrimary EndpointTreatment Group (3,4-DAP)Placebo Groupp-value
Sanders et al.Change in Quantitative Myasthenia Gravis (QMG) ScoreSignificant improvementLess improvementNot specified[6]
Oh et al.Change in QMG ScoreSignificant improvement (DAP change)Less improvement (placebo change)0.02[7]
Meta-analysis (Six RCTs)Change in QMG Score-2.33 point improvement (95% CI: -2.81 to -1.85)Not applicable<0.001[8][9]
Meta-analysis (Five RCTs)Change in Compound Muscle Action Potential (CMAP) Amplitude1.63 mV increase (95% CI: 0.85 to 2.41)Not applicable<0.001[8][9]

Table 4: Common Adverse Events of 3,4-Diaminopyridine in Lambert-Eaton Myasthenic Syndrome

Adverse EventFrequency in 3,4-DAP GroupNotes
Perioral and Digital ParesthesiaNegligible, most frequent[6][10]Generally mild.
Abdominal Pain/CrampsFrequently reported-
NauseaReported-
DiarrheaReported-
HeadacheReported-
Epileptic SeizuresRare, but seriousAssociated with high doses.[10][11]
ArrhythmiasRare, but seriousAssociated with high doses.[10][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the clinical trials to allow for accurate interpretation and potential replication of the findings.

Timed 25-Foot Walk (T25FW)

The T25FW is a quantitative measure of mobility and leg function.[12]

  • Procedure:

    • A clear 25-foot (7.62-meter) course is marked at the start and finish lines.

    • The patient is instructed to stand at the starting line.

    • The instruction is given: "Walk as quickly as you can, but safely, to the other end of the course."

    • The timer starts as soon as the instruction is given.

    • The timer stops when the patient's first foot crosses the 25-foot mark.

    • The test is performed twice, and the average of the two trials is recorded.[13]

  • Notes: Patients are permitted to use any assistive devices they normally use for walking.[12] A change of 20% in walking speed is considered clinically significant.[14]

Expanded Disability Status Scale (EDSS)

The EDSS is a method of quantifying disability in multiple sclerosis and monitoring changes over time.[15] The scale ranges from 0 (normal neurological exam) to 10 (death due to MS) in 0.5-unit increments.[16][17]

  • Assessment: The EDSS score is determined by a trained neurologist based on a neurological examination of eight functional systems:[15]

    • Pyramidal (muscle weakness)

    • Cerebellar (ataxia, tremor)

    • Brainstem (speech, swallowing)

    • Sensory (numbness, loss of sensation)

    • Bowel and bladder function

    • Visual function

    • Cerebral (thinking and memory)

    • Other

  • Scoring:

    • Scores from 1.0 to 4.5 are for fully ambulatory patients, with the score determined by the functional system scores.[18]

    • Scores from 5.0 to 9.5 are largely defined by impairment to ambulation.[18]

Quantitative Myasthenia Gravis (QMG) Score

The QMG is a physician-assessed scoring system that quantifies disease severity in myasthenia gravis by testing key muscle groups.[19] The total score ranges from 0 to 39, with higher scores indicating more severe disease.[20]

  • Test Items: The 13-item test assesses:[21]

    • Double vision on lateral gaze

    • Ptosis on upward gaze

    • Facial muscle strength

    • Swallowing ability

    • Speech quality after counting

    • Right and left arm outstretched time

    • Forced vital capacity

    • Right and left hand grip strength

    • Head lift duration

    • Right and left leg outstretched time

  • Scoring: Each item is scored on a 4-point scale from 0 (none) to 3 (severe).[21]

Subject Global Impression (SGI) / Patient Global Impression (PGI)

The SGI, also known as the Patient Global Impression (PGI), is a patient-reported outcome measure where the patient assesses their overall clinical status.[22]

  • Assessment: It typically consists of a single question asking the patient to rate the overall change in their condition since the beginning of the study.[22]

  • Response Scale: The response is usually on a 7-point Likert scale, for example:

    • Very much improved

    • Much improved

    • Minimally improved

    • No change

    • Minimally worse

    • Much worse

    • Very much worse

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for diaminopyridine derivatives is the blockade of voltage-gated potassium (Kv) channels.[3] This action leads to a prolongation of the action potential, which has different therapeutic consequences in demyelinated neurons of MS patients versus the neuromuscular junction in LEMS patients.

4-Aminopyridine in Multiple Sclerosis

In MS, demyelination exposes Kv channels along the axon that are normally covered by the myelin sheath. The outflow of potassium ions through these exposed channels can lead to a failure of nerve impulse conduction. 4-AP blocks these channels, which helps to restore action potential propagation.

4-AP_Mechanism_MS cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Demyelination Demyelination in MS Kv_Exposure Exposure of Voltage-Gated Potassium (Kv) Channels Demyelination->Kv_Exposure K_Efflux Increased K+ Efflux Kv_Exposure->K_Efflux Conduction_Failure Action Potential Conduction Failure K_Efflux->Conduction_Failure Kv_Blockade Blockade of Exposed Kv Channels Four_AP 4-Aminopyridine (4-AP) Four_AP->Kv_Blockade AP_Prolongation Action Potential Prolongation Kv_Blockade->AP_Prolongation Conduction_Restoration Restoration of Conduction AP_Prolongation->Conduction_Restoration

Caption: Mechanism of 4-Aminopyridine in Multiple Sclerosis.

3,4-Diaminopyridine in Lambert-Eaton Myasthenic Syndrome

In LEMS, autoantibodies target voltage-gated calcium channels (VGCCs) on the presynaptic nerve terminal, leading to reduced calcium influx and consequently, decreased acetylcholine (ACh) release. 3,4-DAP blocks presynaptic Kv channels, prolonging the action potential duration. This extended depolarization keeps the remaining functional VGCCs open for a longer period, thereby increasing calcium influx and enhancing ACh release.

3_4-DAP_Mechanism_LEMS cluster_0 LEMS Pathophysiology cluster_1 Therapeutic Intervention Autoantibodies Autoantibodies against Voltage-Gated Calcium Channels (VGCCs) Reduced_Ca_Influx Reduced Presynaptic Ca2+ Influx Autoantibodies->Reduced_Ca_Influx Reduced_ACh_Release Decreased Acetylcholine (ACh) Release Reduced_Ca_Influx->Reduced_ACh_Release AP_Prolongation Prolonged Action Potential Duration Muscle_Weakness Muscle Weakness Reduced_ACh_Release->Muscle_Weakness Three_Four_DAP 3,4-Diaminopyridine (3,4-DAP) Kv_Blockade Blockade of Presynaptic Voltage-Gated K+ Channels Three_Four_DAP->Kv_Blockade Kv_Blockade->AP_Prolongation Increased_Ca_Influx Increased Presynaptic Ca2+ Influx AP_Prolongation->Increased_Ca_Influx Increased_ACh_Release Enhanced ACh Release Increased_Ca_Influx->Increased_ACh_Release Improved_Strength Improved Muscle Strength Increased_ACh_Release->Improved_Strength Clinical_Trial_Workflow Start Patient Recruitment (MS or LEMS Diagnosis) Screening Screening and Baseline Assessment (e.g., T25FW, EDSS, QMG) Start->Screening Randomization Randomization Screening->Randomization Treatment_Group Treatment Group (Diaminopyridine Derivative) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Double_Blind Double-Blind Treatment Period Treatment_Group->Double_Blind Placebo_Group->Double_Blind Follow_Up Follow-up Assessments (Primary and Secondary Endpoints) Double_Blind->Follow_Up Data_Analysis Data Analysis and Unblinding Follow_Up->Data_Analysis Results Efficacy and Safety Results Data_Analysis->Results

References

Side effect profile comparison between 2,6-Diaminopyridine and other aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Side Effect Profiles of 2,6-Diaminopyridine and Other Aminopyridines

This guide provides a detailed comparison of the side effect profiles of 2,6-Diaminopyridine, 3,4-Diaminopyridine (Amifampridine), and 4-Aminopyridine (Dalfampridine). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds.

Executive Summary

Aminopyridines are a class of drugs known for their ability to block potassium channels, which enhances neurotransmission. This mechanism underlies their therapeutic use in various neurological conditions. However, this action also contributes to their distinct side effect profiles. 3,4-Diaminopyridine is generally well-tolerated, with transient sensory disturbances being the most common side effect. 4-Aminopyridine carries a higher risk of neurological adverse events, including a dose-dependent risk of seizures. Information on 2,6-Diaminopyridine in a clinical context is limited, with available data primarily focusing on its toxicological properties, indicating potential for significant toxicity.

Data Presentation: Comparative Side Effect Profiles

The following table summarizes the known side effects of 2,6-Diaminopyridine, 3,4-Diaminopyridine, and 4-Aminopyridine.

Side Effect Category2,6-Diaminopyridine3,4-Diaminopyridine (Amifampridine)4-Aminopyridine (Dalfampridine)
Common Side Effects Data from clinical use is not readily available. Toxicological data indicates it is toxic if swallowed and causes skin irritation.[1][2]Paresthesias (e.g., tingling around the mouth, fingers, and toes)[3][4][5][6][7], Diarrhea[3], Blurred Vision[3], Fatigue[3]Dizziness[8][9], Insomnia[8][9], Headache[8], Increased frequency of falls[8], Urinary tract infections[8][9], Nausea[8][9], Asthenia (weakness)[9]
Serious Side Effects Potential hepatotoxin.[1] A 90-day oral study in rats identified erythrocytes, spleen, kidney, and liver as target organs of toxicity.[1]Seizures (rare)[4][10], Hepatotoxicity (rare)[4], Cardiac arrhythmias/palpitations (rare)[4][10]Seizures (dose-dependent)[8][11], Acute encephalopathy[8]
General Tolerability Considered a hazardous chemical.[1][2]Generally well-tolerated, with most adverse reactions being mild to moderate and transient.[3][4][5][6]Tolerability is formulation-dependent, with slow-release formulations being better tolerated.[9][12]

Mechanism of Action and Associated Signaling Pathway

Both 3,4-Diaminopyridine and 4-Aminopyridine exert their primary effect by blocking voltage-gated potassium channels in neurons.[3][5][6][9][10][11][12][13] This blockade prolongs the repolarization phase of the action potential, leading to a sustained influx of calcium ions into the presynaptic terminal. The increased intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft, thereby improving neuromuscular transmission.[5][6][11][12] The side effects, particularly the risk of seizures, are also linked to this mechanism, as increased neuronal excitability can lead to uncontrolled firing.[8][12]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell AP Aminopyridines (3,4-DAP, 4-AP) K_channel Voltage-Gated Potassium Channel AP->K_channel Blocks Action_Potential Action Potential Propagation K_channel->Action_Potential Repolarizes (Action is blocked by AP) Action_Potential->K_channel Opens Ca_channel Voltage-Gated Calcium Channel Action_Potential->Ca_channel Opens Ca_influx Calcium Influx Ca_channel->Ca_influx Vesicles Synaptic Vesicles Ca_influx->Vesicles Triggers fusion NT_release Neurotransmitter (e.g., Acetylcholine) Release Vesicles->NT_release Receptor Neurotransmitter Receptor NT_release->Receptor Binds to Response Postsynaptic Response Receptor->Response Initiates

Caption: Mechanism of action of aminopyridines on neurotransmitter release.

Experimental Protocols

The assessment of the toxicological and side effect profiles of aminopyridines involves a range of in vitro and in vivo experiments.

Neurotoxicity Assessment in Rodents

This protocol outlines a general procedure for evaluating the neurotoxic potential of aminopyridine compounds.[14]

  • Animal Selection and Acclimatization: Healthy, adult rodents (e.g., Sprague-Dawley rats) are selected and allowed to acclimatize to the laboratory environment.

  • Dose Administration: The test compound is administered to different groups of animals at various dose levels. A control group receives the vehicle only. The route of administration (e.g., oral gavage, intraperitoneal injection) should be relevant to potential human exposure.[14]

  • Behavioral Assessments: A battery of tests is conducted to evaluate motor function, sensory function, and cognitive function.[14]

    • Open-field test: Assesses locomotor activity and anxiety-like behaviors.

    • Rotarod test: Measures motor coordination and balance.

    • Hot plate or tail-flick test: Evaluates nociception (sensory function).

  • Clinical Observations: Animals are regularly observed for clinical signs of toxicity, such as tremors, convulsions, changes in gait, and altered behavior.[14]

  • Neuropathological Examination: Following the observation period, animals are euthanized, and a detailed histopathological examination of the central and peripheral nervous systems is performed to identify any structural changes.[14]

  • Data Analysis: Behavioral and pathological data are analyzed to determine the neurotoxic effects of the compound and to establish a No-Observed-Adverse-Effect Level (NOAEL).[14]

G start Start acclimatization Animal Acclimatization start->acclimatization grouping Group Assignment (Control & Dose Groups) acclimatization->grouping administration Compound Administration grouping->administration observation Clinical Observations (e.g., tremors, convulsions) administration->observation behavioral Behavioral Testing (Open-field, Rotarod) administration->behavioral necropsy Euthanasia & Necropsy observation->necropsy behavioral->necropsy histopathology Neuropathological Examination necropsy->histopathology analysis Data Analysis & NOAEL Determination histopathology->analysis end End analysis->end

Caption: Experimental workflow for in vivo neurotoxicity assessment.
Genotoxicity Assessment: Ames Test

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[14]

  • Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[14]

  • Procedure:

    • The tester strains are exposed to the test compound, with and without a metabolic activation system (e.g., S9 fraction from rat liver).

    • The mixture is plated on a minimal glucose agar plate that lacks histidine.[14]

    • The plates are incubated at 37°C for 48-72 hours.[14]

  • Data Analysis: A positive result, indicating mutagenicity, is recorded if the test compound causes a dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) compared to the negative control.[14]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]

  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan.

  • Procedure:

    • Cells are seeded in a multi-well plate and exposed to varying concentrations of the test compound.

    • After an incubation period, the MTT reagent is added to the wells.

    • Following a further incubation, a solubilizing agent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the colored solution is measured using a spectrophotometer. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus, cytotoxicity of the compound.

References

In-vivo Validation of Nerve Conduction Enhancement: A Comparative Guide to 2,6-Diaminopyridine Analogs and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of In-Vivo Efficacy

The following tables summarize quantitative data from in-vivo studies, offering a comparative overview of the effects of these compounds on key nerve conduction parameters.

Table 1: Effects of Aminopyridine Derivatives on Nerve Conduction Velocity (NCV) in Rodent Models of Nerve Injury

CompoundAnimal ModelInjury TypeDosageRoute of Administration% Improvement in NCV (Compared to Control)Reference
4-Aminopyridine (4-AP) MouseSciatic Nerve CrushNot SpecifiedNot SpecifiedEnhanced recovery of nerve conduction velocity[1][2]
4-Aminopyridine (4-AP) RatSciatic Nerve Crush150 µg/kgSystemicSignificantly restored muscle responses (indicative of restored nerve conduction)[3]
4-Aminopyridine-3-Methanol (4-AP-3-MeOH) MouseExperimental Autoimmune Encephalomyelitis (EAE)Not Specifiedex vivo applicationSignificantly increased axonal conduction[4][5]
4-Aminopyridine-3-Methanol (4-AP-3-MeOH) Guinea PigSpinal Cord Stretch InjuryNot Specifiedin vitro applicationSignificantly restored axonal conduction[6]

Table 2: Effects of NAD+ Precursors on Nerve Conduction Velocity (NCV) in Rodent Models of Diabetic Neuropathy

CompoundAnimal ModelConditionDosageRoute of AdministrationOutcomeReference
Nicotinamide Mononucleotide (NMN) Rat & MouseStreptozotocin (STZ)-induced Diabetes50 or 100 mg/kg (alternate days for 2 months)Intraperitoneal injectionNormalized sciatic and tail nerve conduction velocities[7][8]
Nicotinamide Riboside (NR) MouseHigh-Fat Diet (HFD)-induced Diabetes150 or 300 mg/kg (in diet for 2 months)OralNormalized sciatic and tail nerve conduction velocities[7][8]
Nicotinamide Mononucleotide (NMN) MouseSTZ-induced DiabetesNot SpecifiedNot SpecifiedReversed decrease in sensory motor nerve conduction velocity from ~27 m/s to ~43 m/s[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in-vivo experiments cited in this guide.

In-vivo Electrophysiological Recording of Nerve Conduction Velocity (NCV) in Rodents

This protocol outlines the general procedure for measuring motor and sensory nerve conduction velocities in anesthetized rodents, a common method to assess peripheral nerve function.

1. Animal Preparation:

  • Animals (rats or mice) are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine) to ensure a lack of response to noxious stimuli.[3][10]

  • Body temperature is maintained at 37°C using a warming pad to prevent anesthesia-induced hypothermia, which can affect nerve conduction.[10]

2. Electrode Placement:

  • Stimulating Electrodes: Bipolar needle electrodes are placed subcutaneously to stimulate the desired nerve (e.g., sciatic nerve at the sciatic notch and ankle for motor NCV).[3][10]

  • Recording Electrodes: Subdermal needle electrodes are inserted into the muscle innervated by the stimulated nerve (e.g., gastrocnemius or plantar muscles for sciatic nerve stimulation) to record the compound muscle action potential (CMAP).[11] For sensory NCV, recording electrodes are placed along the nerve trunk.

  • Ground Electrode: A ground electrode is placed subcutaneously between the stimulating and recording electrodes to reduce electrical noise.

3. Stimulation and Recording:

  • The nerve is stimulated with single, supramaximal square-wave pulses of a defined duration (e.g., 0.02 ms).[12]

  • The resulting electrical response (CMAP for motor nerves or sensory nerve action potential - SNAP for sensory nerves) is recorded.

  • The latency (time from stimulus to the onset of the response) and amplitude of the potential are measured.

4. Calculation of Nerve Conduction Velocity:

  • The nerve is stimulated at two different points along its length (proximal and distal).

  • The distance between the two stimulation points is measured.

  • The NCV is calculated by dividing the distance between the stimulation sites by the difference in the latencies of the evoked responses.[10][13]

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is paramount for targeted drug development. The following diagrams illustrate the signaling pathways for aminopyridines and NAD+ precursors.

experimental_workflow cluster_animal_prep Animal Preparation cluster_electrophysiology Electrophysiological Recording cluster_data_analysis Data Analysis anesthesia Anesthesia temp_control Temperature Control (37°C) anesthesia->temp_control Maintain Homeostasis electrode_placement Electrode Placement (Stimulating, Recording, Ground) temp_control->electrode_placement stimulation Nerve Stimulation (Supramaximal Pulses) electrode_placement->stimulation recording Signal Recording (CMAP/SNAP) stimulation->recording measurements Measure Latency & Amplitude recording->measurements calculation Calculate NCV measurements->calculation

Caption: Experimental workflow for in-vivo nerve conduction velocity measurement.

aminopyridine_pathway aminopyridine Aminopyridines (4-AP, 3,4-DAP, 4-AP-3-MeOH) kv_channel Voltage-Gated K+ Channel (Kv) aminopyridine->kv_channel Blockade action_potential Prolonged Action Potential kv_channel->action_potential Leads to ca_channel Voltage-Gated Ca2+ Channel action_potential->ca_channel Opens ca_influx Increased Ca2+ Influx ca_channel->ca_influx Allows neurotransmitter_release Enhanced Neurotransmitter Release ca_influx->neurotransmitter_release Triggers nerve_conduction Restored Nerve Conduction neurotransmitter_release->nerve_conduction Results in nad_pathway nad_precursors NAD+ Precursors (NMN, NR) nad_synthesis Increased Cellular NAD+ nad_precursors->nad_synthesis Promote sirt1 SIRT1 Activation nad_synthesis->sirt1 Activates mitochondrial_function Improved Mitochondrial Function nad_synthesis->mitochondrial_function Improves neuronal_health Enhanced Neuronal Health & Regeneration sirt1->neuronal_health Promotes mitochondrial_function->neuronal_health Supports nerve_function Restored Nerve Function neuronal_health->nerve_function Leads to

References

A Comparative Review of Synthesis Methods for Diaminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Diaminopyridines (DAPs) are a critical class of aromatic heterocyclic compounds that serve as fundamental building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The six distinct isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diaminopyridine—each possess unique chemical properties and biological activities, making the efficient and selective synthesis of each isomer a topic of significant interest for researchers and drug development professionals. This guide provides a comparative overview of common synthesis methods for these isomers, supported by quantitative data and detailed experimental protocols.

2,3-Diaminopyridine

The synthesis of 2,3-diaminopyridine often involves multi-step processes starting from readily available aminopyridines or nitropyridines.

Common Synthesis Routes:

  • From 2-Aminopyridine: A widely cited method involves the bromination and subsequent nitration of 2-aminopyridine to form 2-amino-5-bromo-3-nitropyridine. This intermediate is then catalytically reduced to yield 2,3-diaminopyridine. This route provides an overall yield of 26-43% from the starting 2-aminopyridine.[2]

  • Reduction of Nitropyridines: Direct reduction of 2-amino-3-nitropyridine using reagents like iron in acidified ethanol or tin and hydrochloric acid is a common approach.[3] However, the initial nitration of 2-aminopyridine yields the 5-nitro isomer as the major product, making the separation of the desired 3-nitro intermediate tedious.[2] Catalytic hydrogenation of 2,3-dinitropyridine using a palladium-carbon (Pd/C) catalyst is another viable method.[4]

  • Amination of Halopyridines: The amination of 3-amino-2-chloropyridine with concentrated aqueous ammonia under heat and pressure can also produce 2,3-diaminopyridine.[2][5]

Experimental Protocol: Synthesis from 2-Aminopyridine[2]
  • Bromination (2-Amino-5-bromopyridine): A solution of 2-aminopyridine (3.0 moles) in 500 ml of acetic acid is cooled to below 20°C. Bromine (3.0 moles) dissolved in 300 ml of acetic acid is added dropwise with vigorous stirring over 1 hour. The mixture is stirred for an additional 2 hours, and the resulting precipitate is collected by filtration.

  • Nitration (2-Amino-5-bromo-3-nitropyridine): The 2-amino-5-bromopyridine (1.0 mole) is added in portions to 250 ml of concentrated sulfuric acid, keeping the temperature below 40°C. The solution is cooled to 10°C, and a mixture of fuming nitric acid (1.1 moles) and concentrated sulfuric acid (75 ml) is added dropwise over 1 hour, maintaining the temperature between 10-15°C. The mixture is stirred for 2 hours and then poured onto crushed ice. The precipitated product is filtered and washed.

  • Reduction (2,3-Diaminopyridine): The 2-amino-5-bromo-3-nitropyridine (0.25 mole) is dissolved in ethanol and subjected to catalytic hydrogenation using a suitable catalyst (e.g., Pd/C) under hydrogen pressure until the uptake of hydrogen ceases. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product.

A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br₂ / Acetic Acid C 2-Amino-5-bromo- 3-nitropyridine B->C HNO₃ / H₂SO₄ D 2,3-Diaminopyridine C->D H₂ / Pd-C

Caption: Synthesis of 2,3-Diaminopyridine from 2-Aminopyridine.

3,4-Diaminopyridine (Amifampridine)

3,4-Diaminopyridine, also known as amifampridine, is a drug used to treat rare muscle diseases.[6][7] Its synthesis is well-established, with methods optimized for high yield and purity.

Common Synthesis Routes:

  • From 4-Methoxypyridine: A three-step synthesis starting from 4-methoxypyridine offers a high overall yield. The process involves nitration to 4-methoxy-3-nitropyridine, followed by amination with strong ammonia water to give 4-amino-3-nitropyridine, and finally, catalytic hydrogenation to the desired product. This method reports an overall yield of 55-67% and a purity of up to 99.8%.[8]

  • From 3-Nitropyridin-4-amine: A more direct and high-yielding approach is the catalytic hydrogenation of commercially available 3-nitropyridin-4-amine. Using 10% Pd/C as a catalyst in a methanol/THF solvent mixture, this reaction can achieve a yield of 97%.[9]

Experimental Protocol: Synthesis from 4-Methoxypyridine[8]
  • Nitration (4-Methoxy-3-nitropyridine): 4-Methoxypyridine (0.985 mol) is added dropwise to 1.0 L of concentrated sulfuric acid at 0°C. Fuming nitric acid (1.0 L) is then added dropwise, maintaining the temperature below 30°C. The reaction mixture is heated to 70°C for 24 hours. After cooling, the solution is poured into 5 kg of crushed ice, and the pH is adjusted to 10 with potassium carbonate. The product is extracted with ethyl acetate and concentrated.

  • Amination (4-Amino-3-nitropyridine): The crude 4-methoxy-3-nitropyridine (0.876 mol) is dissolved in 1.5 L of an alcohol solvent in a pressure vessel. 1.5 L of concentrated ammonia water is added, and the mixture is heated to 120°C for 10 hours. After cooling, the precipitated solid is filtered and dried.

  • Hydrogenation (3,4-Diaminopyridine): 4-Amino-3-nitropyridine (0.719 mol) is dissolved in 1.5 L of methanol in a pressure kettle. 10.0 g of 10% Pd/C catalyst is added. The mixture is hydrogenated under a hydrogen pressure of 0.4 MPa for 3 hours. The catalyst is filtered off, and the filtrate is concentrated. The crude product is recrystallized from ethanol to yield pure 3,4-diaminopyridine.

A 4-Methoxypyridine B 4-Methoxy-3-nitropyridine A->B Fuming HNO₃ / H₂SO₄ C 4-Amino-3-nitropyridine B->C Conc. NH₄OH D 3,4-Diaminopyridine C->D H₂ / Pd-C

Caption: Three-step synthesis of 3,4-Diaminopyridine.

2,6-Diaminopyridine

This isomer is a key intermediate for specialty polymers and pharmaceuticals.[1] The Chichibabin reaction and amination of dihalopyridines are the most prevalent synthetic routes.

Common Synthesis Routes:

  • Chichibabin Reaction: The classical method involves the direct amination of pyridine using sodium amide (sodamide) in an organic solvent at high temperatures (150-180°C).[10][11] While direct, this reaction requires harsh conditions and the handling of hazardous reagents.

  • Amination of 2,6-Dihalopyridines: A more modern and versatile approach is the reaction of 2,6-dichloropyridine or 2,6-dibromopyridine with ammonia or primary amines.[12] These reactions are often catalyzed by copper salts (e.g., CuI) and can be performed under milder conditions, including microwave irradiation, to achieve selective mono- or di-amination.[13][14]

Experimental Protocol: Catalytic Diamination of 2,6-Dibromopyridine[13]
  • Reaction Setup: In a microwave reaction vessel, combine 2,6-dibromopyridine (1 equiv), the desired primary amine (e.g., aniline, 6 equiv), potassium carbonate (K₂CO₃, 4 equiv), copper(I) iodide (CuI, 0.1 equiv), and N,N'-dimethyl-1,2-ethanediamine (DMPAO, 0.2 equiv).

  • Solvent and Microwave Irradiation: Add deionized water as the solvent. Seal the vessel and place it in a microwave synthesizer.

  • Reaction Conditions: Irradiate the mixture at a set temperature (e.g., 140-150°C) for a specified time (e.g., 45 minutes to 2.5 hours).

  • Workup and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to yield the 2,6-diaminated pyridine derivative.

A 2,6-Dibromopyridine B 2,6-Diaminopyridine A->B R-NH₂ / CuI / K₂CO₃ Microwave, H₂O

Caption: Synthesis of 2,6-Diaminopyridine via catalytic amination.

Other Isomers: 2,4-, 2,5-, and 3,5-Diaminopyridine

Synthesis methods for the remaining isomers often rely on similar principles of amination of halogenated precursors or reduction of nitro-substituted pyridines.

  • 2,4-Diaminopyridine: A common synthesis involves the reaction of 2-amino-4-chloropyrimidine with ammonia in methanol under heat and pressure in a sealed vessel.[15]

  • 2,5-Diaminopyridine: This isomer is typically prepared by the catalytic reduction of 2-amino-5-nitropyridine using 10% Pd/C.[16]

  • 3,5-Diaminopyridine: A known synthesis starts with 2-chloro-3,5-dinitropyridine. The two nitro groups are reduced via catalytic hydrogenation (H₂ with 10% Pd/C) to afford 3,5-diaminopyridine.[17]

Comparative Data Summary

IsomerStarting MaterialKey Reagents/CatalystConditionsYield (%)Purity (%)Reference(s)
2,3-DAP 2-Aminopyridine1. Br₂, AcOH; 2. HNO₃, H₂SO₄; 3. H₂, Pd/CMulti-step26 - 43-[2]
3-Amino-2-chloropyridineConc. NH₄OH, Copper salt115-140°C, 7-10h--[5]
2,4-DAP 2-Amino-4-chloropyrimidineNH₃, Methanol150-160°C, 3.5hGood-[15]
2,5-DAP 2-Amino-5-nitropyridineH₂, 10% Pd/C--97[16]
2,6-DAP PyridineNaNH₂150-180°C--[10]
2,6-DibromopyridineAniline, CuI, K₂CO₃Microwave, 140°C, 45 minModestHigh[13][14]
3,4-DAP 4-Methoxypyridine1. HNO₃; 2. NH₄OH; 3. H₂, Pd/CMulti-step61.499.8[8]
3-Nitropyridin-4-amineH₂, 10% Pd/C10°C, 24h97-[9]
3,5-DAP 2-Chloro-3,5-dinitropyridineH₂, 10% Pd/CRoom Temp--[17]

Conclusion

The synthesis of diaminopyridine isomers can be achieved through a variety of chemical transformations. The choice of a particular method depends on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations associated with hazardous reagents and harsh reaction conditions. Newer methods, particularly those employing palladium or copper catalysis and microwave-assisted technologies, offer milder conditions and greater functional group tolerance, representing a significant advancement over classical procedures like the Chichibabin reaction. The data and protocols presented in this guide provide a valuable resource for chemists to select and optimize the most suitable synthetic route for their specific research and development needs.

References

Safety Operating Guide

Proper Disposal of 2,6-Diaminopyridine Sulfate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,6-Diaminopyridine sulfate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with established safety protocols. Adherence to these guidelines will help mitigate risks and ensure compliance with relevant regulations.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of 2,6-Diaminopyridine.

PropertyValue
Molecular FormulaC₅H₇N₃
CAS Number141-86-6
AppearanceSlightly beige solid
Flash Point155 °C (311 °F)[1]
Boiling Point289 - 293 °F / 143 - 145 °C
Density0.92 g/cm³ (at 25 °C)

Experimental Protocol: Disposal Procedure

The recommended disposal procedure for this compound involves a multi-step process that prioritizes safety and regulatory compliance. The following protocol outlines the necessary steps for proper disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure appropriate personal protective equipment is worn, including chemical-resistant gloves, protective clothing, and eye/face protection.[2]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[3]

  • Do not eat, drink, or smoke in the handling area.[2][4]

  • Wash hands thoroughly after handling the substance.[2][5]

2. Spill Management:

  • In the event of a spill, immediately alert emergency responders and indicate the location and nature of the hazard.[5]

  • Evacuate the area and shut off all possible sources of ignition.[5]

  • For cleanup, wear appropriate PPE.

  • Carefully vacuum or sweep up the spilled material and place it into a labeled, sealed container for disposal.[1]

  • Avoid generating dust.

  • Following collection, decontaminate the spill area. One recommended method is to spread the area with lime or an absorbent material and allow it to sit for at least one hour before washing.[5]

3. Waste Collection and Storage:

  • Collect all waste material, including contaminated PPE and cleaning materials, into a suitable, labeled container.

  • Store the waste container in a secure, locked-up location in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]

  • Keep the container tightly closed.[2]

4. Disposal Method:

  • The primary recommended disposal method is incineration. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Alternatively, for alkyl sulfates, a neutralization process can be considered. This involves adding the substance dropwise to a concentrated, ice-cool ammonia solution with vigorous stirring. The pH of the resulting solution should be checked before final disposal.[4]

  • All disposal activities must be conducted in accordance with local, regional, national, and international regulations.[2][5] It is crucial to consult with your institution's environmental health and safety (EHS) department to ensure full compliance.

  • Dispose of the container to an approved waste disposal plant.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal prep_ppe Wear Appropriate PPE collect_waste Collect Waste in Labeled Container prep_ppe->collect_waste prep_area Work in Ventilated Area prep_area->collect_waste store_secure Store in Secure, Ventilated Area collect_waste->store_secure spill_manage Manage Spills Promptly spill_manage->collect_waste incinerate Incineration (Preferred) store_secure->incinerate neutralize Neutralization (Alternative for Sulfates) store_secure->neutralize comply Ensure Regulatory Compliance incinerate->comply neutralize->comply

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,6-Diaminopyridine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-Diaminopyridine sulfate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • Parent Compound CAS: 141-86-6[1][2]

Hazard Summary: 2,6-Diaminopyridine is classified as toxic if swallowed and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to prevent exposure when handling this compound.

PPE CategorySpecifications
Hand Protection Wear appropriate protective gloves to prevent skin exposure. The resistance of the glove material to chemicals should be confirmed with the supplier.[1][2]
Eye & Face Protection Use chemical safety goggles and a face shield where splashing is a possibility.[1][2][4] Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin & Body Protection Wear appropriate protective clothing, including boots, to prevent skin contact.[1][2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2][5] For emergency situations, a self-contained breathing apparatus (SCBA) is required.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safety.

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[5]

    • Ground and secure all containers when dispensing the product to prevent static discharge.[1]

  • Handling:

    • Avoid breathing dust, vapor, mist, or gas.[2]

    • Do not allow the chemical to come into contact with eyes, skin, or clothing.[2]

    • Eating, drinking, or smoking is strictly prohibited in the handling area.[1][3]

    • Wash hands thoroughly after handling the substance.[1][3][5]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][2]

    • Keep the container tightly closed when not in use.[1][2]

    • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][2][5]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect waste material and any contaminated items (e.g., gloves, wipes) in a suitable, labeled, and closed container for disposal.[2]

  • Disposal Method:

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][2][5]

    • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

    • Do not allow the substance to enter drains or watercourses.[1]

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][3][5]

  • If on Skin: Immediately wash with plenty of soap and water.[1][5] If skin irritation occurs, seek medical advice.[1] Remove and launder contaminated clothing before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][5] If eye irritation persists, get medical attention.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][5]

  • Spills: Evacuate the area. Shut off all possible sources of ignition.[1] Wear appropriate PPE and clean up the spill immediately using an inert absorbent material.[1][2] Collect the spilled material into a labeled container for disposal.[1]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Work in Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Measure Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 emergency Spill or Exposure Occurs first_aid Follow First Aid Measures emergency->first_aid Exposure spill_response Execute Spill Response emergency->spill_response Spill

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.